Diiodosilane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
CAS No. |
13465-83-3 |
|---|---|
Molecular Formula |
H2I2Si |
Molecular Weight |
283.91 g/mol |
IUPAC Name |
diiodosilane |
InChI |
InChI=1S/H2I2Si/c1-3-2/h3H2 |
InChI Key |
AIHCVGFMFDEUMO-UHFFFAOYSA-N |
SMILES |
[SiH2](I)I |
Canonical SMILES |
[SiH2](I)I |
Other CAS No. |
13760-02-6 |
Pictograms |
Flammable; Corrosive; Irritant |
Origin of Product |
United States |
Foundational & Exploratory
The Dawn of Diiodosilane Chemistry: A Technical Guide to Its Discovery and Early Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diiodosilane (H₂SiI₂), a molecule of fundamental interest in silicon chemistry, has seen a resurgence in applications ranging from semiconductor manufacturing to specialized organic synthesis. To fully appreciate its modern utility, it is crucial to understand its origins. This technical guide delves into the discovery and early research of this compound, providing a detailed account of its initial synthesis, characterization, and the foundational experimental work that paved the way for its contemporary applications. The content herein is curated for researchers, scientists, and drug development professionals who require a deep understanding of this reactive silicon compound.
The Seminal Synthesis: Emeléus, Maddock, and Reid (1941)
The first documented synthesis of this compound was reported in 1941 by H. J. Emeléus, A. G. Maddock, and C. Reid.[1][2][3] Their pioneering work involved the reaction of silane (B1218182) (SiH₄) with hydrogen iodide (HI) using aluminum iodide (AlI₃) as a catalyst. This reaction yielded a mixture of iodosilanes, including monoiodosilane (SiH₃I), this compound (SiH₂I₂), triiodosilane (SiHI₃), and tetraiodosilane (SiI₄).
Experimental Protocol: Synthesis of Mixed Iodosilanes
The following protocol is based on the description of the experiment by Emeléus, Maddock, and Reid.
Objective: To synthesize a mixture of iodosilanes, including this compound, through the catalyzed reaction of silane and hydrogen iodide.
Materials:
-
Silane (SiH₄) gas
-
Hydrogen Iodide (HI) gas
-
Aluminum Iodide (AlI₃) as a solid catalyst
Apparatus: A glass reaction vessel suitable for gas-phase reactions at elevated temperatures, equipped with a means to introduce and circulate gases and to collect condensable products.
Procedure:
-
A mixture of silane and hydrogen iodide gas was passed over a heated aluminum iodide catalyst.
-
The reaction products were passed through a series of cold traps to condense the iodosilane (B88989) mixture.
-
The condensed liquid, a mixture of SiH₃I, SiH₂I₂, SiHI₃, and SiI₄, was then subjected to fractional distillation to separate the components.
Reaction Pathway:
Caption: Synthesis of iodosilanes from silane and hydrogen iodide.
Early Characterization and Physical Properties
The initial characterization of this compound relied on classical analytical methods and the determination of its physical properties. The separation of the iodosilane mixture produced in the initial synthesis was a significant challenge for early researchers.
| Property | Value |
| Molecular Formula | H₂SiI₂ |
| Molecular Weight | 283.91 g/mol |
| Melting Point | -1 °C |
| Boiling Point | 56-60 °C at 25 mmHg |
| Density | 2.834 g/mL at 25 °C |
| Appearance | Colorless liquid |
| Solubility | Highly soluble in hydrocarbons and chlorinated solvents. Reacts with oxygen- and nitrogen-containing solvents. |
| Moisture Sensitivity | Reacts extremely rapidly with atmospheric moisture. |
Subsequent Early Synthetic Developments
While the work of Emeléus and his colleagues laid the groundwork, other synthetic methods were explored in the decades that followed. A notable early alternative involved the reaction of phenylsilane (B129415) with iodine. This method offered a different pathway to this compound, avoiding the direct use of highly flammable silane gas.
Experimental Protocol: Synthesis from Phenylsilane and Iodine
Objective: To synthesize this compound from phenylsilane and iodine.
Materials:
-
Phenylsilane (C₆H₅SiH₃)
-
Iodine (I₂)
-
Ethyl acetate (B1210297) (catalytic amount)
Apparatus: A reaction flask equipped with a stirrer, a dropping funnel, and a cooling bath.
Procedure:
-
Iodine is dissolved in a suitable solvent (e.g., chloroform (B151607) or dichloromethane) in the reaction flask and cooled to a low temperature (e.g., -40 to 0 °C).
-
A solution of phenylsilane and a catalytic amount of ethyl acetate is added dropwise to the iodine solution with stirring.
-
The reaction mixture is allowed to react for a specific period.
-
The resulting mixture is then subjected to vacuum rectification to isolate the this compound product.
Reaction Pathway:
Caption: Synthesis of this compound from phenylsilane and iodine.
Early Spectroscopic Investigations
The advent of spectroscopic techniques in the mid-20th century provided powerful new tools for the characterization of molecules like this compound.
Infrared Spectroscopy
Early infrared (IR) spectroscopic studies of this compound were crucial in determining its molecular structure and vibrational modes. The IR spectra of SiH₂I₂ were recorded in the gaseous, liquid, and solid phases.[4] The key observed bands include those corresponding to the Si-H stretching and bending frequencies, as well as the Si-I stretching modes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The development of Nuclear Magnetic Resonance (NMR) spectroscopy provided further insights into the structure of this compound. Early ¹H NMR studies of this compound produced from the iodination of deuterated silane showed a triplet hydrogen resonance, confirming the presence of two hydrogen atoms attached to the silicon atom.[5]
Conclusion
The discovery and early research on this compound chemistry, initiated by the seminal work of Emeléus, Maddock, and Reid, laid a critical foundation for the subsequent exploration and application of this versatile molecule. The initial synthesis, though yielding a mixture of products, demonstrated the feasibility of creating Si-I bonds in silanes. Subsequent developments in synthesis and the application of then-emerging spectroscopic techniques provided a deeper understanding of the structure and properties of this compound. This early work continues to be relevant for modern researchers who utilize this compound in a wide array of chemical transformations.
References
- 1. 68. Derivatives of monosilane. Part II. The iodo-compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 2. CN107864649B - Preparation of Si-H containing iodosilanes via halide exchange reaction - Google Patents [patents.google.com]
- 3. KR102378804B1 - ê³ ìëì ë¤ì´ìì¤ëì¤ëì ì ì¡°íë ë°©ë² - Google Patents [patents.google.com]
- 4. tandfonline.com [tandfonline.com]
- 5. pubs.aip.org [pubs.aip.org]
Diiodosilane: An In-depth Technical Guide to a Core Silicon Precursor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diiodosilane (SiH₂I₂) is a volatile, colorless liquid that has garnered significant attention as a precursor for the deposition of high-purity silicon-containing thin films. Its high reactivity and ability to enable low-temperature processing make it a valuable tool in the fabrication of advanced semiconductor devices. This technical guide provides a comprehensive overview of this compound, covering its chemical and physical properties, synthesis methods, and its applications in atomic layer deposition (ALD) and chemical vapor deposition (CVD). Detailed experimental protocols, quantitative data, and process workflows are presented to assist researchers and professionals in leveraging the unique advantages of this silicon precursor.
Chemical and Physical Properties
This compound is a silicon compound with the molecular formula H₂I₂Si. It is known for its high reactivity, particularly its sensitivity to moisture and air. Proper handling in an inert atmosphere is crucial to prevent decomposition.[1] Key physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | H₂I₂Si |
| Molecular Weight | 283.91 g/mol |
| Appearance | Colorless liquid |
| Melting Point | -1 °C |
| Boiling Point | 149-150 °C / 760 mmHg; 56-60 °C / 25 mmHg |
| Density | 2.834 g/mL at 25 °C |
| Flash Point | 38 °C |
| Vapor Pressure | 25 mmHg at 60 °C |
Synthesis of this compound
Several methods have been developed for the synthesis of this compound. The choice of method often depends on the desired purity, scale, and available starting materials. The two most common routes are the reaction of phenylsilane (B129415) with iodine and the reaction of dichlorosilane (B8785471) with an alkali metal iodide.
Synthesis from Phenylsilane and Iodine
This method involves the reaction of phenylsilane with elemental iodine, typically at low temperatures.[2][3] The reaction proceeds in two stages, with the first stage being the rate-limiting step.[1]
Reaction: C₆H₅SiH₃ + 2I₂ → SiH₂I₂ + C₆H₅I + HI
A detailed experimental protocol for a lab-scale synthesis is provided below.
Experimental Protocol: Synthesis of this compound from Phenylsilane and Iodine
Materials:
-
Phenylsilane (C₆H₅SiH₃)
-
Iodine (I₂)
-
Chloroform (CHCl₃, solvent)
-
Ethyl acetate (B1210297) (CH₃COOC₂H₅, catalyst)
-
Nitrogen or Argon gas (for inert atmosphere)
Equipment:
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Vacuum distillation apparatus
Procedure:
-
Under a nitrogen or argon atmosphere, charge the three-neck flask with a solution of iodine in chloroform.
-
Cool the flask to -40 °C using the low-temperature bath.[4]
-
Prepare a solution of phenylsilane and a catalytic amount of ethyl acetate in a dropping funnel.
-
Slowly add the phenylsilane solution to the cooled iodine solution with vigorous stirring over a period of 2-3 hours, maintaining the temperature at -40 °C.[4]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for an additional 12 hours.
-
The reaction mixture is then subjected to vacuum rectification.
-
Collect the fraction distilling at 35-40 °C under a pressure of 20 ± 3 mmHg to obtain high-purity this compound.[4]
Synthesis from Dichlorosilane and Alkali Metal Iodide
An alternative route to this compound involves a halide exchange reaction between dichlorosilane and an alkali metal iodide, such as lithium iodide, sodium iodide, or potassium iodide.[2][5] This method avoids the use of phenylsilane and the formation of benzene (B151609) as a byproduct.
Reaction: SiH₂Cl₂ + 2MI → SiH₂I₂ + 2MCl (where M = Li, Na, K)
A general workflow for this synthesis is depicted in the diagram below.
Caption: General workflow for the synthesis of this compound.
A comparison of the typical outcomes for different synthesis methods is presented in the table below.
| Synthesis Method | Starting Materials | Typical Yield | Typical Purity | Key Advantages | Key Disadvantages |
| Phenylsilane & Iodine | Phenylsilane, Iodine | 80-95% | >99% | High yield and purity | Use of expensive and hazardous phenylsilane; formation of benzene byproduct |
| Dichlorosilane & NaI/KI | Dichlorosilane, NaI or KI | 60-90% | >99% | Uses cheaper raw materials; avoids benzene byproduct | May require a catalyst and longer reaction times |
Applications in Thin Film Deposition
This compound is a key precursor in ALD and CVD processes for depositing silicon-containing thin films, particularly silicon nitride (SiNₓ), which is a critical material in semiconductor manufacturing.[6] The relatively weak Si-I bonds facilitate low-temperature decomposition, making it suitable for processes with a limited thermal budget.
Atomic Layer Deposition (ALD)
In ALD, this compound is used in a sequential, self-limiting process to deposit highly conformal and uniform thin films with atomic-level precision.[6] A typical plasma-enhanced ALD (PEALD) cycle for silicon nitride deposition using this compound and a nitrogen plasma source is illustrated below.
Caption: A typical four-step PEALD cycle for silicon nitride deposition.
The properties of the deposited silicon nitride films can be tuned by adjusting the PEALD process parameters. The table below summarizes the effect of different reactant gases on the properties of SiNₓ films deposited using this compound.[7]
| Reactant Gas | Hydrogen Impurity | Film Density | Step Coverage |
| NH₃ | 19% | - | - |
| N₂ | 15% | - | - |
| N₂ with plasma treatment | 11% | 3.21 g/cm³ | - |
| N₂ with He addition | - | - | 99.2% |
Chemical Vapor Deposition (CVD)
In CVD, this compound can be used to deposit silicon and silicon-containing films at higher deposition rates compared to ALD.[6] Plasma enhancement is often employed to generate more reactive silicon radicals, enabling lower deposition temperatures.[8]
The table below presents typical process parameters and resulting film properties for the deposition of silicon nitride films using this compound in a PEALD process.
| Process Parameter | Typical Range/Value | Effect on Film Properties |
| Substrate Temperature | 200 - 400 °C | Affects film density, impurity levels, and stress. |
| Precursor Pulse Time | 0.5 - 5 seconds | Determines the extent of precursor adsorption on the substrate. |
| Reactant Plasma Power | 100 - 500 W | Influences the reactivity of the nitrogen species and film density. |
| Chamber Pressure | 1 - 10 Torr | Affects deposition rate and uniformity. |
| Deposition Rate | 0.5 - 1.5 Å/cycle | Varies with temperature and plasma parameters. |
| Refractive Index | 1.9 - 2.1 | Indicates film stoichiometry and density. |
| Wet Etch Rate (dilute HF) | 1 - 10 nm/min | Correlates with film density and quality. |
| Breakdown Voltage | > 6 MV/cm | A measure of the dielectric strength of the film. |
| Leakage Current Density | < 10⁻⁷ A/cm² at 2 MV/cm | Indicates the insulating quality of the film. |
Reaction Pathways
The deposition of silicon nitride from this compound and a nitrogen plasma source involves a series of surface reactions. A simplified representation of the proposed reaction pathway during a PEALD cycle is shown below.
References
- 1. EP3640205A1 - this compound producing method - Google Patents [patents.google.com]
- 2. CN116081626A - Preparation method of this compound - Google Patents [patents.google.com]
- 3. This compound producing method (2020) | Kimura Naoto [scispace.com]
- 4. patents.justia.com [patents.justia.com]
- 5. WO2019212808A1 - Method for producing halosilane compounds - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. US20160115593A1 - Amino(iodo)silane precursors for ald/cvd silicon-containing film applications and methods of using the same - Google Patents [patents.google.com]
- 8. KR20200043896A - this compound producing method - Google Patents [patents.google.com]
Diiodosilane: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core chemical properties of diiodosilane (SiH₂I₂). It is intended to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who utilize or are considering the application of this versatile silicon compound. This guide covers fundamental physicochemical properties, detailed experimental protocols for its synthesis, key reactivity profiles, and safety considerations.
Core Chemical and Physical Properties
This compound is a colorless to yellow liquid that is highly reactive and sensitive to moisture and light. It is a valuable precursor in both organic synthesis and advanced materials science, particularly in the fabrication of semiconductor devices. A summary of its key quantitative properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | H₂I₂Si | [1] |
| Molecular Weight | 283.91 g/mol | [1] |
| CAS Number | 13760-02-6 | [1] |
| Appearance | Colorless to yellow liquid | [2] |
| Density | 2.834 g/mL at 25 °C | [3] |
| Melting Point | -1 °C | [3] |
| Boiling Point | 149-150 °C (decomposes) | [3] |
| 56-60 °C at 25 mmHg | [2] | |
| Flash Point | 38 °C (100.4 °F) | [3] |
| Solubility | Reacts violently with water. Soluble in many organic solvents. | [2] |
| Stability | Sensitive to moisture, air, and light. May heat spontaneously. | [2] |
| Vapor Pressure | Not available | [2] |
| Refractive Index | Not available | |
| Heat of Vaporization | 33.7 kJ/mol | [3] |
Synthesis of this compound
The most common laboratory synthesis of this compound involves the reaction of phenylsilane (B129415) with elemental iodine. This method is advantageous as it avoids the use of more hazardous reagents and produces this compound in good yield.
Experimental Protocol: Synthesis from Phenylsilane and Iodine
This protocol is based on procedures described in the scientific literature and patents.[4][5][6][7]
Materials:
-
Phenylsilane (C₆H₅SiH₃)
-
Iodine (I₂)
-
Anhydrous solvent (e.g., chloroform, dichloromethane)
-
Catalyst (e.g., ethyl acetate)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for air-sensitive chemistry (Schlenk line, etc.)
-
Distillation apparatus
Procedure:
-
Reaction Setup: A multi-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a condenser connected to an inert gas line is assembled and flame-dried under a stream of inert gas.
-
Reagent Preparation:
-
A solution of iodine is prepared by dissolving the solid in the anhydrous solvent in the reaction flask.
-
Phenylsilane is mixed with a catalytic amount of ethyl acetate (B1210297) and loaded into the dropping funnel.
-
-
Reaction:
-
The iodine solution is cooled to a low temperature (typically between -40 °C and 0 °C) using a cooling bath.
-
The phenylsilane/catalyst mixture is added dropwise to the cooled, stirring iodine solution under a positive pressure of inert gas. The rate of addition should be controlled to maintain the reaction temperature.
-
The reaction is highly exothermic, and a sudden increase in temperature should be avoided.
-
-
Reaction Monitoring and Work-up:
-
The reaction progress can be monitored by the disappearance of the characteristic purple color of iodine.
-
Once the reaction is complete, the mixture is allowed to warm to room temperature.
-
-
Purification:
-
The crude reaction mixture is purified by vacuum distillation.
-
The fraction containing this compound is collected. The boiling point under reduced pressure is a key indicator of the desired product.
-
Logical Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Chemical Reactivity and Applications
This compound is a highly reactive compound due to the labile silicon-iodine bonds and the presence of Si-H bonds. Its reactivity makes it a valuable reagent in organic synthesis and a precursor in materials science.
Reactivity with Water (Hydrolysis)
This compound reacts violently with water and moisture in the air.[8][9] This hydrolysis reaction is vigorous and produces hydrogen iodide (HI) and silicon-oxygen compounds, ultimately leading to the formation of silicon dioxide (SiO₂) and hydrogen gas. Due to this reactivity, this compound must be handled under strictly anhydrous and inert conditions.
Reaction Pathway of this compound Hydrolysis
Caption: Simplified hydrolysis pathway of this compound.
Applications in Organic Synthesis
This compound is a powerful reagent in various organic transformations. It can be used for the deoxygenation of alcohols and ethers, and for the reductive iodination of carbonyl compounds.[10] It also serves as a precursor for other organosilicon compounds.
Precursor for Atomic Layer Deposition (ALD)
A significant application of this compound is as a precursor for the deposition of thin films in the semiconductor industry.[3][11] Specifically, it is used in plasma-enhanced atomic layer deposition (PEALD) to grow high-quality silicon nitride (SiNₓ) films at low temperatures.[8] The use of an iodine-based precursor can offer advantages over chlorine-based precursors, such as reduced impurity incorporation and different film properties.
Simplified ALD Cycle for Silicon Nitride Deposition
Caption: ALD cycle for SiNₓ using this compound.
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A singlet or a multiplet in the region of other halosilanes. The chemical shift will be influenced by the two iodine atoms. The presence of Si-H coupling would result in satellite peaks.
-
²⁹Si NMR: A signal in the characteristic region for silicon atoms bonded to hydrogen and halogens. The chemical shift would be significantly different from that of silane (B1218182) (SiH₄). The signal would be split into a triplet due to coupling with the two protons, unless proton decoupling is applied.
Researchers are advised to acquire their own NMR data for confirmation of purity and structure.
Safety and Handling
This compound is a hazardous chemical and must be handled with extreme caution by trained personnel in a controlled laboratory environment.[2]
-
Reactivity Hazards: It reacts violently with water, releasing flammable and corrosive gases. It may ignite on contact with air or moisture.
-
Health Hazards: this compound is corrosive and can cause severe burns to the skin, eyes, and respiratory tract. It is harmful if inhaled, swallowed, or in contact with skin.
-
Handling: Always handle this compound in a well-ventilated fume hood under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a flame-retardant lab coat, is mandatory.
-
Storage: Store in a tightly sealed container under an inert atmosphere, in a cool, dry, and well-ventilated area, away from sources of ignition and moisture.
Conclusion
This compound is a chemical of significant interest due to its versatile reactivity and its role as a precursor in the fabrication of advanced materials. A thorough understanding of its chemical properties, synthetic methods, and handling requirements is essential for its safe and effective use in research and development. This guide provides a foundational overview to assist researchers in their work with this important silicon compound.
References
- 1. unige.ch [unige.ch]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. This compound, 95% | [gelest.com]
- 4. KR20200043896A - this compound producing method - Google Patents [patents.google.com]
- 5. EP3640205A1 - this compound producing method - Google Patents [patents.google.com]
- 6. Preparation method and device of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. scispace.com [scispace.com]
- 8. avsconferences.org [avsconferences.org]
- 9. rsc.org [rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide to the Reactivity of Diiodosilane
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diiodosilane (SiH₂I₂), a colorless liquid at room temperature, is a highly reactive and versatile reagent in both organic synthesis and materials science.[1][2] Its utility stems from the labile silicon-iodine bonds, making it an excellent source of silylium-like species and a potent agent for various chemical transformations.[1] This technical guide provides a comprehensive overview of the preliminary investigations into the reactivity of this compound, with a focus on its applications in the conversion of alcohols and the cleavage of ethers, as well as its emerging role in the fabrication of advanced materials. Detailed experimental protocols, quantitative data, and mechanistic pathways are presented to facilitate its application in research and development.
Core Reactivity and Principles
The reactivity of this compound is primarily attributed to the high polarizability and weakness of the Si-I bond, which makes it susceptible to nucleophilic attack. Furthermore, the silicon atom in SiH₂I₂ is a strong Lewis acid, readily coordinating to oxygen-containing functional groups, thereby activating them for subsequent reactions.[1] This dual character underpins its utility in a range of chemical transformations.
Reactions with Alcohols: Conversion to Iodoalkanes
This compound is an effective reagent for the conversion of alcohols to iodoalkanes.[2] The reaction proceeds under mild conditions and exhibits a unique reactivity profile compared to other common iodinating agents like iodotrimethylsilane (B154268) (TMSI) and hydrogen iodide (HI).
Reactivity Profile
A comparative study of the relative rates of conversion of various alcohols to their corresponding iodides reveals a distinct reactivity order for this compound: secondary alcohols react significantly faster than methanol, which in turn reacts faster than primary alcohols.[2] This is in stark contrast to TMSI and HI, which show a preference for primary alcohols and methanol.[2] This unique selectivity suggests that the reaction with this compound may proceed through a mechanism with partial SN1 character, favored by the strong Lewis acidity of the silicon center.[1][2]
| Alcohol Type | Substrate | Relative Rate of Iodination with this compound |
| Tertiary | tert-Butyl alcohol | >450 |
| Benzylic | Benzyl alcohol | >450 |
| Secondary | Isopropyl alcohol | 54 |
| Secondary | sec-Butyl alcohol | 65 |
| Methanol | Methanol | 0.6 |
| Primary | Ethyl alcohol | 0.3 |
| Primary | n-Butyl alcohol | 0.1 |
Table 1: Relative rates of conversion of various alcohols to iodoalkanes with this compound. The rate of iodination of isopropyl alcohol with TMSI is defined as unity. Data sourced from Keinan, E. et al. J. Org. Chem. 1987, 52, 4846.[2]
Proposed Signaling Pathway for Alcohol Iodination
The reaction is believed to initiate with the coordination of the alcohol's oxygen atom to the silicon atom of this compound, forming an oxonium-like intermediate. This is followed by the nucleophilic attack of an iodide ion. The pathway may exhibit characteristics of both SN1 and SN2 mechanisms depending on the structure of the alcohol.
References
historical synthesis methods for diiodosilane
An In-depth Technical Guide to the Historical Synthesis of Diiodosilane
For Researchers, Scientists, and Drug Development Professionals
This compound (H₂SiI₂) is a versatile reagent and a critical precursor in the semiconductor industry for the deposition of silicon-containing films.[1] Its synthesis has been approached through various methods over the years, each with its own set of advantages and challenges. This document provides a comprehensive overview of the key historical methods for the synthesis of this compound, complete with detailed experimental protocols, quantitative data, and process visualizations.
Core Synthesis Methodologies
The historical synthesis of this compound can be broadly categorized into three main approaches: the reaction of a silane (B1218182) source with an iodinating agent, halide exchange reactions, and high-temperature reactions.
Reaction of Phenylsilane (B129415) with Iodine
A widely cited method for producing this compound involves the reaction of phenylsilane (PhSiH₃) with elemental iodine (I₂). This reaction is known to produce this compound and benzene (B151609) as a byproduct.[2] While effective, the formation of the carcinogen benzene presents significant challenges for industrial-scale implementation.[3] The reaction is typically catalyzed by a trace amount of a weak Lewis base, such as ethyl acetate.[3][4]
The reaction is exothermic and can be difficult to control, especially in the final stages as the surface area of the solid iodine increases.[5][6] To address these safety and efficiency concerns, various modifications to the process have been developed, including starting the reaction at low temperatures and carefully controlling the temperature throughout the process.[5][7]
Experimental Protocol:
A common laboratory-scale preparation involves mixing phenylsilane and iodine in a 1:1 molar ratio at a low temperature, typically around -20 °C, in the presence of a catalytic amount of ethyl acetate.[3][4]
-
Reaction Setup: A flask equipped with a thermometer, a condenser, a dropping funnel, and a mechanical stirrer is charged with iodine and a solvent like chloroform (B151607).[5]
-
Initial Cooling: The reaction vessel is cooled to a low temperature, for instance, -76 °C using a dry ice/methanol bath.[5]
-
Reactant Addition: A solution of phenylsilane, sometimes mixed with a catalyst like ethyl acetate, is added dropwise to the cooled iodine mixture.[4][5]
-
Temperature Control: After the addition is complete, the temperature is carefully controlled, for example, by keeping it in a range of -100 to +10 °C.[5] In some industrial-scale methods, the reaction mixture is continuously pumped while gradually raising the temperature to ensure a stable reaction.[5][7]
-
Purification: After the reaction is complete, the volatile side products, including benzene and any hydrogen iodide formed, are removed by fractional distillation to yield this compound as a colorless oil.[4]
Quantitative Data Summary:
| Parameter | Value | Reference |
| Molar Ratio (Phenylsilane:Iodine) | 1:1 | [4] |
| Initial Reaction Temperature | -20 °C to -76 °C | [3][4][5] |
| Catalyst | Ethyl Acetate (catalytic amounts) | [3][4] |
| Yield | Not explicitly stated in all sources, but implied to be effective. | |
| Key Byproduct | Benzene | [3] |
Process Workflow:
Halide Exchange Reactions
Halide exchange reactions offer an alternative route to this compound, avoiding the production of benzene. These methods typically involve the reaction of a chlorosilane, such as dichlorosilane (B8785471) (H₂SiCl₂), with an iodide salt.
The reaction between dichlorosilane and lithium iodide can produce this compound. This reaction can be performed in the absence of a solvent at ambient temperature.[8]
Experimental Protocol:
-
Reaction Setup: A reaction vessel is charged with lithium iodide powder.[9]
-
Reactant Addition: Dichlorosilane is added to the lithium iodide. The reaction can be carried out in the absence of a solvent.[8]
-
Reaction Conditions: The reaction proceeds at ambient temperature.[8]
-
Purification: The this compound product is separated from the lithium chloride byproduct. Non-coordinating solvents like n-pentane or chloroform can be used to aid in the filtration of the salt byproduct.[8]
To reduce costs associated with lithium iodide, methods utilizing cheaper alkali metal iodides like sodium iodide (NaI) and potassium iodide (KI) have been developed.[10] These reactions are often catalyzed by an amine or a quaternary ammonium (B1175870) salt.[10]
Experimental Protocol:
-
Reaction Setup: A four-neck flask is charged with sodium iodide or potassium iodide, a catalyst (e.g., tetrabutylammonium (B224687) iodide), and a dry solvent (e.g., dichloromethane).[10]
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere (nitrogen or argon).[10]
-
Reactant Addition: Dichlorosilane is added to the mixture at a controlled rate.[10]
-
Reaction Conditions: The mixture is heated and stirred for a specified period, for example, at 40 °C for 18 hours.[10]
-
Purification: After the reaction, the solid byproduct (NaCl or KCl) is filtered off. The filtrate is then subjected to rectification to remove the solvent and isolate the this compound product.[10]
Quantitative Data Summary:
| Parameter | Dichlorosilane + LiI | Dichlorosilane + NaI/KI | Reference |
| Iodide Source | Lithium Iodide | Sodium Iodide or Potassium Iodide | [8][10] |
| Catalyst | Not specified (can be uncatalyzed) | Tetrabutylammonium Iodide (or other amine catalysts) | [10] |
| Solvent | None or non-coordinating (e.g., n-pentane, chloroform) | Dichloromethane (DCM) | [8][10] |
| Reaction Temperature | Ambient | 30-80 °C | [8][10] |
| Reaction Time | Not specified | 8-24 hours | [10] |
| Yield | Not specified | 59.84% - 91.63% | [10] |
Reaction Pathways:
Other Historical Methods
An early method for synthesizing this compound involved the reaction of silane (SiH₄) with hydrogen iodide (HI) in the presence of aluminum iodide (AlI₃) as a catalyst.[2][8] A significant drawback of this method is the formation of a mixture of iodosilanes, including iodosilane (B88989) (SiH₃I), this compound (SiH₂I₂), triiodosilane (SiHI₃), and tetraiodosilane (SiI₄), which necessitates challenging separation procedures.[3]
Another reported synthesis involves the reaction of diphenylsilane (B1312307) with hydrogen iodide at an elevated temperature of 240 °C.[11]
Concluding Remarks
The synthesis of this compound has evolved from early methods that produced mixtures of products to more selective and industrially viable processes. The reaction of phenylsilane with iodine, despite the drawback of benzene formation, has been a cornerstone in the production of this compound. More recent developments in halide exchange reactions, particularly those utilizing cost-effective iodide sources, represent a significant advancement in the safe and economical production of this important silicon precursor. The choice of synthesis method depends on various factors, including the desired purity, scale of production, and safety considerations.
References
- 1. nbinno.com [nbinno.com]
- 2. CN107864649B - Preparation of Si-H containing iodosilanes via halide exchange reaction - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. This compound | 13760-02-6 [chemicalbook.com]
- 5. EP3640205A1 - this compound producing method - Google Patents [patents.google.com]
- 6. US11072534B2 - this compound producing method - Google Patents [patents.google.com]
- 7. This compound producing method (2020) | Kimura Naoto [scispace.com]
- 8. WO2017201456A1 - Preparation of si-h containing iodosilanes via halide exchange reaction - Google Patents [patents.google.com]
- 9. CN113195506A - Preparation of triiodosilane - Google Patents [patents.google.com]
- 10. CN116081626A - Preparation method of this compound - Google Patents [patents.google.com]
- 11. ri.conicet.gov.ar [ri.conicet.gov.ar]
In-Depth Technical Guide to Diiodosilane (CAS Number 13760-02-6)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical and physical properties of Diiodosilane (CAS 13760-02-6), a versatile reagent in organic synthesis and a key precursor in semiconductor manufacturing. It includes a summary of its properties, a list of suppliers, detailed experimental protocols for its key applications, and visualizations of reaction pathways and deposition workflows.
Core Properties of this compound
This compound, with the chemical formula H₂I₂Si, is a colorless to pale yellow or pink liquid.[1][2] It is a highly reactive compound, particularly sensitive to moisture, and is a valuable tool for chemists in various fields.[2]
Physicochemical Data
| Property | Value | Source(s) |
| IUPAC Name | This compound | |
| Molecular Formula | H₂I₂Si | [2] |
| Molecular Weight | 283.91 g/mol | [1] |
| CAS Number | 13760-02-6 | [1][2] |
| Appearance | Colorless to pale yellow or pink liquid | [1][2] |
| Melting Point | -1 °C | |
| Boiling Point | 150 °C / 302 °F | |
| Density | 2.834 g/mL at 25 °C | |
| Solubility | Highly soluble in hydrocarbons and chlorinated solvents. Reacts with oxygen- and nitrogen-containing solvents. |
Commercial Suppliers
This compound is available from various chemical suppliers, typically in purities ranging from 95% to over 99%. It is often supplied with a copper stabilizer.
| Supplier | Purity/Grade | Notes |
| Gelest, Inc. | 95% | --- |
| CymitQuimica | 95%, 99% | --- |
| Watson International Limited | 99.9+% | --- |
| Dockweiler Chemicals GmbH | ALD/CVD precursor grade | --- |
| Ningbo Inno Pharmchem Co., Ltd | --- | Manufacturer and supplier |
| Sigma-Aldrich | Contains copper as stabilizer | --- |
| GM Chemical | 99.0% min | --- |
| TNJ Chemical | 99.0% min | --- |
| Dakenchem | --- | Professional supplier |
| Gentaur Genprice | --- | Lab reagent |
| Henan Tianfu Chemical | --- | --- |
Applications in Organic Synthesis
This compound is a potent reagent for several key transformations in organic synthesis, including the conversion of alcohols to iodoalkanes, the cleavage of ethers, the synthesis of acyl iodides from carboxylic acid derivatives, and the conversion of carbamates to ureas.
Reaction Pathways
Experimental Protocols
1. General Procedure for the Conversion of Alcohols to Iodoalkanes
Methodology based on comparative reactivity studies.
Materials:
-
Alcohol (substrate)
-
This compound (DIS)
-
Deuterated chloroform (B151607) (CDCl₃) as solvent
-
NMR tube
Procedure:
-
Prepare a solution of this compound (0.3 mmol) in deuterated chloroform (0.5 mL) within an NMR tube.
-
To this solution, add the desired alcohol (0.2 mmol) at room temperature.
-
Monitor the progress of the reaction directly by Nuclear Magnetic Resonance (NMR) spectroscopy. The conversion of the alcohol to the corresponding iodoalkane can be quantified by integrating the characteristic signals of the starting material and the product.
2. General Procedure for the Synthesis of Acyl Iodides from Carboxylic Acids
This transformation is noted to be significantly accelerated by the presence of iodine.
Materials:
-
Carboxylic acid (or ester, lactone, acyl chloride, or anhydride)
-
This compound (DIS)
-
Iodine (I₂)
-
Anhydrous solvent (e.g., chloroform, dichloromethane)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid derivative in an anhydrous solvent.
-
Add a catalytic amount of iodine to the solution.
-
Add this compound to the reaction mixture. The reaction is typically carried out at room temperature.
-
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.
-
Upon completion, the reaction mixture can be worked up by removing the solvent under reduced pressure. The resulting acyl iodide is highly reactive and is often used in situ for subsequent reactions.
3. General Procedure for the Conversion of Carbamates to Ureas via Isocyanates
This method is particularly useful for N-Boc protected amines and proceeds under mild conditions.
Materials:
-
Carbamate (e.g., N-Boc-amine)
-
This compound (DIS)
-
Hünig's base (N,N-Diisopropylethylamine, DIPEA)
-
Amine (for trapping the isocyanate)
-
Anhydrous methylene (B1212753) chloride (CH₂Cl₂)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve the carbamate and Hünig's base in anhydrous methylene chloride.
-
Cool the solution to a low temperature (e.g., -30 °C to -5 °C).
-
Slowly add this compound to the cooled solution.
-
Allow the reaction mixture to gradually warm to room temperature.
-
Once the formation of the isocyanate is complete (as can be monitored by IR spectroscopy by the appearance of a strong absorption around 2250-2275 cm⁻¹), add the desired amine to the reaction mixture to form the urea.
-
After the reaction is complete, the mixture is typically quenched with a suitable reagent and the urea product is isolated and purified using standard techniques such as extraction and chromatography.
Applications in Semiconductor Manufacturing
This compound is a crucial precursor for the deposition of silicon-containing thin films in the semiconductor industry, primarily through Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD).[1] Its use allows for the formation of high-purity silicon nitride and silicon carbide films at relatively low temperatures.[1]
Deposition Workflows
Experimental Protocols
1. General Procedure for Chemical Vapor Deposition (CVD)
This is a generalized protocol; specific parameters will vary based on the desired film and equipment.
Materials:
-
Substrate (e.g., silicon wafer)
-
This compound (precursor)
-
Co-reactant gas (e.g., ammonia (B1221849) for silicon nitride)
-
Inert carrier gas (e.g., nitrogen, argon)
Procedure:
-
Place the substrate into the CVD reactor chamber.
-
Heat the substrate to the desired deposition temperature.
-
Introduce a continuous flow of the volatile this compound precursor, often diluted with an inert carrier gas, into the reaction chamber.
-
Simultaneously introduce the co-reactant gas.
-
The precursors react on the hot substrate surface, leading to the deposition of the thin film.
-
Volatile by-products are continuously removed from the chamber by the gas flow.
-
The deposition is terminated by stopping the flow of precursors.
2. General Procedure for Atomic Layer Deposition (ALD)
ALD is a cyclic process, and the number of cycles determines the film thickness.
Materials:
-
Substrate
-
This compound (precursor)
-
Co-reactant (e.g., ammonia vapor)
-
Inert purge gas (e.g., nitrogen)
Procedure (One Cycle):
-
Pulse A (this compound): Introduce a pulse of this compound vapor into the reactor. The precursor adsorbs onto the substrate surface in a self-limiting manner.
-
Purge A: Purge the reactor with an inert gas to remove any unreacted this compound and by-products from the gas phase.
-
Pulse B (Co-reactant): Introduce a pulse of the co-reactant vapor into the reactor. The co-reactant reacts with the surface-adsorbed this compound species to form a monolayer of the desired material.
-
Purge B: Purge the reactor with the inert gas to remove unreacted co-reactant and by-products.
-
Repeat this four-step cycle until the desired film thickness is achieved.
References
A Technical Guide to the Fundamental Reaction Mechanisms of Diiodosilane
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Diiodosilane (SiH₂I₂), a colorless liquid, is a powerful and versatile reagent in modern chemistry, distinguished by the high Lewis acidity of its silicon center and the nucleophilicity of its iodide ligands.[1] Its primary utility stems from its oxophilic nature, making it exceptionally effective for the cleavage of carbon-oxygen bonds in ethers, esters, and acetals, and for the activation of carbonyl groups.[1][2] While its application as a precursor for depositing silicon-containing thin films in the semiconductor industry is a major driver of its industrial production, its role in fine chemical synthesis is of significant interest to researchers in organic and medicinal chemistry.[3] This guide provides an in-depth analysis of the fundamental reaction mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams to serve as a comprehensive resource for chemical professionals.
Physicochemical and Spectroscopic Properties
This compound is a reactive and moisture-sensitive compound that requires careful handling.[1] Its key physical and chemical properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 13760-02-6 | [4] |
| Molecular Formula | H₂I₂Si | [4] |
| Molecular Weight | 283.91 g/mol | [4] |
| Appearance | Colorless liquid | [1] |
| Density | 2.834 g/mL at 25 °C | [1] |
| Melting Point | -1 °C | [1] |
| Boiling Point | 153.7 °C at 760 mmHg; 56-60 °C at 25 mmHg | [1] |
| Flash Point | 38 °C (101 °F) | [1] |
| Solubility | Highly soluble in hydrocarbons and chlorinated solvents. | [1] |
| Reactivity | Reacts rapidly with water, alcohols, and other protic solvents. | [1] |
| Spectroscopy | 29Si NMR spectral data is available. | [4] |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the reaction of phenylsilane (B129415) with elemental iodine.[2] This reaction proceeds in two main stages and is catalyzed by trace amounts of oxygen-containing organic compounds, such as ethyl acetate.[2]
Mechanism:
-
Hydride-Iodide Exchange: Phenylsilane reacts with iodine in a step catalyzed by Lewis bases (e.g., ethyl acetate) to form phenyliodosilane and hydrogen iodide (HI).[2]
-
Protonolysis: The generated HI then reacts with phenyliodosilane to produce this compound and benzene (B151609) via the cleavage of the phenyl-silicon bond.[2]
References
Diiodosilane: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diiodosilane (SiH₂I₂) is a highly reactive inorganic compound with significant applications in organic synthesis and as a precursor in the semiconductor industry. Its utility stems from the labile silicon-iodine bonds, which facilitate a range of chemical transformations. This document provides an in-depth overview of the molecular formula, structure, physicochemical properties, and synthesis of this compound, intended for a technical audience. Detailed experimental protocols for its preparation are provided, alongside visualizations of the synthetic pathways.
Molecular Formula and Structure
The molecular formula of this compound is SiH₂I₂ .[1][2][3] It consists of a central silicon atom covalently bonded to two hydrogen atoms and two iodine atoms. The molecule possesses C₂ᵥ symmetry.
Molecular Geometry
The geometry of this compound has been determined experimentally through gas electron diffraction studies. The key structural parameters are summarized in the table below. The molecule adopts a tetrahedral arrangement around the central silicon atom.
| Parameter | Value | Method |
| Si-I Bond Length | 2.423 (3) Å | Gas Electron Diffraction[1][2][4] |
| I-Si-I Bond Angle | 110.8 (4)° | Gas Electron Diffraction[1][2][4] |
| Si-H Bond Length | 1.475 (21) Å | Isotopic Substitution[5] |
| I-Si-H Bond Angle | 105.9 (19)° | Isotopic Substitution[5] |
Note: Numbers in parentheses represent the uncertainty in the final digits.
Physicochemical Properties
This compound is a colorless liquid at room temperature.[1][6] It is a dense and highly reactive compound, sensitive to moisture, air, and light.[7] For long-term storage, it is recommended to keep it under a nitrogen atmosphere, refrigerated, and protected from light.[8] It is often stabilized with metallic copper.[8]
| Property | Value |
| Identifiers | |
| CAS Number | 13760-02-6[1][2][3] |
| Molecular Weight | 283.91 g/mol [1][2] |
| Physical Properties | |
| Appearance | Colorless liquid[1][6] |
| Density | 2.834 g/mL at 25 °C[1][2] |
| Melting Point | -1 °C[1][5] |
| Boiling Point | 56-60 °C at 25 mmHg[1][2] |
| Flash Point | 38 °C (101 °F)[1][8] |
| Spectroscopic Data | |
| Symmetric Si-H stretching | 2200 cm⁻¹ (IR)[6] |
| Antisymmetric Si-H stretching | 2152 cm⁻¹ (IR)[6] |
Synthesis of this compound
This compound can be synthesized through several routes. The most common methods involve the reaction of a silane (B1218182) with a source of iodine. Below are detailed protocols for two established methods.
Synthesis from Phenylsilane (B129415) and Iodine
This method involves the reaction of phenylsilane with elemental iodine, often in the presence of a catalyst such as ethyl acetate (B1210297). The reaction is exothermic and requires careful temperature control.
Materials:
-
Phenylsilane (C₆H₅SiH₃)
-
Iodine (I₂)
-
Ethyl acetate (CH₃COOC₂H₅)
-
Anhydrous solvent (e.g., chloroform, dichloromethane)
-
Reaction vessel equipped with a thermometer, condenser, dropping funnel, and mechanical stirrer
-
Nitrogen or Argon source for inert atmosphere
-
Cooling bath (e.g., dry ice/methanol)
-
Vacuum distillation apparatus
Procedure:
-
Under a nitrogen atmosphere, charge the reaction vessel with the anhydrous solvent and iodine.[7]
-
Cool the mixture in the reaction vessel to a low temperature, typically between -76°C and -20°C.[7][8]
-
Prepare a solution of phenylsilane and a catalytic amount of ethyl acetate.
-
Slowly add the phenylsilane solution to the cooled iodine mixture via the dropping funnel while stirring vigorously. Maintain the low temperature throughout the addition to control the exothermic reaction.[7]
-
After the addition is complete, the reaction mixture may be allowed to warm gradually.
-
The reaction produces this compound and benzene (B151609) as a byproduct.
-
The volatile components, including the solvent and benzene, are removed by fractional distillation.
-
The this compound product is then purified by vacuum distillation, collecting the fraction at 35-40 °C under 20 mmHg.[3]
Caption: Synthesis of this compound from Phenylsilane and Iodine.
Synthesis via Halide Exchange
An alternative route to this compound involves a halide exchange reaction, typically starting from dichlorosilane (B8785471). This method avoids the production of the carcinogenic byproduct benzene.
Materials:
-
Dichlorosilane (SiH₂Cl₂)
-
Sodium iodide (NaI) or Potassium iodide (KI)[9]
-
Anhydrous solvent (e.g., dichloromethane (B109758) - DCM)
-
Amine catalyst (e.g., tetrabutylammonium (B224687) iodide)[9]
-
Reaction vessel with inert atmosphere capabilities
-
Low-temperature condenser
-
Filtration apparatus
-
Vacuum distillation apparatus
Procedure:
-
Under a nitrogen or argon atmosphere, charge the reaction vessel with sodium iodide, the amine catalyst, and the anhydrous solvent.[10]
-
Cool the mixture using a low-temperature bath (e.g., -10°C).[10]
-
Slowly add dichlorosilane to the cooled and stirred mixture. The rate of addition should be controlled to manage the reaction.[10]
-
After the addition is complete, the reaction mixture is heated and stirred for a prolonged period (e.g., 8-24 hours at 30-80°C) to drive the reaction to completion.[9]
-
Upon completion, the reaction mixture is filtered to remove the precipitated sodium chloride.
-
The filtrate, containing this compound and the solvent, is then subjected to vacuum distillation to remove the solvent and purify the this compound product.[10]
Caption: Synthesis of this compound via Halide Exchange.
Applications
This compound is a versatile reagent in organic chemistry and a valuable precursor in materials science.
-
Organic Synthesis: It is a strong, oxophilic Lewis acid used to convert alcohols, ethers, and acetals to iodoalkanes.[8] It can also convert carboxylic acid derivatives to acyl iodides and acts as a mild reducing agent.[8]
-
Semiconductor Industry: this compound is used as a silicon precursor for the deposition of silicon-containing films through chemical vapor deposition (CVD) and atomic layer deposition (ALD).[11] The relatively weak Si-I bond allows for lower decomposition temperatures, which is advantageous for processing on temperature-sensitive substrates.
Safety Information
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
It is flammable and reacts violently with water, releasing flammable gases that may ignite spontaneously.[12]
-
It is harmful if swallowed, inhaled, or in contact with skin.[12]
-
It causes severe skin burns and eye damage.[12]
-
Appropriate personal protective equipment (PPE), including face shields, gloves, and respirators, should be worn when handling this compound.
References
- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 2. Cas 13760-02-6,this compound | lookchem [lookchem.com]
- 3. Preparation method and device of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. Gas phase structure of this compound SiH 2 I 2-Science-Chemical Encyclopedia-lookchem [m.lookchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. EP3640205A1 - this compound producing method - Google Patents [patents.google.com]
- 8. This compound | 13760-02-6 [chemicalbook.com]
- 9. patents.justia.com [patents.justia.com]
- 10. CN116081626A - Preparation method of this compound - Google Patents [patents.google.com]
- 11. KR20200043896A - this compound producing method - Google Patents [patents.google.com]
- 12. This compound [webbook.nist.gov]
Methodological & Application
Application Notes and Protocols for Atomic Layer Deposition of Silicon Nitride using Diiodosilane
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diiodosilane (SiH₂I₂) as a silicon precursor for the atomic layer deposition (ALD) of high-quality silicon nitride (SiNₓ) thin films. The information is targeted towards professionals in research and development who require precise control over thin film deposition for advanced applications.
Introduction to this compound in SiNₓ ALD
This compound has emerged as a promising precursor for the low-temperature deposition of silicon nitride films.[1] Traditional methods like chemical vapor deposition (CVD) often require high temperatures (>700 °C), which can be detrimental to sensitive substrates and complex device structures.[2][3] Plasma-enhanced atomic layer deposition (PEALD) using this compound offers a viable alternative, enabling the growth of high-purity, conformal SiNₓ films at significantly lower temperatures.[1][2] The use of an iodine-based precursor can circumvent issues associated with chlorine and carbon impurities often found with other precursors.[2]
Key Advantages of this compound for SiNₓ ALD:
-
Low Deposition Temperatures: Enables processing at temperatures below 400 °C, making it compatible with a wider range of substrates and devices.[1]
-
High Purity Films: The clean decomposition of this compound can lead to SiNₓ films with low levels of contaminants.
-
Excellent Conformality: ALD processes using this compound can achieve excellent step coverage, which is crucial for coating complex, three-dimensional nanostructures.[2]
-
Tunable Film Properties: Film characteristics such as density, hydrogen content, and etch resistance can be controlled by adjusting process parameters.[2]
Quantitative Data Summary
The following tables summarize the key process parameters and resulting film properties for SiNₓ deposition using this compound, based on available research.
Table 1: PEALD Process Parameters for SiNₓ using this compound
| Parameter | Value/Range | Notes |
| Silicon Precursor | This compound (SiH₂I₂) | - |
| Nitrogen Source | N₂ or NH₃ plasma | N₂ plasma is preferred for lower hydrogen content.[2] |
| Deposition Temperature | < 400 °C | Lower temperatures are a key advantage of this process.[1] |
| Plasma Treatment | Post-deposition plasma | Can be used to densify the film and reduce impurities.[2] |
| Additive Gas | Helium (He) | A small amount added to N₂ can improve step coverage.[2] |
Table 2: Film Properties of PEALD SiNₓ Deposited with this compound
| Property | Value | Deposition Conditions/Notes |
| Density | 3.21 g/cm³ | After plasma treatment.[2] |
| Hydrogen Content | 19% | Using NH₃ plasma.[2] |
| 15% | Using N₂ plasma.[2] | |
| 11% | Using N₂ plasma followed by a densifying plasma treatment.[2] | |
| Step Coverage | 99.2% | With the addition of He to the N₂ plasma.[2] |
| Wet Etch Rate | < 5 nm/min | In 0.5% aqueous HF. |
Experimental Protocols
The following protocols provide a general framework for the deposition of SiNₓ films using this compound in a PEALD reactor. Researchers should optimize these parameters for their specific equipment and application.
Protocol 1: General PEALD of SiNₓ using this compound and N₂ Plasma
Objective: To deposit a high-density, low-hydrogen content silicon nitride film.
Materials and Equipment:
-
PEALD reactor equipped with a plasma source.
-
This compound (SiH₂I₂) precursor, maintained at a constant temperature to ensure stable vapor pressure.
-
High-purity nitrogen (N₂) and argon (Ar) gas.
-
Substrate for deposition (e.g., silicon wafer).
Procedure:
-
Substrate Preparation: Clean the substrate using a standard procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants. Load the substrate into the ALD reactor.
-
Reactor Conditions:
-
Set the substrate temperature to the desired value (e.g., 300-400 °C).
-
Maintain a constant chamber pressure suitable for plasma operation.
-
-
ALD Cycle: Repeat the following steps for the desired number of cycles to achieve the target film thickness.
-
Step 1: SiH₂I₂ Pulse: Introduce this compound vapor into the reactor. The precursor will adsorb on the substrate surface in a self-limiting manner.
-
Step 2: Purge: Purge the reactor with an inert gas (e.g., Ar) to remove any unreacted precursor and byproducts from the chamber.
-
Step 3: N₂ Plasma Exposure: Introduce N₂ gas and ignite the plasma. The reactive nitrogen species will react with the adsorbed this compound layer to form silicon nitride.
-
Step 4: Purge: Purge the reactor with an inert gas to remove any remaining reactants and byproducts.
-
-
(Optional) Post-Deposition Annealing/Plasma Treatment: After the deposition is complete, an in-situ annealing step or an additional plasma treatment can be performed to further densify the film and reduce impurities.[2]
Visualizations
Diagram 1: PEALD Cycle for Silicon Nitride using this compound
The following diagram illustrates the sequential steps in a typical PEALD cycle for depositing SiNₓ using SiH₂I₂ and a nitrogen plasma source.
Diagram 2: Experimental Workflow for SiNₓ Deposition and Characterization
This flowchart outlines the typical workflow for a research project focused on depositing and characterizing SiNₓ films using this compound.
References
Application Notes and Protocols for Diiodosilane in Chemical Vapor Deposition (CVD)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of diiodosilane (SiH₂I₂) as a precursor for the chemical vapor deposition (CVD) of silicon-containing thin films. This compound is a valuable precursor for depositing high-purity films, such as silicon nitride (Si₃N₄) and silicon carbide (SiC), at relatively low temperatures, making it suitable for applications in semiconductor manufacturing and for creating protective or dielectric layers.[1][2][3]
Precursor Properties and Handling
This compound is a colorless liquid that serves as an excellent source of silicon for CVD and atomic layer deposition (ALD) processes.[1] Its reactivity allows for the generation of highly reactive silicon radicals, particularly in plasma-enhanced CVD (PECVD), facilitating the efficient deposition of thin films with controlled properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Chemical Formula | SiH₂I₂ |
| Molecular Weight | 283.91 g/mol |
| Appearance | Colorless liquid[1] |
| Boiling Point | 149-150 °C |
| Melting Point | -1 °C |
| Density | 2.834 g/cm³ |
Safety and Handling Precautions:
This compound is a reactive and hazardous chemical that requires careful handling in a controlled environment.
-
Reactivity: It reacts with water and moisture, so it must be handled under an inert atmosphere (e.g., nitrogen or argon).[4][5][6][7]
-
Flammability: this compound is a flammable liquid and vapor.[5][8] Keep away from heat, sparks, open flames, and hot surfaces.[4][8] Use spark-proof tools and explosion-proof equipment.[5][6]
-
Toxicity and Corrosivity: It is harmful if inhaled, in contact with skin, or if swallowed, and it can cause burns.[5] Always use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][6] Work in a well-ventilated area or a chemical fume hood.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water and amines.[4][5]
Chemical Vapor Deposition Applications
This compound is primarily used for the deposition of silicon nitride films, which are crucial as passivation layers, dielectric materials, and protective coatings in microelectronics.[9] It is also a precursor for silicon carbide and other silicon-containing films. A key advantage of using this compound is the ability to deposit high-quality films at lower temperatures compared to traditional silicon precursors like dichlorosilane, which often requires temperatures above 700°C.[2]
Silicon Nitride (Si₃N₄) Deposition
This compound can be used in both thermal and plasma-enhanced CVD to deposit silicon nitride films. The use of a nitrogen source, such as ammonia (B1221849) (NH₃) or nitrogen (N₂), is required.
Table 2: Process Parameters for this compound CVD of Silicon-Containing Films
| Parameter | Thermal CVD | PECVD/PE-ALD |
| Precursor | This compound (SiH₂I₂) | This compound (SiH₂I₂) |
| Co-reactant | Ammonia (NH₃) | Ammonia (NH₃) or Nitrogen (N₂) |
| Temperature | 200 - 600 °C[9] | 100 - 650 °C[9] |
| Pressure | 10 mTorr - 20 Torr[9] | 10 mTorr - 20 Torr[9] |
| Precursor Vapor Pressure | > 10 Torr | Not specified |
Table 3: Reported Film Properties for Silicon Nitride using this compound Precursor (PE-ALD)
| Property | With NH₃ | With N₂ | With N₂ and Plasma Treatment |
| Hydrogen Impurity | 19% | 15% | 11% |
| Film Density | Not specified | Not specified | 3.21 g/cm³ |
Data from a study on plasma-enhanced atomic layer deposition, a process closely related to PECVD.[10]
Experimental Protocols
The following are generalized protocols for thermal CVD and PECVD of silicon nitride using this compound. Actual parameters will need to be optimized for the specific CVD reactor and desired film properties.
General Experimental Workflow
Caption: General workflow for a CVD process using this compound.
Protocol for Thermal CVD of Silicon Nitride
-
Substrate Preparation: Clean the silicon wafer substrate using a standard cleaning procedure (e.g., RCA clean) to remove organic and inorganic contaminants.
-
Reactor Preparation: Ensure the CVD reactor is clean and perform a leak check to ensure vacuum integrity.
-
Loading: Load the cleaned substrate into the reaction chamber.
-
Pump Down: Evacuate the chamber to a base pressure, typically in the range of 10⁻⁶ to 10⁻⁷ Torr.
-
Heating: Heat the substrate to the desired deposition temperature (e.g., 400-600 °C).
-
Precursor Delivery:
-
Heat the this compound source to a temperature that provides a vapor pressure of at least 10 Torr.[9]
-
Introduce the this compound vapor into the reaction chamber at a controlled flow rate.
-
Simultaneously introduce the nitrogen source gas (e.g., ammonia) at a specific SiH₂I₂:NH₃ flow ratio.
-
-
Deposition: Maintain the temperature, pressure, and gas flow rates for the desired deposition time to achieve the target film thickness.
-
Post-Deposition:
-
Stop the precursor and co-reactant gas flows.
-
Purge the reactor with an inert gas (e.g., N₂ or Ar).
-
Turn off the heater and allow the substrate to cool down under vacuum or in an inert atmosphere.
-
-
Unloading: Once at room temperature, vent the chamber and unload the coated substrate.
-
Characterization: Analyze the deposited film for thickness, refractive index, composition, and other properties using techniques like ellipsometry, Fourier-transform infrared spectroscopy (FTIR), and X-ray photoelectron spectroscopy (XPS).
Protocol for Plasma-Enhanced CVD (PECVD) of Silicon Nitride
The PECVD process is similar to the thermal CVD protocol but includes a plasma generation step to enhance the reaction at lower temperatures.
-
Follow steps 1-5 of the thermal CVD protocol. The deposition temperature for PECVD can be lower (e.g., 200-400 °C).
-
Precursor and Gas Introduction: Introduce the this compound vapor and the nitrogen source gas (NH₃ or N₂) into the chamber.
-
Plasma Ignition: Apply radio frequency (RF) power to the electrodes in the reaction chamber to generate a plasma. The plasma decomposes the precursor and co-reactant gases into reactive species.
-
Deposition: The reactive species adsorb on the substrate surface and react to form a silicon nitride film.
-
Follow steps 8-10 of the thermal CVD protocol.
Reaction Mechanism
The exact reaction mechanism for this compound in CVD is complex and can involve both gas-phase and surface reactions. In general, the process involves the thermal or plasma-assisted decomposition of this compound to produce reactive silicon-containing species.
Caption: Conceptual reaction pathway for silicon nitride CVD from this compound.
In this proposed mechanism, this compound and the nitrogen source (ammonia) are introduced into the CVD reactor. Energy from heat (in thermal CVD) or plasma (in PECVD) causes the decomposition of these precursors into highly reactive radical species. These radicals then adsorb onto the substrate surface, where they react to form the solid silicon nitride film. Gaseous byproducts, such as hydrogen iodide (HI) and hydrogen (H₂), are desorbed from the surface and removed by the vacuum system.
Conclusion
This compound is a versatile and effective precursor for the chemical vapor deposition of high-quality silicon-containing thin films, particularly silicon nitride, at lower temperatures than traditional methods. Its use in both thermal and plasma-enhanced CVD processes offers precise control over film properties. Proper safety precautions are essential when handling this reactive compound. The protocols and data presented here provide a foundation for researchers and scientists to develop and optimize their this compound-based CVD processes for various applications.
References
- 1. nbinno.com [nbinno.com]
- 2. real.mtak.hu [real.mtak.hu]
- 3. EP0262980A2 - Method of forming semiconducting amorphous silicon films from the thermal decomposition of dihalosilanes - Google Patents [patents.google.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. gelest.com [gelest.com]
- 6. nbinno.com [nbinno.com]
- 7. US10410857B2 - Formation of SiN thin films - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. gelest.com [gelest.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Diiodosilane-Based Thin Film Deposition
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the deposition of high-quality silicon-containing thin films, particularly silicon nitride (SiNₓ), using diiodosilane (SiH₂I₂) as a silicon precursor. This method is primarily based on Plasma-Enhanced Atomic Layer Deposition (PEALD), a technique offering atomic-level control over film thickness and excellent conformality, making it highly suitable for applications in semiconductor manufacturing, medical devices, and advanced materials research.[1][2] this compound is a key precursor for developing next-generation semiconductor chips that require highly conformal silicon nitride thin films with low thermal budgets.[3]
Overview of this compound-Based Deposition
This compound is a valuable precursor for both Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of silicon-based films.[1][2] Its chemical structure allows for the efficient generation of reactive silicon species, facilitating the deposition of uniform and dense films at relatively low temperatures.[1][4] This is particularly advantageous for applications where thermal budget constraints are critical. The use of plasma enhancement in the ALD process (PEALD) further allows for the deposition of high-purity films with controlled properties, such as silicon nitride and silicon carbide, which are essential for passivation layers, dielectric materials, and protective coatings in microelectronics.[1]
Experimental Data
The following table summarizes key quantitative data for silicon nitride thin films deposited using this compound in a PEALD process. The parameters and resulting film properties are compiled from various sources to provide a comparative overview.
| Parameter | Value | Resulting Film Properties | Reference |
| Deposition Temperature | 200 - 500 °C | Influences film density and impurity levels. Higher temperatures generally lead to denser films. | [3] |
| Process Pressure | 0.6 - 20 Torr | Affects plasma characteristics and deposition rate. | [3] |
| Plasma Power | 300 - 500 W | Controls the generation of reactive nitrogen species. | [3] |
| Film Density | ~3.21 g/cm³ | High density indicates good film quality. | [3] |
| Hydrogen (H) Impurity | 11 - 19% | Lower hydrogen content is generally desirable for better electrical and mechanical properties. Using N₂ plasma instead of NH₃ can reduce H concentration. | [3] |
| Step Coverage | > 95% | Excellent conformality on high-aspect-ratio structures. | [1] |
Experimental Protocol: PEALD of Silicon Nitride
This protocol outlines a typical PEALD process for depositing silicon nitride thin films using this compound and a nitrogen plasma.
3.1. Materials and Equipment
-
Silicon Precursor: High-purity this compound (SiH₂I₂)
-
Nitrogen Source: High-purity nitrogen (N₂) gas
-
Carrier/Purge Gas: High-purity argon (Ar) or nitrogen (N₂) gas
-
Substrate: Silicon wafer or other suitable substrate
-
Deposition System: PEALD reactor equipped with a plasma source
3.2. Pre-Deposition Procedure
-
Substrate Preparation: Clean the substrate using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants. Dry the substrate thoroughly before loading it into the reactor.
-
System Bake-out: Bake out the PEALD reactor at a temperature higher than the deposition temperature to remove any adsorbed water and other volatile contaminants from the chamber walls.
-
Precursor Handling: this compound is sensitive to moisture and air. Handle the precursor in an inert atmosphere (e.g., a glovebox) and ensure the precursor delivery lines are properly purged.
-
Leak Check: Perform a leak check of the reactor and gas delivery lines to ensure system integrity.
3.3. Deposition Parameters
The following are representative parameters for a SiH₂I₂-based PEALD process for silicon nitride. These may require optimization based on the specific reactor configuration and desired film properties.
| Parameter | Setpoint |
| Substrate Temperature | 300 °C |
| This compound Source Temperature | Maintained to achieve a vapor pressure of at least 10 Torr |
| Reactor Pressure | 1 Torr |
| Plasma Power (RF) | 500 W |
| Carrier Gas (Ar) Flow Rate | 50 sccm |
| Nitrogen (N₂) Flow Rate | 100 sccm |
3.4. PEALD Cycle Sequence
One PEALD cycle consists of four sequential steps:
-
This compound Pulse (0.5 - 2 seconds): Introduce this compound vapor into the reactor. The precursor adsorbs onto the substrate surface in a self-limiting manner.
-
Purge 1 (5 - 10 seconds): Purge the reactor with an inert gas (e.g., Ar) to remove any unreacted this compound and gaseous byproducts.
-
Nitrogen Plasma Pulse (5 - 10 seconds): Introduce nitrogen gas and ignite the plasma. The reactive nitrogen species react with the adsorbed this compound on the substrate surface to form a layer of silicon nitride.
-
Purge 2 (5 - 10 seconds): Purge the reactor with an inert gas to remove any unreacted nitrogen species and gaseous byproducts from the reaction.
Repeat this cycle until the desired film thickness is achieved. The growth per cycle (GPC) is typically in the range of 0.5 - 1.0 Å/cycle.
3.5. Post-Deposition
-
Cool down the reactor to room temperature under an inert gas flow.
-
Remove the coated substrate from the reactor.
-
Characterize the deposited film for thickness, refractive index, composition, and other relevant properties using techniques such as ellipsometry, X-ray photoelectron spectroscopy (XPS), and Fourier-transform infrared spectroscopy (FTIR).
Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for this compound-based PEALD.
4.2. Signaling Pathway Analogy: Self-Limiting Surface Reactions
This diagram illustrates the concept of self-limiting reactions in ALD, analogous to a signaling pathway where each step must be completed before the next can be initiated.
Caption: Self-limiting surface reactions in an ALD cycle.
References
Application Notes and Protocols for Diiodosilane in Semiconductor Manufacturing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diiodosilane (H₂SiI₂) is a volatile, colorless liquid precursor increasingly utilized in the semiconductor industry for the deposition of high-quality silicon-containing thin films. Its high reactivity and lower thermal budget requirements make it a compelling alternative to traditional silicon precursors, particularly for the fabrication of next-generation semiconductor devices where precise control over film thickness and conformality is paramount. These application notes provide a comprehensive overview of the use of this compound in semiconductor manufacturing, with a focus on Plasma-Enhanced Atomic Layer Deposition (PEALD) of silicon nitride (SiN) and Chemical Vapor Deposition (CVD) of silicon-based films. Detailed protocols, quantitative data, and process diagrams are presented to assist researchers and professionals in leveraging this precursor for advanced applications.
Key Applications
This compound is primarily employed as a silicon precursor in the following semiconductor manufacturing processes:
-
Atomic Layer Deposition (ALD) and Plasma-Enhanced Atomic Layer Deposition (PEALD): For the deposition of highly conformal and uniform thin films of silicon nitride (SiN), silicon dioxide (SiO₂), and other silicon-containing dielectrics at relatively low temperatures.[1] These films are critical for applications such as gate spacers, encapsulation layers, and passivation layers in advanced integrated circuits.
-
Chemical Vapor Deposition (CVD): For the growth of silicon-based films, including silicon nitride and silicon carbide (SiC).[1] In plasma-enhanced CVD (PECVD), this compound can generate highly reactive silicon radicals, enabling efficient film deposition with tailored properties.[1]
-
Amorphous Silicon Films: Thermal decomposition of this compound can be used to form stable, photoconductive, and dopable amorphous silicon films.
Advantages of this compound
The use of this compound as a silicon precursor offers several advantages over conventional precursors like chlorosilanes and aminosilanes:
-
Low-Temperature Deposition: Enables the formation of high-quality films at lower temperatures, which is crucial for temperature-sensitive substrates and advanced device architectures.[1]
-
High Reactivity: The labile Si-I bonds contribute to its high reactivity, leading to efficient film growth.
-
Excellent Conformality: Particularly in ALD, this compound facilitates the deposition of films with excellent step coverage on complex three-dimensional structures.
-
Precise Thickness Control: The self-limiting nature of ALD reactions with this compound allows for atomic-level control over film thickness.[1]
-
Reduced Impurities: Iodine-based precursors can lead to films with lower carbon and chlorine contamination compared to organometallic and chlorosilane precursors.
Quantitative Data
The following tables summarize key quantitative data related to the use of this compound in semiconductor manufacturing, compiled from various sources.
Table 1: Properties of this compound
| Property | Value |
| CAS Number | 13760-02-6 |
| Molecular Formula | H₂SiI₂ |
| Molecular Weight | 283.91 g/mol |
| Purity (typical) | > 99% |
Table 2: Process Parameters and Film Properties for PEALD of Silicon Nitride using this compound and N₂ Plasma
| Parameter | Value | Reference |
| Process Conditions | ||
| Substrate Temperature | 200 - 600 °C | [2] |
| Process Pressure | 0.1 - 5 Torr | [2] |
| High-Pressure Treatment | 6 - 500 Torr | [2] |
| Film Properties | ||
| Hydrogen (H) Impurity (with NH₃ reactant) | 19% | |
| Hydrogen (H) Impurity (with N₂ reactant) | 15% | |
| Film Density (with plasma treatment) | 3.21 g/cm³ | |
| Step Coverage (with He addition to N₂) | 99.2% |
Table 3: Comparison of Silicon Precursors for PEALD of Silicon Nitride
| Precursor | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Film Density (g/cm³) | Key Features |
| This compound (H₂SiI₂) | 200 - 600 | - | 3.21 | Low temperature, high conformality |
| Di(isopropylamino)silane (DIPAS) | 100 - 200 | 0.6 - 1.0 | - | Low temperature, high growth rate |
| Bis(tert-butylamino)silane (BTBAS) | 400 | - | 2.8 | High film density |
| Hexachlorodisilane (Si₂Cl₆) | 400 | > 1 | - | Good thermal stability |
Experimental Protocols
Protocol 1: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon Nitride (SiN)
This protocol describes a typical PEALD process for depositing a silicon nitride thin film using this compound and a nitrogen plasma. The parameters are based on a combination of literature values for this compound and a detailed protocol for a similar aminosilane (B1250345) precursor, and should be optimized for the specific deposition system.
1. Substrate Preparation:
- Clean the silicon wafer substrate using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.
- Load the substrate into the PEALD reaction chamber.
2. Chamber Conditions:
- Heat the substrate to the desired deposition temperature (e.g., 300-400 °C).[3]
- Maintain the chamber wall temperature at a lower temperature (e.g., 100 °C) to prevent precursor condensation.
- Set the process pressure to approximately 1-3 Torr.[2]
3. Precursor Handling:
- Maintain the this compound precursor canister at a constant temperature (e.g., 25 °C) to ensure a stable vapor pressure.[4]
- Use an inert carrier gas (e.g., Argon or Nitrogen) to deliver the this compound vapor to the reaction chamber.
4. PEALD Cycle: Each cycle consists of four steps:
- Step 1: this compound Pulse (Adsorption):
- Introduce this compound vapor into the reaction chamber for a set duration (e.g., 0.5 - 2.0 seconds). The precursor will adsorb onto the substrate surface in a self-limiting manner.
- Step 2: Purge 1:
- Stop the this compound flow and purge the chamber with an inert gas (e.g., Argon or Nitrogen) for a set duration (e.g., 5 - 10 seconds) to remove any unreacted precursor and gaseous byproducts.
- Step 3: Nitrogen Plasma Pulse (Reaction):
- Introduce nitrogen (N₂) gas and apply RF power (e.g., 100 - 300 W) to generate a nitrogen plasma for a set duration (e.g., 5 - 15 seconds). The reactive nitrogen species will react with the adsorbed this compound on the surface to form a layer of silicon nitride.
- Step 4: Purge 2:
- Turn off the RF power and nitrogen gas flow, and purge the chamber with an inert gas for a set duration (e.g., 5 - 10 seconds) to remove any remaining reactants and byproducts.
5. Film Deposition:
- Repeat the PEALD cycle until the desired film thickness is achieved. The thickness can be precisely controlled by the number of cycles.
6. Post-Deposition:
- Cool down the substrate under an inert atmosphere before unloading from the chamber.
Protocol 2: Chemical Vapor Deposition (CVD) of Amorphous Silicon
This protocol outlines a general procedure for the deposition of amorphous silicon films via thermal decomposition of this compound.
1. Substrate Preparation:
- Prepare the substrate as described in Protocol 1.
2. Chamber Conditions:
- Heat the substrate to the deposition temperature, typically between 400 °C and 600 °C.
- Maintain the system pressure in the range of 0.1 to 500 Torr.
3. Deposition Process:
- Introduce this compound vapor into the reaction chamber at a controlled flow rate (e.g., 5 to 100 standard cubic centimeters per minute - sccm).
- The this compound will thermally decompose in the vapor phase and deposit an amorphous silicon film on the heated substrate.
- Continue the deposition for a duration of 10 to 90 minutes, depending on the desired film thickness.
4. Post-Deposition:
- Stop the this compound flow and purge the chamber with an inert gas (e.g., Nitrogen) to remove any unreacted precursor and byproduct gases.
- Cool down the substrate under an inert atmosphere.
Visualizations
PEALD Workflow
References
Diiodosilane: A Versatile Precursor for Advanced Silicon-Containing Films
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Diiodosilane (H₂SiI₂) is emerging as a critical precursor for the deposition of high-quality silicon-containing thin films, essential for the advancement of semiconductor devices and potentially novel applications in drug development and biomedical devices. Its high reactivity and ability to facilitate low-temperature processing make it an attractive alternative to traditional silicon precursors. These application notes provide detailed protocols for the deposition of amorphous silicon (a-Si) and silicon nitride (SiNₓ) films using this compound, targeting researchers and professionals in materials science and drug development.
This compound's utility lies in its capacity to produce highly conformal and uniform films at temperatures compatible with sensitive substrates, a crucial requirement for modern microelectronics.[1] This attribute is particularly significant in the fabrication of complex three-dimensional nanostructures. The primary deposition techniques employing this compound are Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD), including plasma-enhanced variants (PECVD, PEALD).[1]
Key Applications
This compound is a versatile precursor for a variety of silicon-containing films:
-
Amorphous Silicon (a-Si): These films are integral to photovoltaics and thin-film transistors. Thermal decomposition of this compound offers a pathway to produce stable, photoconductive, and dopable amorphous silicon films.[1]
-
Silicon Nitride (SiNₓ): Serving as passivation layers, dielectric materials, and protective coatings in microfabrication, silicon nitride films deposited from this compound exhibit excellent uniformity and density.[1][2] PEALD is a common method for depositing these films, offering atomic-level thickness control.
Experimental Protocols
Protocol 1: Thermal Chemical Vapor Deposition of Amorphous Silicon (a-Si)
This protocol describes the formation of amorphous silicon films via the thermal decomposition of this compound.
Objective: To deposit a stable, photoconductive amorphous silicon film on a substrate.
Materials and Equipment:
-
This compound (H₂SiI₂) precursor
-
Substrate (e.g., Corning 7059 glass, silicon wafer)
-
Chemical Vapor Deposition (CVD) reactor with a reaction chamber
-
Vacuum system
-
Substrate heater
-
Mass flow controllers
Procedure:
-
Substrate Preparation: Clean the substrate using a standard procedure (e.g., RCA clean for silicon wafers) to remove any organic and inorganic contaminants. Dry the substrate thoroughly using a nitrogen gun.
-
System Setup: Place the cleaned substrate into the reaction chamber of the CVD reactor.
-
Evacuation: Evacuate the reaction chamber to a base pressure typically below 10⁻⁶ Torr.
-
Heating: Heat the substrate to the desired deposition temperature, in the range of 400°C to 600°C.[1]
-
Precursor Introduction: Introduce this compound vapor into the reaction chamber at a controlled flow rate. The system pressure is maintained between 0.1 and 500 Torr.
-
Deposition: Allow the deposition to proceed for a set duration, typically 10 to 90 minutes, to achieve the desired film thickness.
-
Purging: After deposition, stop the precursor flow and purge the reaction chamber with an inert gas, such as nitrogen.
-
Cooling and Unloading: Turn off the substrate heater and allow the system to cool down under vacuum or inert gas flow. Once at room temperature, vent the chamber and remove the coated substrate.
Expected Results: The resulting films are expected to be reflective, air-stable, and abrasion-resistant. The electrical and optical properties can be tailored by adjusting deposition parameters.
Protocol 2: Plasma-Enhanced Atomic Layer Deposition (PEALD) of Silicon Nitride (SiNₓ)
This protocol outlines the deposition of silicon nitride thin films using this compound in a PEALD process.
Objective: To deposit a highly conformal and uniform silicon nitride thin film with precise thickness control.
Materials and Equipment:
-
This compound (H₂SiI₂) precursor
-
Nitrogen source (e.g., ammonia (B1221849) (NH₃) or nitrogen (N₂) plasma)
-
PEALD reactor
-
Substrate (e.g., silicon wafer)
-
Vacuum system
-
Substrate heater
-
RF plasma source
-
In-situ film thickness monitoring (optional, e.g., ellipsometry)
Procedure:
-
Substrate Preparation: Clean the substrate as described in Protocol 1.
-
System Setup: Load the substrate into the PEALD reaction chamber.
-
Process Conditions: Heat the substrate to the desired deposition temperature, typically between 100°C and 450°C. Set the process pressure.
-
PEALD Cycle: The deposition proceeds through a sequence of self-limiting surface reactions, which constitutes one PEALD cycle. This cycle is repeated to achieve the target film thickness. A typical cycle with an NH₃ plasma consists of four steps: a. This compound Pulse: Introduce a pulse of this compound vapor into the chamber. The precursor adsorbs onto the substrate surface. b. Purge 1: Purge the chamber with an inert gas (e.g., argon) to remove any unreacted precursor and byproducts from the gas phase. c. NH₃ Plasma Pulse: Introduce ammonia gas and ignite the RF plasma. The plasma-activated nitrogen species react with the adsorbed this compound layer to form silicon nitride. d. Purge 2: Purge the chamber again with an inert gas to remove reaction byproducts.
-
Deposition Completion: Repeat the PEALD cycle until the desired film thickness is achieved.
-
Cooling and Unloading: Cool down the reactor and unload the substrate as described in Protocol 1.
Expected Results: The PEALD process yields highly conformal silicon nitride films with excellent thickness uniformity. The film density and hydrogen content can be influenced by the choice of nitrogen plasma source (N₂ vs. NH₃). Using N₂ plasma can lead to a lower hydrogen impurity concentration in the film.
Data Presentation
The following tables summarize typical deposition parameters and resulting film properties for silicon-containing films grown from this compound and related precursors.
Table 1: Deposition Parameters for Amorphous Silicon (a-Si) via Thermal CVD
| Parameter | Value | Reference |
| Precursor | This compound (H₂SiI₂) | [1] |
| Substrate Temperature | 400 - 600 °C | [1] |
| Pressure | 0.1 - 500 Torr | |
| Deposition Time | 10 - 90 min |
Table 2: Properties of Amorphous Silicon Films from Dihalosilane Precursors
| Property | Value | Precursor | Reference |
| Dark Conductivity | 3.7 x 10⁻⁵ S/cm (p-doped) | Difluorosilane | [1] |
| Optical Band Gap | 1.55 eV | Dichlorosilane | |
| Activation Energy | 0.785 eV | Difluorosilane | [1] |
Table 3: Deposition Parameters for Silicon Nitride (SiNₓ) via PEALD
| Parameter | Value | Reference |
| Precursor | This compound (H₂SiI₂) | [3] |
| Co-reactant | NH₃ or N₂ plasma | |
| Substrate Temperature | 100 - 450 °C | |
| Process Pressure | 0.6 Torr (representative) | |
| Plasma Frequency | 13.56 MHz (representative) |
Table 4: Properties of Silicon Nitride Films from this compound
| Property | Value | Co-reactant | Reference |
| Film Density | 3.21 g/cm³ | N₂ plasma with post-treatment | |
| Hydrogen Content | 11% | N₂ plasma with post-treatment | |
| Hydrogen Content | 15% | N₂ plasma | |
| Hydrogen Content | 19% | NH₃ plasma | |
| Step Coverage | up to 99.2% | N₂ + He plasma |
Visualizations
The following diagrams illustrate the experimental workflows for the deposition of silicon-containing films using this compound.
References
Application Notes and Protocols for Plasma-Enhanced Atomic Layer Deposition (PEALD) using Diiodosilane Precursors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the deposition of silicon dioxide (SiO2) and silicon nitride (SiN) thin films using plasma-enhanced atomic layer deposition (PEALD) with diiodosilane (SiH2I2) as the silicon precursor. This compound is a valuable precursor for creating high-quality silicon-based films at relatively low temperatures, which is critical for applications in semiconductor manufacturing and advanced material science.[1]
Introduction to this compound PEALD
Plasma-enhanced atomic layer deposition is a thin film deposition technique that offers atomic-level control over film thickness and composition.[1] The use of plasma provides several advantages over thermal ALD, including lower deposition temperatures and improved film properties.[2] this compound (SiH2I2) has emerged as a promising silicon precursor due to its high reactivity, which allows for efficient deposition of silicon-containing films.[1][3]
This document outlines the PEALD processes for depositing two critical materials: silicon dioxide, a high-quality insulator, and silicon nitride, a material valued for its use as a gate dielectric, passivation layer, and sidewall spacer in semiconductor devices.[4][5]
Data Presentation: Film Properties
The following tables summarize the key quantitative data for SiO2 and SiN films deposited using PEALD with this compound and other silicon precursors for comparison.
Table 1: PEALD of Silicon Dioxide (SiO2) - Process Parameters and Film Properties
| Precursor | Co-reactant | Deposition Temp. (°C) | Growth Per Cycle (Å/cycle) | Refractive Index | Wet Etch Rate (nm/min) in dilute HF | Reference |
| Di-isopropylaminosilane | O2 Plasma | 80 - 200 | ~1.0 | 1.45 - 1.5 | Not specified | [6] |
| N,N′-tert-butyl-1,1-dimethylethylenediamine silylene | O2 Plasma | 80 - 200 | ~1.0 | 1.45 - 1.5 | Not specified | [7] |
| Bis(diethylamino)silane | O2 Plasma | 250 | Not specified | ~1.46 | Not specified | [8] |
| Di-isopropylaminosilane | O2 Plasma | 50 - 200 | ~1.7 - 2.0 | Not specified | Varies with plasma time | [1] |
Note: Data for this compound-based SiO2 PEALD is limited in the reviewed literature; the table includes data from other silicon precursors to provide a baseline for expected film properties.
Table 2: PEALD of Silicon Nitride (SiN) - Process Parameters and Film Properties
| Precursor | Co-reactant | Deposition Temp. (°C) | Growth Per Cycle (Å/cycle) | Refractive Index | Wet Etch Rate (Å/min) in dilute HF | Step Coverage (%) | Reference |
| This compound | NH3/N2 Plasma | Not Specified | Not Specified | Not Specified | Not Specified | 99.2 (with He addition to N2) | [9] |
| This compound | N2 Plasma | 100 - 650 | Not Specified | Not Specified | Ratio of top to sidewall etch rate ~1:1 | >95 | [10] |
| Organosilane | NH3/N2 Plasma | 300 | Not Specified | Not Specified | 10 - 187 (varies with plasma sequence) | >95 | [5] |
| Cyclosilazane | H2/N2 Plasma | 200 - 500 | ~0.38 | ~1.98 | Decreases with increasing temperature | Conformal | [11] |
Experimental Protocols
The following are detailed protocols for the PEALD of SiO2 and SiN films using this compound.
Protocol for PEALD of Silicon Dioxide (SiO2)
Objective: To deposit a uniform and conformal SiO2 thin film on a substrate.
Materials and Equipment:
-
PEALD Reactor with a plasma source
-
Substrate (e.g., silicon wafer)
-
This compound (SiH2I2) precursor, 95% purity
-
Oxygen (O2) gas (reactant)
-
Argon (Ar) gas (purge and carrier gas)
Experimental Procedure:
-
Substrate Preparation:
-
Clean the substrate using a standard cleaning procedure (e.g., RCA clean for silicon wafers) to remove organic and inorganic contaminants.
-
Load the substrate into the PEALD reactor.
-
-
Reactor Setup:
-
Set the substrate temperature to the desired deposition temperature, typically in the range of 80-300°C.
-
Maintain a constant reactor pressure, for example, at 200 mTorr.
-
Set the Ar purge gas flow rate.
-
-
PEALD Cycle: One cycle consists of four steps:
-
Step 1: SiH2I2 Pulse: Introduce SiH2I2 vapor into the reactor for a defined time (e.g., 0.5 - 2.0 seconds) to allow for self-limiting chemisorption on the substrate surface.
-
Step 2: Purge 1: Purge the reactor with Ar gas for a sufficient time (e.g., 5 - 10 seconds) to remove any unreacted SiH2I2 and byproducts.
-
Step 3: O2 Plasma Exposure: Introduce O2 gas and ignite the plasma for a specific duration (e.g., 3 - 10 seconds) with a defined RF power (e.g., 100 - 300 W). The oxygen plasma reacts with the adsorbed silicon precursor layer to form SiO2.
-
Step 4: Purge 2: Purge the reactor with Ar gas again (e.g., 5 - 10 seconds) to remove reaction byproducts and excess plasma species.
-
-
Deposition: Repeat the PEALD cycle until the desired film thickness is achieved. The thickness can be controlled by the number of cycles.
-
Characterization:
-
Measure the film thickness and refractive index using ellipsometry.
-
Determine the wet etch rate in a dilute hydrofluoric acid (dHF) solution.
-
Analyze the chemical composition and bonding states using X-ray Photoelectron Spectroscopy (XPS) and Fourier-Transform Infrared Spectroscopy (FTIR).
-
Protocol for PEALD of Silicon Nitride (SiN)
This protocol is based on literature describing the use of this compound for SiN deposition.[9][10]
Objective: To deposit a high-quality SiN thin film with excellent conformality.
Materials and Equipment:
-
PEALD Reactor with a plasma source
-
Substrate (e.g., silicon wafer with patterned structures)
-
This compound (SiH2I2) precursor, 95% purity
-
Nitrogen (N2) gas and/or Ammonia (NH3) gas (reactant)
-
Argon (Ar) gas (purge and carrier gas)
-
Helium (He) gas (optional, for improved step coverage)
Experimental Procedure:
-
Substrate Preparation:
-
Clean the substrate as described in the SiO2 protocol.
-
Load the substrate into the PEALD reactor.
-
-
Reactor Setup:
-
PEALD Cycle:
-
Step 1: SiH2I2 Pulse: Pulse the SiH2I2 precursor into the chamber for a set time to ensure monolayer adsorption.
-
Step 2: Purge 1: Purge the chamber with Ar gas to remove excess precursor and any byproducts.
-
Step 3: N2/NH3 Plasma Exposure: Introduce the nitrogen source (N2 or NH3) and apply plasma power. The use of N2 plasma can reduce hydrogen impurities in the film, while a mixture of N2 and He may improve step coverage.[9]
-
Step 4: Purge 2: Purge the chamber with Ar gas to clear out residual reactants and byproducts.
-
-
Deposition: Repeat the cycle to achieve the target film thickness.
-
Characterization:
-
Evaluate film thickness and refractive index using ellipsometry.
-
Assess the step coverage on patterned substrates using cross-sectional Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).
-
Measure the wet etch rate in dHF.
-
Analyze the film composition for silicon, nitrogen, and potential impurities like iodine and hydrogen using XPS and Secondary Ion Mass Spectrometry (SIMS).
-
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow and proposed chemical reaction pathways.
Caption: PEALD Experimental Workflow.
Caption: Proposed PEALD SiO2 Reaction Pathway.
References
- 1. daneshyari.com [daneshyari.com]
- 2. swb.skku.edu [swb.skku.edu]
- 3. microtechweb.com [microtechweb.com]
- 4. researchgate.net [researchgate.net]
- 5. avsconferences.org [avsconferences.org]
- 6. hyejeejeon.greenwebs.gethompy.com [hyejeejeon.greenwebs.gethompy.com]
- 7. researchgate.net [researchgate.net]
- 8. Deposition and Characterization of RP-ALD SiO2 Thin Films with Different Oxygen Plasma Powers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US10410857B2 - Formation of SiN thin films - Google Patents [patents.google.com]
- 11. mdpi.com [mdpi.com]
The Versatile Role of Diiodosilane in the Synthesis of Organosilicon Compounds: Applications and Protocols
For Researchers, Scientists, and Drug Development Professionals
Diiodosilane (SiH₂I₂) is a highly reactive and versatile reagent in organosilicon chemistry. Its applications span from a precursor in materials science to a key reagent in various organic transformations for the synthesis of complex organosilicon compounds. This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic methodologies.
Synthesis of this compound
This compound can be synthesized through several routes, with two common laboratory-scale methods being the reaction of phenylsilane (B129415) with iodine and the halide exchange reaction from dichlorosilane (B8785471).
From Phenylsilane and Iodine
This method provides this compound that is often used directly in subsequent reactions. The reaction is catalyzed by trace amounts of oxygen-containing compounds like ethyl acetate (B1210297).[1]
Experimental Protocol:
-
To a solution of iodine (1.0 molar equivalent) in a suitable solvent (e.g., chloroform (B151607) or benzene), add phenylsilane (1.0 molar equivalent) at -20 °C under an inert atmosphere (e.g., argon or nitrogen).[1][2]
-
Add a trace amount of ethyl acetate to catalyze the reaction.[1][2]
-
The reaction is exothermic and proceeds rapidly. Maintain the temperature at -20 °C with external cooling.[1]
-
Upon completion, the volatile byproducts (benzene, residual HI, and any iodosilane (B88989) intermediates) can be removed under reduced pressure to yield crude this compound, which can be used for many applications without further purification.[1]
From Dichlorosilane via Halide Exchange
This method involves the reaction of dichlorosilane with an iodide salt, such as sodium iodide or lithium iodide. The addition of an amine catalyst can improve the reaction yield.[3]
Experimental Protocol:
-
In a four-neck flask under a nitrogen or argon atmosphere, suspend sodium iodide (e.g., 500 g) in a dry solvent such as dichloromethane (B109758) (DCM, e.g., 1.5 L).[3]
-
Add an amine catalyst (e.g., tetrabutylammonium (B224687) iodide, 30.8 g).[3]
-
Cool the mixture to -10 °C using a low-temperature bath.[3]
-
Slowly add dichlorosilane (e.g., 168 g) to the mixture over a period of 1.5 hours while maintaining the low temperature.[3]
-
After the addition is complete, warm the reaction mixture to 40 °C and stir for 18 hours.[3]
-
Filter the reaction mixture to remove the sodium chloride byproduct.
-
The filtrate is then subjected to fractional distillation under reduced pressure to isolate the this compound product.[3]
Table 1: Synthesis of this compound from Dichlorosilane with Various Catalysts [3]
| Catalyst | Yield (%) |
| None | 23.33 |
| Tetraethylethylenediamine | 56.78 |
| Pentamethyldiethylenetriamine | 59.84 |
| Trioctylamine | 71.28 |
| Tetrabutylammonium iodide | 91.63 |
Applications in Organic Synthesis
This compound is a powerful reagent for various transformations in organic synthesis, including the conversion of carbamates to ureas, reductive iodination of carbonyl compounds, and cleavage of ethers.
Conversion of Carbamates to Ureas
This compound, in combination with a hindered amine base, provides a mild and efficient method for the conversion of carbamates to isocyanates, which can be trapped in situ with amines to form ureas. This method is particularly useful for sensitive substrates, including N-Boc protected amines.[4]
Logical Workflow for Carbamate to Urea Conversion:
References
- 1. datapdf.com [datapdf.com]
- 2. U.S. Patent Application for PREPARATION OF Si-H CONTAINING IODOSILANES VIA HALIDE EXCHANGE REACTION Patent Application (Application #20180099872 issued April 12, 2018) - Justia Patents Search [patents.justia.com]
- 3. CN116081626A - Preparation method of this compound - Google Patents [patents.google.com]
- 4. This compound: A Reagent for Mild, Efficient Conversion of Carbamates to Ureas via Isocyanates [organic-chemistry.org]
Application Note: Deposition of Silicon Nitride Films Using Diiodosilane and Ammonia
For Researchers, Scientists, and Drug Development Professionals
Introduction
Silicon nitride (SiNₓ) films are critical materials in a variety of high-technology applications, including semiconductor devices, microelectromechanical systems (MEMS), and as encapsulation layers for sensitive electronics. The deposition of high-quality silicon nitride films at low temperatures is particularly crucial for applications involving thermally sensitive substrates. This application note details a low-pressure chemical vapor deposition (LPCVD) process for silicon nitride films utilizing diiodosilane (SiI₂H₂) and ammonia (B1221849) (NH₃) as precursors. This iodine-based precursor system offers a promising alternative to traditional chlorine-based precursors, potentially enabling lower deposition temperatures and reducing halogen contamination in the deposited films.
Deposition Process Overview
The deposition of silicon nitride from this compound and ammonia proceeds via a chemical vapor deposition process where the gaseous precursors react on a heated substrate surface to form a solid thin film. The overall simplified chemical reaction can be represented as:
3SiI₂H₂(g) + 4NH₃(g) → Si₃N₄(s) + 6H₂(g) + 6HI(g)
This process can be carried out in a conventional horizontal or vertical tube furnace capable of low-pressure operation.
Experimental Protocols
Precursor Handling and Safety
This compound (SiI₂H₂):
-
This compound is a liquid at room temperature and should be handled in a well-ventilated fume hood.
-
It is sensitive to moisture and air; therefore, it should be stored under an inert atmosphere (e.g., argon or nitrogen).
-
The vapor pressure of this compound is temperature-dependent and controlling the bubbler temperature is critical for consistent precursor delivery.
Ammonia (NH₃):
-
Ammonia is a corrosive and toxic gas.
-
Use appropriate gas handling equipment, including stainless steel tubing and regulators.
-
A toxic gas monitoring system is highly recommended.
Low-Pressure Chemical Vapor Deposition (LPCVD) Protocol
This protocol is a general guideline for the deposition of silicon nitride films using this compound and ammonia in a horizontal tube LPCVD furnace. The optimal parameters may vary depending on the specific reactor geometry and desired film properties.
Equipment:
-
Horizontal LPCVD tube furnace with a three-zone heater
-
Vacuum pump system capable of reaching pressures in the mTorr range
-
Mass flow controllers (MFCs) for ammonia and a carrier gas (e.g., N₂)
-
This compound precursor bubbler with temperature control
-
Substrate loading system (e.g., quartz boat)
Procedure:
-
Substrate Preparation:
-
Clean silicon wafers (or other substrates) using a standard cleaning procedure (e.g., RCA clean) to remove organic and metallic contaminants.
-
A final dip in dilute hydrofluoric acid (HF) is recommended to remove the native oxide layer and create a hydrogen-terminated surface, which can promote uniform film nucleation.
-
Load the cleaned and dried substrates into the quartz boat and place it in the center of the furnace tube.
-
-
System Pump-Down and Leak Check:
-
Close the furnace tube and pump the system down to its base pressure (typically < 10 mTorr).
-
Perform a leak check to ensure the integrity of the system.
-
-
Temperature Ramping:
-
Ramp the furnace temperature to the desired deposition temperature under a slow flow of nitrogen. A general temperature range for this process is 400°C to 600°C.
-
-
Process Gas Stabilization:
-
Once the temperature is stable, set the desired process pressure using a throttle valve. A typical pressure range for LPCVD is 100 mTorr to 1 Torr.
-
Introduce the ammonia gas through its MFC at the desired flow rate.
-
Flow a carrier gas (e.g., N₂) through the this compound bubbler. The bubbler temperature should be controlled to achieve the desired SiI₂H₂ vapor pressure.
-
-
Deposition:
-
Once the gas flows and pressure are stable, introduce the this compound vapor into the furnace to initiate the deposition process.
-
The deposition time will depend on the desired film thickness and the deposition rate.
-
-
Process Termination and Cool-Down:
-
After the desired deposition time, stop the flow of this compound.
-
Continue flowing ammonia for a short period to ensure the reaction is complete and to passivate the surface.
-
Turn off the ammonia flow and purge the system with nitrogen.
-
Turn off the furnace heaters and allow the system to cool down to below 100°C under a nitrogen atmosphere before unloading the substrates.
-
Data Presentation
The following tables summarize the expected process parameters and resulting film properties for the LPCVD of silicon nitride using this compound and ammonia. These values are based on typical low-temperature CVD processes and should be used as a starting point for process optimization.
Table 1: LPCVD Process Parameters
| Parameter | Range | Typical Value |
| Deposition Temperature | 400 - 600 °C | 550 °C |
| Process Pressure | 100 mTorr - 1 Torr | 500 mTorr |
| SiI₂H₂ Bubbler Temperature | 20 - 50 °C | 30 °C |
| SiI₂H₂ Carrier Gas (N₂) Flow Rate | 10 - 50 sccm | 25 sccm |
| NH₃ Flow Rate | 50 - 200 sccm | 100 sccm |
| NH₃:SiI₂H₂ Flow Ratio | 2:1 - 10:1 | 4:1 |
Table 2: Expected Silicon Nitride Film Properties
| Property | Expected Value |
| Deposition Rate | 5 - 20 Å/min |
| Refractive Index (@ 633 nm) | 1.9 - 2.1 |
| Wet Etch Rate (10:1 BOE) | 10 - 50 Å/min |
| Si/N Ratio | 0.7 - 0.8 |
| Hydrogen Content | < 15 at.% |
| Step Coverage | > 90% |
Visualizations
Chemical Vapor Deposition Workflow
Caption: Workflow for LPCVD of silicon nitride films.
Chemical Reaction Pathway
Application Notes: Diiodosilane for Low-Temperature Silicon Nitride Film Growth
Troubleshooting & Optimization
Technical Support Center: High-Purity Diiodosilane
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of high-purity diiodosilane. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the main impurities found in crude this compound?
A1: Crude this compound can contain a variety of impurities depending on the synthetic route. Common impurities include:
-
Other Iodosilanes: Such as monosilane (SiH₄), iodosilane (B88989) (SiH₃I), triiodosilane (SiHI₃), and tetraiodosilane (SiI₄).[1]
-
Synthesis Byproducts: For instance, if phenylsilane (B129415) is used as a starting material, benzene (B151609) can be a significant byproduct.[1]
-
Unreacted Starting Materials: Residual iodine, phenylsilane, or dichlorosilane (B8785471) may be present.
-
Decomposition Products: Hydrogen iodide (HI) can form, especially in the presence of moisture.[2][3][4]
-
Metallic Impurities: Trace metals like aluminum (Al), calcium (Ca), chromium (Cr), iron (Fe), nickel (Ni), sodium (Na), titanium (Ti), and zinc (Zn) can be introduced during synthesis or handling.[5]
Q2: How should high-purity this compound be stored to maintain its integrity?
A2: this compound is sensitive to light, moisture, and air.[6] To prevent degradation, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[3][4][6] The storage area should be cool, dry, dark, and well-ventilated.[2][4][7] Refrigeration is often recommended for long-term storage.[8] Some commercial formulations contain copper as a stabilizer.[8]
Q3: What are the primary purification methods for this compound?
A3: The most common method for purifying this compound is fractional distillation, often performed under reduced pressure (vacuum).[1][8] This technique separates this compound from impurities with different boiling points. For removing metallic impurities, filtration through materials with hydrophilic functional groups has been shown to be effective.[5][9]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Product is yellow or brown instead of colorless. | Presence of dissolved iodine (I₂) due to decomposition or incomplete reaction. | - Add a small amount of copper powder or turnings to the crude product before distillation. Copper reacts with iodine to form non-volatile copper iodide. - Ensure rigorous exclusion of air and moisture during synthesis and workup to prevent decomposition.[3][4][6] |
| Low yield of purified product. | - Inefficient distillation setup (e.g., insufficient column length, poor vacuum). - Decomposition of the product during distillation due to excessive heat. | - Optimize the fractional distillation apparatus. Use a well-insulated column with a suitable packing material. - Perform the distillation under a high vacuum to lower the boiling point and reduce thermal stress on the compound.[8] |
| Product purity does not improve after a single distillation. | The boiling points of certain impurities (e.g., other iodosilanes) are close to that of this compound. | - Repeat the fractional distillation process.[10] A two-stage distillation can significantly improve purity.[11] - Use a distillation column with a higher number of theoretical plates for better separation. |
| Product degrades over time, even in storage. | - Presence of trace metallic impurities that can catalyze decomposition.[5] - Improper storage conditions (exposure to light, moisture, or air). | - Purify the this compound by passing it through a specialized filter to remove metallic ions.[5][9] - Ensure the storage container is properly sealed under an inert atmosphere and stored in a cool, dark place.[3] |
| Pressure buildup in the storage container. | Reaction with residual moisture, leading to the formation of hydrogen iodide (HI) gas.[2][3][4][12] | - Handle and store this compound under strictly anhydrous conditions.[6] - If pressure buildup is suspected, vent the container carefully in a fume hood.[12] |
Experimental Protocols
Fractional Distillation of this compound
This protocol describes the purification of crude this compound using vacuum fractional distillation.
Objective: To separate this compound from lower and higher boiling point impurities.
Materials:
-
Crude this compound
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with a condenser and vacuum adapter
-
Receiving flasks
-
Heating mantle with a stirrer
-
Vacuum pump
-
Cold trap
-
Inert gas (nitrogen or argon) supply
-
Schlenk line or similar apparatus for inert atmosphere manipulation
Procedure:
-
System Preparation: Assemble the distillation apparatus. Ensure all glassware is thoroughly dried and purged with an inert gas to remove air and moisture.[13]
-
Charging the Flask: Transfer the crude this compound to the round-bottom flask under an inert atmosphere. Add a magnetic stir bar.
-
Initiating Distillation:
-
Begin stirring and slowly heat the flask using the heating mantle.
-
Gradually apply vacuum to the system. A cold trap (e.g., with liquid nitrogen or dry ice/acetone) should be placed between the distillation setup and the vacuum pump to protect the pump from corrosive vapors.
-
-
Fraction Collection:
-
Monitor the temperature at the distillation head.
-
Discard the initial fraction (forerun), which will contain volatile impurities.
-
Collect the main fraction at the expected boiling point of this compound under the applied pressure (e.g., 56-60 °C at 25 mmHg).[7][8]
-
Change receiving flasks to collect different fractions if necessary.
-
-
Shutdown:
-
Once the main fraction is collected, stop heating and allow the system to cool to room temperature.
-
Slowly and carefully vent the apparatus with inert gas before disconnecting the flasks.
-
-
Storage: Transfer the purified this compound to a clean, dry, and appropriately labeled storage container under an inert atmosphere.
Process Diagrams
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for discolored this compound.
References
- 1. patents.justia.com [patents.justia.com]
- 2. gelest.com [gelest.com]
- 3. gelest.com [gelest.com]
- 4. s3.amazonaws.com [s3.amazonaws.com]
- 5. US20220340430A1 - Method for purifying iodosilanes - Google Patents [patents.google.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. This compound | 13760-02-6 [chemicalbook.com]
- 9. CN117177945A - Methods for purifying iodosilane - Google Patents [patents.google.com]
- 10. CN116081626A - Preparation method of this compound - Google Patents [patents.google.com]
- 11. EP3640205A1 - this compound producing method - Google Patents [patents.google.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. Preparation method of high-purity this compound - Eureka | Patsnap [eureka.patsnap.com]
stability and storage conditions for diiodosilane
This technical support center provides essential information for researchers, scientists, and drug development professionals working with diiodosilane (SiH₂I₂). It includes a comprehensive overview of its stability and storage conditions, along with detailed troubleshooting guides and frequently asked questions to ensure safe and effective handling in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound (CAS No: 13760-02-6) is a colorless to pale yellow or pink liquid that is a highly reactive silicon compound.[1][2] It is primarily used as a precursor in the deposition of silicon-containing thin films, such as silicon nitride, in the semiconductor industry for manufacturing next-generation chips.[3][4][5] In organic synthesis, it serves as a reagent for the deoxygenation of alcohols and ethers, conversion of carboxylic acid derivatives to acyl iodides, and other silicon-mediated transformations.[6][7][8]
Q2: What are the main hazards associated with this compound?
A2: this compound is a hazardous substance that poses several risks. It is a flammable liquid and vapor, and it reacts violently with water and moisture in the air, releasing flammable and corrosive hydrogen iodide gas.[9][10] It is corrosive and can cause severe skin burns and eye damage.[9] Inhalation of its vapors can be harmful and may cause irritation to the respiratory tract.[10] Due to its reactivity, it may ignite on contact with air, moist air, or water.[9]
Q3: How should this compound be properly stored?
A3: Proper storage is critical to maintain the stability and purity of this compound. It should be stored in a tightly closed container under an inert atmosphere, such as nitrogen or argon, to protect it from moisture and air.[1][10] The storage area should be cool, dry, well-ventilated, and away from heat, sparks, and open flames.[1][10] It is also light-sensitive and should be stored in the dark or in an amber-colored container to prevent photodegradation.[10] Refrigeration at 2-8°C is recommended for long-term storage.[7] Some commercial preparations contain copper as a stabilizer.[7]
Q4: What is the shelf life of this compound?
Q5: What are the signs of this compound decomposition?
A5: The most common sign of this compound decomposition is a change in color from colorless to yellow, pink, or brown.[2] This is often due to the formation of elemental iodine (I₂). Other signs of decomposition can include pressure buildup in the container due to the formation of gaseous byproducts like hydrogen iodide (HI).[9]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving this compound.
| Issue | Possible Cause | Recommended Action |
| The this compound has turned yellow or brown. | Exposure to air, moisture, or light has led to decomposition and the formation of iodine (I₂). | For many applications, a slight discoloration may not significantly affect the reaction. However, for high-purity applications like semiconductor deposition, the presence of impurities can be detrimental.[2][3] If high purity is required, consider purifying the this compound by distillation under reduced pressure and an inert atmosphere. Ensure future storage is strictly under inert, dry, and dark conditions. |
| A white precipitate is observed in the this compound. | Reaction with trace moisture to form silicon oxides (e.g., SiO₂) or other insoluble byproducts. | The presence of solids indicates significant contamination. The material is likely not suitable for most applications without purification. The solid impurities can be removed by filtration under inert atmosphere, followed by distillation of the liquid. |
| The reaction with this compound is sluggish or incomplete. | The this compound may have partially decomposed, reducing its reactivity. The substrate may be sterically hindered or electronically deactivated. | Check the purity of the this compound. If decomposition is suspected, use a fresh or purified batch. For challenging substrates, consider increasing the reaction temperature, using a less coordinating solvent, or adding a catalyst if appropriate for the specific reaction. |
| Pressure buildup is noticed in the storage container. | Decomposition of this compound can release gaseous byproducts such as hydrogen iodide (HI).[9] | Handle the container with extreme caution in a fume hood. Slowly and carefully vent the container. It is advisable to quench and dispose of the material as it is likely unstable. |
Experimental Protocols
1. Protocol for Safe Quenching of this compound
This protocol is for the safe neutralization of excess or old this compound. This procedure should be performed in a well-ventilated fume hood, under an inert atmosphere (e.g., nitrogen or argon), and with appropriate personal protective equipment (flame-resistant lab coat, safety goggles, and chemical-resistant gloves).
Materials:
-
This compound to be quenched
-
Anhydrous isopropanol (B130326)
-
Anhydrous methanol (B129727)
-
Deionized water
-
A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen/argon inlet with a bubbler.
-
Ice bath
Procedure:
-
In the fume hood, place the three-necked flask in an ice bath and purge it with inert gas.
-
Transfer the this compound to be quenched into the flask via a cannula or a syringe under a positive flow of inert gas. If the this compound is in a sealed ampule, it should be opened and transferred under a blanket of inert gas.
-
Slowly add anhydrous isopropanol to the stirred this compound solution via the dropping funnel. The addition should be dropwise to control the exothermic reaction and the evolution of gas. Continue the addition until the vigorous reaction ceases.
-
Once the reaction with isopropanol has subsided, slowly add anhydrous methanol. Methanol is more reactive than isopropanol and will react with any remaining this compound.
-
After the addition of methanol is complete and the reaction is calm, slowly and cautiously add deionized water to quench any remaining reactive species.
-
The resulting mixture can then be neutralized with a suitable base (e.g., sodium bicarbonate solution) before being disposed of as hazardous waste according to institutional guidelines.[12]
2. Protocol for Disposal of Empty this compound Containers
Empty containers of this compound must be handled with care as they may contain residual reactive material.
Procedure:
-
In a fume hood, rinse the empty container multiple times with an inert, dry solvent such as hexane (B92381) or toluene.[1]
-
The rinsate should be collected and quenched using the protocol described above.
-
After thorough rinsing, the container can be left open in the back of the fume hood to allow any remaining solvent to evaporate.
-
The rinsed and dried container should be disposed of as hazardous waste according to local and institutional regulations.[9]
Visualizations
Caption: Factors influencing the stability of this compound.
Caption: Troubleshooting workflow for common this compound issues.
References
- 1. s3.amazonaws.com [s3.amazonaws.com]
- 2. researchgate.net [researchgate.net]
- 3. nbinno.com [nbinno.com]
- 4. gelest.com [gelest.com]
- 5. 247biopharma.com [247biopharma.com]
- 6. This compound, 95% | [gelest.com]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 8. nbinno.com [nbinno.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. gelest.com [gelest.com]
- 11. US20220340430A1 - Method for purifying iodosilanes - Google Patents [patents.google.com]
- 12. epfl.ch [epfl.ch]
challenges in industrial-scale production of diiodosilane
Welcome to the Technical Support Center for the industrial-scale production of diiodosilane. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis, purification, and handling of this highly reactive compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the industrial-scale synthesis of this compound?
A1: The two main routes for industrial-scale production of this compound are the reaction of phenylsilane (B129415) with iodine and halide exchange reactions.[1][2] The reaction between phenylsilane and iodine is a well-known method, though it presents challenges in controlling the highly exothermic reaction.[1] Halide exchange reactions, for instance, between dichlorosilane (B8785471) and an iodide source like sodium iodide, offer an alternative pathway.[1][3]
Q2: What makes the industrial-scale synthesis of this compound so challenging?
A2: Several factors contribute to the difficulty of producing this compound on a large scale:
-
Exothermic Reaction: The reaction between phenylsilane and iodine is highly exothermic, making temperature control difficult and posing a risk of runaway reactions, especially in large reactors.[1]
-
Solid-Liquid Reaction: The reaction often involves solid iodine and liquid phenylsilane, which can be difficult to initiate and maintain a stable reaction rate.[1]
-
Product Instability: this compound is highly sensitive to moisture and light. It reacts violently with water, releasing flammable gases, and can decompose over time, especially if exposed to impurities.[4][5][6]
-
High Purity Requirements: For its primary application in the semiconductor industry, this compound must be of exceptionally high purity (often >99.9%), necessitating rigorous purification processes to remove metallic and organic impurities.[7][8]
-
Safety Concerns: The reactants and the product itself are hazardous, requiring specialized handling procedures and equipment to ensure safety.[9][10]
Q3: How can the exothermic reaction of phenylsilane and iodine be controlled on an industrial scale?
A3: Controlling the exotherm is critical for safety and product quality. Industrial methods employ several strategies:
-
Low-Temperature Initiation: Starting the reaction at a low temperature (e.g., -20°C to -10°C) helps to manage the initial heat release.[11][12]
-
Controlled Reagent Addition: Phenylsilane and a catalyst are typically added dropwise to a cooled mixture of iodine and a solvent.[11][12]
-
Solvent Use: The use of an appropriate solvent helps to dissipate heat and control the reaction temperature.
-
Continuous Flow Reactors: Modern approaches utilize microchannel reactors to provide better temperature control and a safer reaction environment by reacting smaller quantities at a time.[7]
Q4: What are common impurities in this compound and how are they removed?
A4: Common impurities include unreacted starting materials, byproducts such as benzene (B151609) (from the phenylsilane route), other iodosilanes (e.g., triiodosilane), and metallic contaminants.[13] Purification is typically achieved through fractional distillation under reduced pressure.[9][10][13] For semiconductor-grade purity, additional purification steps may be necessary to remove trace metal ions.
Q5: How should this compound be stored to ensure its stability?
A5: To maintain its purity and prevent decomposition, this compound should be stored under an inert nitrogen atmosphere in a tightly sealed container.[2][5] It is also recommended to store it in a cool, dark place, as it is sensitive to light.[4][5] For long-term storage, refrigeration is advised, and the use of stabilizers, such as metallic copper, can help to prolong its shelf life.[5][14]
Troubleshooting Guides
Synthesis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Reaction Fails to Initiate | Inactive magnesium surface (if used in a Grignard-based synthesis step); Wet glassware or solvents; Impure reagents. | Activate magnesium turnings; Ensure all glassware is oven-dried and solvents are anhydrous; Use high-purity reagents.[15] |
| Low Product Yield | Formation of biphenyl (B1667301) side products; Incomplete reaction; Loss of product during workup. | Maintain a lower reaction temperature and use dilute solutions to minimize side products; Ensure controlled addition of reagents and allow for sufficient reaction time; Perform quenching and extraction steps carefully and use an efficient distillation apparatus.[15] |
| Reaction Runaway (Uncontrolled Exotherm) | Poor heat dissipation; Too rapid addition of reagents. | Ensure adequate cooling capacity for the reactor size; Add reagents slowly and monitor the internal temperature closely; Consider using a continuous flow reactor for better heat management. |
| Product Contamination with Biphenyls | Inefficient purification; Reaction conditions favoring side product formation. | Use a fractional distillation column with a sufficient number of theoretical plates; Optimize distillation temperature and pressure; Adjust reaction conditions to disfavor biphenyl formation (e.g., lower temperature).[15] |
Purity and Stability Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Product Discoloration (Yellowing) | Decomposition due to exposure to light or air (moisture). | Handle and store this compound under an inert atmosphere (e.g., nitrogen or argon) and protect from light using amber containers or by wrapping containers in foil. |
| Presence of Particulate Matter | Precipitation of impurities or decomposition products. | Filter the this compound under inert conditions using a compatible filter material. |
| Inconsistent Purity Between Batches | Variation in raw material quality; Inconsistent reaction conditions; Inefficient purification. | Source high-purity, certified raw materials; Standardize and strictly control all reaction parameters (temperature, addition rates, reaction time); Validate and optimize the fractional distillation process. |
| Rapid Degradation in Storage | Presence of moisture or other reactive impurities; Improper storage conditions. | Ensure the product is completely dry before sealing for storage; Store in a tightly sealed container under an inert atmosphere, in a cool, dark place; Consider the use of a stabilizer like copper.[14] |
Experimental Protocols & Data
Synthesis of this compound via Halide Exchange
This protocol is a generalized procedure based on common laboratory practices for halide exchange reactions.
Materials:
-
Sodium Iodide (NaI), anhydrous
-
Dichlorosilane (SiH₂Cl₂)
-
Anhydrous solvent (e.g., dichloromethane (B109758) - DCM)
-
Amine catalyst (e.g., tetraethyl ethylenediamine)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Under a nitrogen or argon atmosphere, charge a dry 5L four-neck flask with 500g of anhydrous sodium iodide and 1.5L of dry DCM.[3]
-
Introduce an oil bath and maintain the temperature at approximately 37°C.[3]
-
Add an appropriate amine catalyst (e.g., 14.4g of tetraethyl ethylenediamine).[3]
-
Cool the reaction mixture using a low-temperature bath to -10°C.[3]
-
Slowly add 168g of dichlorosilane to the cooled mixture.[3]
-
After the addition is complete, raise the temperature to 40°C and stir for 18 hours.[3]
-
After the reaction period, filter the mixture to remove solid byproducts.[3]
-
Purify the filtrate by fractional distillation under reduced pressure to obtain the this compound product.[3]
Quantitative Data from Synthesis Protocols
| Synthesis Method | Reactants | Solvent/Catalyst | Yield | Purity | Reference |
| Halide Exchange | Sodium Iodide, Dichlorosilane | DCM / Tetraethyl ethylenediamine | 56.78% | >99.9% | [3] |
| Halide Exchange | Sodium Iodide, Dichlorosilane | DCM / Pentamethyldiethylenetriamine | 59.84% | >99.9% | [3] |
| Halide Exchange | Sodium Iodide, Dichlorosilane | DCM / Trioctylamine | 71.28% | >99.9% | [3] |
| Halide Exchange | Sodium Iodide, Dichlorosilane | DCM / Tetrabutylammonium iodide | 91.63% | >99.9% | [3] |
| Halide Exchange | Potassium Iodide, Dichlorosilane | DCM / Tetrabutylammonium iodide | 85.63% | >99.9% | [3] |
| Phenylsilane & Iodine | Phenylsilane, Iodine | Chloroform / Ethyl acetate | 92.11% | >99.9% | [7] |
| Phenylsilane & Iodine | Phenylsilane, Iodine | Chloroform / Ethyl acetate | 93.58% | >99.9% | [7] |
| Phenylsilane & Iodine | Phenylsilane, Iodine | Chloroform / Ethyl acetate | 89.97% | >99.9% | [7] |
Visualizations
Experimental Workflow: this compound Synthesis and Purification
Caption: Workflow for the synthesis, purification, and handling of this compound.
Troubleshooting Logic for Low Product Yield
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. CN116081626A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. Iododisilane(14380-76-8) 1H NMR [m.chemicalbook.com]
- 5. US20220340430A1 - Method for purifying iodosilanes - Google Patents [patents.google.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
- 7. Preparation method and device of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 8. archivemarketresearch.com [archivemarketresearch.com]
- 9. Preparation method of high-purity this compound - Eureka | Patsnap [eureka.patsnap.com]
- 10. patents.justia.com [patents.justia.com]
- 11. This compound | H2I2Si | CID 139466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. KR20200043896A - this compound producing method - Google Patents [patents.google.com]
- 13. Purification [chem.rochester.edu]
- 14. This compound Yes copper stabilizer 13760-02-6 [sigmaaldrich.com]
- 15. gelest.com [gelest.com]
Optimizing Diiodosilane Synthesis: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of diiodosilane (SiH₂I₂).
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis, offering potential causes and actionable solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Poor quality of starting materials: Phenylsilane (B129415) may have degraded, or the iodine may contain moisture. | - Ensure phenylsilane is fresh and has been stored under an inert atmosphere.[1] - Use dry, high-purity iodine. - Consider purifying starting materials before use. |
| Inefficient reaction conditions: Incorrect temperature, reaction time, or catalyst concentration. | - Precisely control the reaction temperature, as the reaction can be highly exothermic.[2][3][4] - Optimize the addition rate of reactants to maintain the desired temperature.[5] - Verify the correct molar ratios of reactants and catalyst.[6][7] | |
| Inadequate mixing: Poor agitation in the reaction vessel can lead to localized overheating or incomplete reaction. | - Ensure efficient stirring throughout the reaction. - For larger scale reactions, consider mechanical stirring. | |
| Product is Colored (Yellow/Brown) | Presence of free iodine: Incomplete reaction or decomposition of the product can release free iodine. | - Ensure the reaction goes to completion by optimizing reaction time and temperature. - Add a small amount of copper powder or wire to the crude product before distillation to remove excess iodine. - Store the final product over copper as a stabilizer.[6] |
| Product Decomposes During or After Purification | Presence of impurities: Acidic impurities like hydrogen iodide (HI) or metal contaminants can catalyze decomposition.[8] | - Neutralize any acidic byproducts before distillation. - Perform a careful fractional distillation under reduced pressure to separate the product from less volatile impurities.[2][6] - Utilize purification methods like filtration through specialized membranes to remove metal ions.[8][9] |
| Exposure to air or moisture: this compound is highly sensitive to air and moisture.[6][10][11] | - Conduct the entire synthesis and purification process under a dry, inert atmosphere (e.g., nitrogen or argon).[1][2][5] - Use dry solvents and glassware. - Store the purified product in a sealed container under an inert atmosphere and in the dark at low temperatures (2-8°C).[6] | |
| Formation of Side Products | Side reactions due to incorrect stoichiometry or temperature control: Unwanted reactions can lead to the formation of other iodosilanes (SiH₃I, SiHI₃, SiI₄) or benzene (B151609) (in the phenylsilane route).[7] | - Maintain a 1:1 molar ratio of phenylsilane to iodine for the synthesis of this compound.[6][7] - Strict temperature control is crucial to minimize side reactions.[3] |
| Difficulty in Purification | Close boiling points of product and impurities: Benzene, a common byproduct in the phenylsilane method, has a boiling point that can make separation by distillation challenging. | - Use a high-efficiency distillation column for fractional distillation. - Consider alternative synthesis routes that do not produce impurities with close boiling points. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two most prevalent methods are the reaction of phenylsilane with iodine and the reaction of dichlorosilane (B8785471) with an iodide salt like sodium iodide or potassium iodide.[5][6][7] The phenylsilane route is often preferred for its selectivity towards this compound, though it produces benzene as a byproduct.[7]
Q2: Why is temperature control so critical during the synthesis?
A2: The reaction between phenylsilane and iodine is highly exothermic.[4] Without proper temperature control, the reaction rate can increase uncontrollably, leading to the formation of impurities, decomposition of the product, and potential safety hazards.[2][3] It is recommended to perform the initial reaction at low temperatures (e.g., -20°C to 10°C).[2][3][6]
Q3: What is the role of ethyl acetate (B1210297) in the phenylsilane-iodine reaction?
A3: Ethyl acetate acts as a catalyst in the reaction between phenylsilane and iodine.[2][6]
Q4: How can I remove impurities from my this compound product?
A4: The primary method for purification is fractional distillation under reduced pressure.[2][6] To remove specific impurities, you can:
-
Excess Iodine: Treat with copper powder.
-
Metal Ions: Filter through specialized ion-exchange membranes.[8]
-
Acidic Impurities (e.g., HI): Use a mild, non-reactive base for neutralization prior to distillation, though caution is advised to prevent product decomposition.
Q5: What are the key safety precautions when working with this compound?
A5: this compound is a hazardous chemical that requires careful handling. Key safety precautions include:
-
It is flammable and can ignite spontaneously in contact with water or moist air.[12][13]
-
It is corrosive and can cause severe skin burns and eye damage.[11]
-
It reacts with water and moisture to release flammable and corrosive hydrogen iodide gas.[11]
-
Always handle this compound in a well-ventilated fume hood or glovebox under a dry, inert atmosphere.[6][10]
-
Wear appropriate personal protective equipment (PPE), including flame-resistant lab coats, chemical-resistant gloves, and safety goggles.[11]
Experimental Protocols
Synthesis of this compound from Phenylsilane and Iodine
This protocol is based on methodologies described in the literature.[2][3][6]
Materials:
-
Phenylsilane (SiH₃Ph)
-
Iodine (I₂)
-
Ethyl acetate (catalyst)
-
Anhydrous solvent (e.g., chloroform, dichloromethane)[2]
-
Nitrogen or Argon gas for inert atmosphere
-
Copper powder (for purification)
Procedure:
-
Set up a reaction flask equipped with a dropping funnel, a mechanical stirrer, a thermometer, and an inlet for inert gas.
-
Under a constant flow of inert gas, dissolve iodine in the anhydrous solvent in the reaction flask.
-
Cool the iodine solution to the desired reaction temperature (e.g., -40°C to 0°C) using a suitable cooling bath.[2]
-
In a separate flask, prepare a solution of phenylsilane and a catalytic amount of ethyl acetate.
-
Slowly add the phenylsilane solution to the cooled, stirred iodine solution via the dropping funnel, ensuring the reaction temperature is maintained within the desired range.
-
After the addition is complete, allow the reaction to proceed at a low temperature for a specified time (e.g., 100-300 seconds), followed by warming to room temperature for an additional period (e.g., 100-400 seconds) to ensure the reaction goes to completion.[2]
-
Once the reaction is complete, the crude product can be purified. Add a small amount of copper powder to the reaction mixture to remove any unreacted iodine.
-
Purify the this compound by fractional distillation under reduced pressure (e.g., 20 mmHg). Collect the fraction that distills at 35-40°C.[2]
-
Store the purified this compound under an inert atmosphere, protected from light, and at a low temperature (2-8°C).[6]
Synthesis of this compound from Dichlorosilane and Sodium Iodide
This protocol is based on methodologies described in the literature.[5]
Materials:
-
Dichlorosilane (SiH₂Cl₂)
-
Sodium Iodide (NaI) or Potassium Iodide (KI)
-
Amine catalyst (e.g., tetrabutylammonium (B224687) iodide)
-
Anhydrous solvent (e.g., dichloromethane (B109758) - DCM)
-
Nitrogen or Argon gas for inert atmosphere
Procedure:
-
Under an inert atmosphere, charge a reaction flask with sodium iodide and the anhydrous solvent.
-
Add the amine catalyst to the mixture.
-
Cool the mixture in a low-temperature bath (e.g., -20°C to 0°C).[5]
-
Slowly add dichlorosilane to the stirred mixture over a period of 0.5-5 hours.[5]
-
After the addition is complete, heat the reaction mixture and stir for 8-24 hours at a temperature between 30-80°C.[5]
-
After the reaction is complete, filter the mixture to remove the solid byproducts (e.g., NaCl).
-
Purify the filtrate by distillation to remove the solvent and isolate the this compound product.[5]
-
Store the purified product under an inert atmosphere.
Quantitative Data Summary
The following table summarizes typical reaction conditions for this compound synthesis based on the phenylsilane and iodine method described in a patent.[2]
| Parameter | Embodiment 1 | Embodiment 2 | Embodiment 3 |
| Reactants | Phenylsilane, Iodine | Phenylsilane, Iodine | Phenylsilane, Iodine |
| Solvent | Chloroform | Chloroform | Chloroform |
| Catalyst | Ethyl Acetate | Ethyl Acetate | Ethyl Acetate |
| Pre-cooling Temperature | -40°C | -20°C | 0°C |
| Low-Temperature Reaction | -35°C for 200s | -15°C for 200s | 10°C for 100s |
| Room-Temperature Reaction | 25°C for 300s | 25°C for 300s | 25°C for 300s |
| Volume Flow Ratio (Iodine soln:Phenylsilane soln) | 8:1 | 8:1 | 10:1 |
| Yield | 92.11% | 93.58% | 89.97% |
| Purity | >99.9% | >99.9% | >99.9% |
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
References
- 1. Preparation method of high-purity this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. Preparation method and device of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 3. KR20200043896A - this compound producing method - Google Patents [patents.google.com]
- 4. EP3640205A1 - this compound producing method - Google Patents [patents.google.com]
- 5. CN116081626A - Preparation method of this compound - Google Patents [patents.google.com]
- 6. This compound | 13760-02-6 [chemicalbook.com]
- 7. patents.justia.com [patents.justia.com]
- 8. US20220340430A1 - Method for purifying iodosilanes - Google Patents [patents.google.com]
- 9. CN117177945A - Methods for purifying iodosilane - Google Patents [patents.google.com]
- 10. CAS # 13760-02-6, this compound - chemBlink [chemblink.com]
- 11. gelest.com [gelest.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. This compound | H2I2Si | CID 139466 - PubChem [pubchem.ncbi.nlm.nih.gov]
handling and safety precautions for diiodosilane
Welcome to the Technical Support Center for diiodosilane. This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling and use of this chemical in an experimental setting.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a hazardous material with multiple risks. It is a flammable liquid and vapor that reacts violently with water, releasing flammable gases that can spontaneously ignite.[1][2] It is also corrosive and causes severe skin burns and eye damage.[1][3][4] Inhalation, ingestion, or skin contact can be harmful.[1][2][5]
Q2: What are the immediate effects of exposure to this compound?
A2: Direct contact can cause severe chemical burns to the skin and eyes.[4][5] Inhalation may lead to severe irritation of the respiratory tract, potentially causing coughing, choking, and, in severe cases, pulmonary edema.[5][6] Ingestion can cause chemical burns in the mouth and gastrointestinal tract.[2][5] Harmful systemic effects may result from skin absorption.[5]
Q3: What should I do in case of accidental exposure?
A3: Immediate action is critical. For any exposure, seek medical attention immediately.[2]
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes and remove all contaminated clothing.[2][5]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding the eyelids apart.[2][4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration.[2][3]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][4]
Q4: How should this compound be stored?
A4: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.[2][3] The recommended storage temperature is between 2-8°C.[1] It must be protected from moisture and light and stored under an inert gas like nitrogen.[1][2]
Q5: What materials are incompatible with this compound?
A5: this compound is incompatible with water, moisture, strong oxidizing agents, and amines.[1][4][6] It reacts violently with water and can form pyrophoric products with hindered amines.[4][6]
Troubleshooting Guides
Scenario 1: You observe fumes being released from the this compound container.
-
Immediate Action: Do not approach the container without appropriate Personal Protective Equipment (PPE), including a respirator.
-
Assess the Situation: The fumes could be a result of the container seal failing and the this compound reacting with moisture in the air.
-
Procedure:
-
Ensure the area is well-ventilated, or work within a chemical fume hood.
-
If safe to do so, carefully tighten the container cap while under an inert atmosphere if possible.
-
If the container is compromised, prepare for a controlled transfer of the material to a new, dry, inerted container. This should be done in a glovebox or under a continuous flow of inert gas.
-
Monitor the area for any signs of a spill or increased fuming.
-
Scenario 2: An unexpected pressure buildup is noticed in the this compound container.
-
Immediate Action: Do not attempt to open the container. Pressure buildup can be due to contamination with water or other incompatible substances, leading to the generation of gas.[5]
-
Procedure:
-
Carefully move the container to a safe, isolated, and well-ventilated location, such as the back of a fume hood.
-
Alert your safety officer.
-
If the container has a venting mechanism, it may need to be periodically vented by trained personnel using appropriate precautions.[5]
-
Plan for the safe disposal of the material, as it may be contaminated.
-
Scenario 3: The this compound appears discolored or contains solid precipitates.
-
Assessment: Discoloration or the presence of solids may indicate decomposition or reaction with impurities. The material may not be suitable for your experiment.
-
Procedure:
-
Do not use the this compound if its purity is , as this could lead to unpredictable and hazardous experimental outcomes.
-
Consult the supplier's technical support for information on the stability and appearance of the product.
-
Dispose of the material according to your institution's hazardous waste disposal procedures.
-
Quantitative Data Summary
| Property | Value | Source |
| Boiling Point | 56-60 °C @ 25 mm Hg | [1][3] |
| Melting Point | -1 °C | [3] |
| Flash Point | 38 °C (100.4 °F) | [2] |
| Recommended Storage | 2-8 °C | [1] |
Experimental Protocols
Protocol for Handling and Dispensing this compound
-
Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE: Neoprene or nitrile rubber gloves, chemical splash goggles, a face shield, and a fire-resistant lab coat.[2][4] A respirator should be on standby.
-
Set up an inert atmosphere (e.g., nitrogen or argon) in the handling area (e.g., using a Schlenk line or in a glovebox).
-
Ensure all glassware and equipment are thoroughly dried and purged with inert gas.
-
Have a spill kit with a non-aqueous absorbent material (e.g., dry sand, vermiculite) readily accessible.[2]
-
-
Procedure:
-
Ground and bond the this compound container and the receiving vessel to prevent static discharge.[3][4]
-
Under a positive pressure of inert gas, slowly open the this compound container.
-
Use a dry, inert gas-purged syringe or cannula to transfer the desired amount of liquid.
-
Dispense the this compound slowly and carefully into the reaction vessel, which should also be under an inert atmosphere.
-
After dispensing, securely close the this compound container under inert gas.
-
Wash hands thoroughly after handling.[4]
-
Visual Workflows
Caption: Workflow for responding to a this compound spill.
Caption: First aid protocol for this compound exposure.
References
Technical Support Center: Diiodosilane (SiH₂I₂)
This guide provides researchers, scientists, and drug development professionals with essential information for minimizing metal ion contamination in diiodosilane.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purity important?
This compound (SiH₂I₂) is a silicon-containing compound used as a precursor in the semiconductor industry for depositing silicon-containing films, particularly silicon dioxide, via methods like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD).[1][2] Its high purity is critical because trace metal ion contaminants can cause the degradation and undesired disproportionation of the compound over time, negatively impacting the performance, reliability, and yield of microelectronic devices.[3][4][5]
Q2: What are the common sources of metal ion contamination in this compound?
Metal ion contamination can be introduced at various stages:
-
Synthesis: Impurities can originate from raw materials (e.g., phenylsilane, iodine, solvents) and the reaction vessel itself.[1][6][7]
-
Handling & Transfer: Contact with metal surfaces such as stainless steel tubing, valves, and containers can cause ions to leach into the product.[8]
-
Storage: Improper storage containers can be a source of contamination.[8]
-
Environment: Exposure to moisture or air can lead to reactions and degradation. This compound reacts violently with water.[9][10]
Common metal contaminants include Aluminum (Al), Calcium (Ca), Chromium (Cr), Iron (Fe), Nickel (Ni), Sodium (Na), Titanium (Ti), and Zinc (Zn).[3][11]
Q3: How do metal ions affect the stability and performance of this compound?
Metal ions act as catalysts for degradation and disproportionation reactions.[3] This instability can lead to inconsistencies in the vapor deposition process, resulting in defects in the silicon-containing films, such as p-n junction leakage and reduced gate oxide quality.[4] Ultimately, this compromises the performance and reliability of the final semiconductor device.[5]
Q4: What are the best practices for handling and storing high-purity this compound to prevent contamination?
To maintain the purity of this compound, adhere to the following guidelines:
-
Inert Atmosphere: Always handle and store this compound under an inert gas atmosphere, such as nitrogen or argon, to protect it from moisture.[9][12]
-
Material Compatibility: Use containers and transfer lines made of non-reactive materials. For metal components, consider applying an inert barrier coating to prevent ion leaching.[8][13]
-
Proper Grounding: Use proper grounding procedures and non-sparking tools to avoid static electricity discharge, as the vapor can form explosive mixtures with air.[9][14]
-
Storage Conditions: Store containers in a cool, dry, well-ventilated area, away from heat, ignition sources, and direct sunlight.[10][12] Ensure containers are tightly closed and check periodically for any pressure buildup.[12][15]
-
Personal Protective Equipment (PPE): Use appropriate PPE, including chemical-resistant gloves (neoprene or nitrile rubber), chemical goggles or a face shield, and protective clothing.[10][14]
Troubleshooting Guide
Issue: Inconsistent results in deposition process or suspected degradation of this compound.
This issue is often linked to the purity of the this compound precursor.
Step 1: Verify Purity
-
Action: Analyze a sample of the this compound for metal ion contamination.
-
Method: The recommended technique is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) due to its high sensitivity for detecting trace and ultra-trace level metallic impurities.[16][17] Other suitable methods include Atomic Absorption Spectroscopy (AAS) and ICP-Atomic Emission Spectroscopy (ICP-AES).[18][19]
Step 2: Review Handling and Storage Procedures
-
Action: Conduct a thorough audit of your lab's handling and storage protocols against the best practices outlined in the FAQ section.
-
Checklist:
-
Was the container always kept under an inert atmosphere?
-
Were all transfer lines and fittings made of compatible, non-leaching materials?
-
Was the product exposed to moisture or air at any point?
-
Are storage conditions (temperature, light exposure) appropriate?
-
Step 3: Purify the this compound
-
Action: If contamination is confirmed, the this compound must be purified before use.
-
Method: A highly effective method is to pass the liquid this compound through a specialized ion-exchange filter.[3][11] These filters contain functional groups that actively capture metal ions.
Experimental Protocols
Protocol 1: Purification of this compound via Ion-Exchange Filtration
This protocol describes the removal of metal ion contaminants using a commercially available ion-exchange filter.
Objective: To reduce the concentration of trace metal ions in a liquid this compound composition.
Materials:
-
Contaminated this compound
-
Ion-exchange filter (e.g., Entegris Protego® Plus DI or similar)[11]
-
Inert gas (Nitrogen or Argon)
-
Clean, dry collection vessel made of non-reactive material
-
Peristaltic pump with compatible tubing
Procedure:
-
Set up the filtration apparatus within a fume hood or glove box under an inert atmosphere.
-
Ensure all components (tubing, filter housing, collection vessel) are clean and have been purged with inert gas to remove any residual moisture and air.
-
Connect the tubing from the this compound source container to the inlet of the ion-exchange filter using a peristaltic pump.
-
Connect a separate tube from the filter outlet to the clean collection vessel.
-
Begin pumping the liquid this compound through the filter at a controlled flow rate of approximately 0.2 to 0.5 liters per minute. This corresponds to a residence time of about 4 to 10 minutes within the filter membrane.[11]
-
Collect the purified this compound in the designated vessel.
-
After filtration, blanket the purified product with inert gas and seal the container tightly.
-
(Optional but recommended) Take a sample of the purified liquid for analysis via ICP-MS to confirm the reduction in metal ion concentration.
Protocol 2: Quality Control - Analysis of Metal Ions by ICP-MS
Objective: To quantify the concentration of metal impurities in a this compound sample.
Procedure Overview:
-
Sample Collection: Under an inert atmosphere, carefully collect a representative sample of this compound in a pre-cleaned container suitable for trace metal analysis (e.g., PFA).
-
Sample Preparation: Due to the reactive nature of this compound, direct analysis is not feasible. Preparation involves controlled hydrolysis followed by acid digestion to stabilize the sample in an aqueous matrix suitable for introduction into the ICP-MS instrument. This step must be performed by trained analytical personnel in a controlled environment.
-
Instrumental Analysis:
-
Calibrate the ICP-MS instrument using certified reference materials.
-
Run internal quality controls to ensure the system is performing correctly.[20]
-
Analyze the prepared sample to determine the concentration of various elements. The instrument separates ions based on their mass-to-charge ratio, allowing for quantification at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels.[16]
-
-
Data Interpretation: Compare the results against the required purity specifications for the intended application.
Data & Visualizations
Data Presentation
The following table summarizes the effectiveness of the ion-exchange filtration method for purifying this compound, based on data from patent literature.[11]
Table 1: Metal Ion Concentration (ppb) Before and After Purification
| Metal Ion | Concentration Before Filtration (ppb) | Concentration After Filtration (ppb) | Removal Efficiency |
| Aluminum (Al) | 3.2 | < 0.1 | > 96.9% |
| Calcium (Ca) | 1.8 | < 0.2 | > 88.9% |
| Chromium (Cr) | 0.4 | < 0.1 | > 75.0% |
| Iron (Fe) | 1.5 | < 0.2 | > 86.7% |
| Nickel (Ni) | 0.3 | < 0.1 | > 66.7% |
| Sodium (Na) | 1.2 | < 0.2 | > 83.3% |
| Titanium (Ti) | 0.3 | < 0.1 | > 66.7% |
| Zinc (Zn) | 0.9 | < 0.5 | > 44.4% |
Data adapted from US Patent US20220340430A1. "<" indicates the value was below the detection limit of the instrument.[11]
Diagrams
References
- 1. CN116081626A - Preparation method of this compound - Google Patents [patents.google.com]
- 2. Analysis of silane industry - Wechem [wechemglobal.com]
- 3. CN117177945A - Methods for purifying iodosilane - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. nipponsteel.com [nipponsteel.com]
- 6. Preparation method of high-purity this compound - Eureka | Patsnap [eureka.patsnap.com]
- 7. An Overview of Carcinogenic Heavy Metal: Molecular Toxicity Mechanism and Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 8. silcotek.com [silcotek.com]
- 9. s3.amazonaws.com [s3.amazonaws.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. US20220340430A1 - Method for purifying iodosilanes - Google Patents [patents.google.com]
- 12. chemicalbook.com [chemicalbook.com]
- 13. silcotek.com [silcotek.com]
- 14. gelest.com [gelest.com]
- 15. datasheets.scbt.com [datasheets.scbt.com]
- 16. ijrpc.com [ijrpc.com]
- 17. prepol.com [prepol.com]
- 18. taylorfrancis.com [taylorfrancis.com]
- 19. Applied Analytical Methods for Detecting Heavy Metals in Medicinal Plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. sgb.gov.br [sgb.gov.br]
improving the yield and efficiency of diiodosilane production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and efficiency of diiodosilane (SiH₂I₂) production.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The two primary methods for synthesizing this compound are the reaction of phenylsilane (B129415) with iodine and a halide exchange reaction. The reaction between phenylsilane and iodine is a common laboratory and industrial method, often catalyzed by ethyl acetate (B1210297).[1][2][3] A newer approach involves the halide exchange reaction between dichlorosilane (B8785471) and an iodide salt, such as sodium iodide, which avoids the formation of the carcinogenic byproduct benzene (B151609).[3][4]
Q2: What are the main challenges in producing high-purity this compound?
A2: Key challenges include managing the highly exothermic reaction between phenylsilane and iodine, preventing product degradation from impurities like hydrogen iodide (HI) and free iodine, and effectively separating the this compound from byproducts and solvents.[2][3][5] The byproduct benzene from the phenylsilane method is a known human carcinogen, making its removal and handling a significant concern.[3] Additionally, trace metal contaminants can cause the degradation of this compound over time.[5]
Q3: How can the stability of this compound be improved during and after synthesis?
A3: this compound is sensitive to moisture and light and can decompose in the presence of impurities like hydrogen iodide and iodine.[1][3] To enhance stability, it is crucial to handle and store this compound under an inert nitrogen atmosphere.[1] The addition of stabilizers, such as metallic copper, can help to remove destabilizing impurities.[1][3] Refrigeration and protection from light are also recommended for long-term storage.[1]
Q4: What are the typical byproducts and impurities I should be aware of?
A4: In the phenylsilane method, the main byproduct is benzene.[1][3] Other potential impurities include unreacted starting materials, hydrogen iodide, free iodine, and a mixture of byproducts from the decomposition of catalysts like ethyl acetate.[3][5] In halide exchange reactions, unreacted chlorosilanes and other halosilane species can be present.
Q5: What purification methods are most effective for this compound?
A5: Fractional distillation is the most common and effective method for purifying this compound.[1][6] Due to the close boiling points of this compound and some byproducts (like toluene, if used as a solvent), multiple distillation steps may be necessary to achieve high purity.[6][7] Filtration can also be employed to remove particulate impurities and certain metal ion contaminants.[5]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. | - Ensure the reaction goes to completion by optimizing reaction time and temperature. For the phenylsilane method, a gradual temperature increase after the initial mixing can drive the reaction.[2] |
| - Product loss during workup and purification. | - Minimize transfers of the product. Use an efficient distillation setup. Two-stage distillation is preferable for higher purity and yield.[6] | |
| - Side reactions consuming starting materials or product. | - Maintain strict control over reaction temperature. For the exothermic phenylsilane reaction, start at a low temperature (-20°C to 0°C) and control the rate of addition of reactants.[1][2][8] | |
| Product Instability / Discoloration | - Presence of impurities like iodine or hydrogen iodide. | - Add a stabilizer such as copper powder or pellets to the crude product before distillation and to the final product for storage.[3] |
| - Exposure to moisture or air. | - Conduct all steps of the synthesis, purification, and storage under a dry, inert atmosphere (e.g., nitrogen).[1] | |
| - Exposure to light. | - Store the final product in an amber or light-protected container under refrigeration.[1] | |
| Difficulty in Purification | - Close boiling points of this compound and byproducts/solvent. | - Use a distillation column with high separation efficiency (e.g., with structured packing).[7] - Consider using a solvent with a boiling point significantly different from this compound, such as chloroform.[2][8] |
| - Thermal decomposition of the product during distillation. | - Perform distillation under reduced pressure to lower the boiling point and minimize thermal stress on the product. | |
| Reaction Runaway (Exothermic Reaction) | - Poor temperature control during the reaction of phenylsilane and iodine. | - Start the reaction at a low temperature (e.g., -20°C).[1] - Add one reactant dropwise to the other to control the reaction rate. - Use a solvent to help dissipate heat.[2][8] - For industrial-scale production, consider a method of continuously pumping the reaction mixture while raising the temperature.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Phenylsilane and Iodine
This protocol is based on the reaction between phenylsilane and iodine, a commonly cited method.
Materials:
-
Phenylsilane (SiH₃Ph)
-
Iodine (I₂)
-
Ethyl acetate (catalyst)
-
Anhydrous, aprotic solvent (e.g., chloroform)
-
Nitrogen gas for inert atmosphere
-
Copper powder (stabilizer)
Equipment:
-
Three-neck round-bottom flask
-
Dropping funnel
-
Condenser
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., cryostat or ice-salt bath)
-
Distillation apparatus
Procedure:
-
Set up the reaction apparatus under a nitrogen atmosphere. Ensure all glassware is dry.
-
In the three-neck flask, dissolve iodine in the chosen anhydrous solvent (e.g., chloroform).[9]
-
Cool the iodine solution to -20°C using a low-temperature bath.[1]
-
In the dropping funnel, prepare a solution of phenylsilane and a catalytic amount of ethyl acetate.[1]
-
Slowly add the phenylsilane solution to the cooled, stirring iodine solution. Maintain the temperature at or below -20°C during the addition to control the exothermic reaction.[1][8]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature while continuing to stir. Some protocols may involve a controlled temperature ramp to ensure the reaction completes.[2]
-
Once the reaction is complete (indicated by the disappearance of the iodine color), add a small amount of copper powder to the mixture to stabilize the product.
-
Purify the this compound from the reaction mixture by fractional distillation.[6] The byproduct benzene and the solvent will distill first, followed by the this compound product. A two-stage distillation is recommended for high purity.[6]
-
Collect the this compound fraction and store it under a nitrogen atmosphere, protected from light, and refrigerated.[1]
Quantitative Data from Literature
| Method | Reactants | Solvent | Catalyst | Temperature | Yield | Purity | Reference |
| Microchannel Reactor | Phenylsilane, Iodine | Chloroform | Ethyl Acetate | -15°C to +25°C | 93.58% | >99.9% | [9] |
| Microchannel Reactor | Phenylsilane, Iodine | Chloroform | Ethyl Acetate | +10°C to +25°C | 89.97% | >99.9% | [9] |
| Halide Exchange | Dichlorosilane, Sodium Iodide | Dichloromethane, Acetonitrile, or Chloroform | Organic Amines | -20°C to 80°C | High Yield (not quantified) | High Purity (not quantified) | [4] |
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for this compound production.
References
- 1. This compound | 13760-02-6 [chemicalbook.com]
- 2. EP3640205A1 - this compound producing method - Google Patents [patents.google.com]
- 3. patents.justia.com [patents.justia.com]
- 4. CN116081626A - Preparation method of this compound - Google Patents [patents.google.com]
- 5. CN117177945A - Methods for purifying iodosilane - Google Patents [patents.google.com]
- 6. US11072534B2 - this compound producing method - Google Patents [patents.google.com]
- 7. WO2017201426A1 - Synthesis methods for halosilanes - Google Patents [patents.google.com]
- 8. This compound producing method - Eureka | Patsnap [eureka.patsnap.com]
- 9. Preparation method and device of this compound - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Managing the Phenylsilane and Iodine Reaction
This guide provides technical support for researchers, scientists, and drug development professionals working with the exothermic reaction of phenylsilane (B129415) and iodine. It includes frequently asked questions, troubleshooting advice, and detailed protocols to ensure safe and efficient experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the reaction between phenylsilane and iodine? The reaction between phenylsilane and iodine is generally used for the synthesis of diiodosilane (SiH₂I₂), a moisture-sensitive colorless liquid.[1]
Q2: Why is this reaction considered hazardous? The reaction is highly exothermic, meaning it releases a significant amount of heat. This can lead to a rapid increase in temperature and pressure if not properly controlled, posing a risk of a runaway reaction.[2] Additionally, phenylsilane is a highly flammable liquid and vapor that can react vigorously with water.[3][4][5]
Q3: What is the most critical parameter to control during this reaction? Temperature is the most critical parameter. Maintaining a low temperature is essential to manage the exothermic nature of the reaction and ensure safety.[2]
Q4: What are the recommended temperature ranges for this reaction? The reaction should be maintained at a low temperature, typically between -100°C and +10°C. Preferred ranges are often between -30°C and 0°C, with a more preferable range of -20°C to -10°C to ensure better control.[2]
Q5: What personal protective equipment (PPE) is required when handling phenylsilane? When handling phenylsilane, appropriate PPE is mandatory. This includes neoprene or nitrile rubber gloves, chemical goggles (contact lenses should not be worn), and suitable protective clothing.[3] Work should be conducted in a well-ventilated area, and respiratory protection may be necessary.[3][5] Emergency eye wash fountains and safety showers should be readily available.[3]
Q6: How should phenylsilane be stored? Phenylsilane should be stored in a cool, dry, well-ventilated area away from sources of ignition.[4] It must be kept in a tightly closed container, often under an inert atmosphere like nitrogen, and protected from moisture, with which it can react violently.[5][6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Sudden Temperature Spike (Runaway Reaction) | 1. Addition rate of phenylsilane is too fast. 2. Inadequate cooling capacity. 3. Initial temperature is too high. | 1. Immediately stop the addition of phenylsilane. 2. Ensure the cooling system (e.g., chiller) is functioning at maximum capacity. 3. Prepare an external cooling bath (e.g., dry ice/acetone) for emergency cooling of the reactor. 4. For future runs, reduce the addition rate and ensure the initial temperature is within the recommended range (-20°C to -10°C).[2] |
| Low Product Yield | 1. Loss of volatile product (this compound) during workup. 2. Incomplete reaction. 3. Degradation of reagents due to moisture. 4. Sub-optimal stoichiometry. | 1. Ensure all glassware is properly sealed and cooled during distillation or any purification steps. 2. After addition is complete, allow the reaction to stir at the low temperature for a sufficient duration to ensure completion.[2] 3. Use anhydrous solvents and handle phenylsilane under an inert atmosphere to prevent contact with moisture.[5] 4. Carefully control the molar ratio of iodine to phenylsilane.[7] |
| Formation of Side Products | 1. Localized high temperatures causing decomposition or side reactions. 2. Presence of impurities in starting materials. 3. Reaction with atmospheric oxygen or moisture. | 1. Ensure vigorous stirring to maintain homogenous temperature distribution. 2. Add phenylsilane slowly and sub-surface if possible. 3. Use high-purity reagents. 4. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[8] |
| Reaction Fails to Initiate | 1. Reagents are too cold. 2. Low purity of reagents. 3. Absence of a required catalyst (if applicable). | 1. Allow the temperature to rise slowly by a few degrees (e.g., from -20°C to -15°C) while carefully monitoring. 2. Verify the purity of phenylsilane and iodine. 3. Some protocols may utilize a catalyst; ensure it has been added if required by the specific procedure.[2] |
| Excess Iodine Remaining After Reaction | 1. Incomplete addition of phenylsilane. 2. Stoichiometric imbalance (excess iodine used). | 1. Verify that the full equivalent of phenylsilane was added. 2. Quench the excess iodine by adding a solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) during the workup until the characteristic brown/purple color disappears.[9] |
Data Presentation
Table 1: Recommended Reaction Temperature Control Parameters
| Parameter | Temperature Range | Preferred Range | Optimal Range | Citation |
| Initial Mixture (Iodine/Solvent) | -100°C to +10°C | -30°C to 0°C | -20°C to -10°C | [2] |
| During Phenylsilane Addition | -100°C to +30°C | -30°C to 0°C | -20°C to -10°C | [2] |
| Post-Addition Stirring | -100°C to +10°C | -30°C to 0°C | -20°C to -10°C | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
Objective: To safely synthesize this compound by managing the exothermic reaction of phenylsilane and iodine.
Materials:
-
Phenylsilane (SiH₃Ph)
-
Iodine (I₂)
-
Anhydrous solvent (e.g., Hexane, Toluene)[10]
-
Three-neck round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a temperature probe.
-
Chiller or cooling bath capable of reaching and maintaining -20°C.
-
Inert gas supply (Nitrogen or Argon).
Procedure:
-
System Preparation: Assemble the reaction apparatus and ensure all glassware is dry. Purge the entire system with an inert gas.
-
Initial Charging: Charge the reaction vessel with iodine and the anhydrous solvent.
-
Cooling: Begin stirring and cool the mixture to the target initial temperature, preferably between -20°C and -10°C, using the chiller.[2]
-
Reagent Preparation: Charge the dropping funnel with phenylsilane (and a catalyst, if the procedure requires it).[2]
-
Slow Addition: Once the iodine solution is at the target temperature, begin the dropwise addition of phenylsilane from the dropping funnel. Crucially, monitor the internal temperature closely. The rate of addition should be controlled to ensure the temperature does not rise above the desired range.[2]
-
Reaction Maintenance: Continue the slow addition, maintaining vigorous stirring and constant cooling. The reaction is highly exothermic, and a temperature spike indicates the addition is too fast.
-
Post-Addition: After the addition is complete, allow the reaction mixture to stir at the low temperature for an additional period (e.g., 30-60 minutes) to ensure the reaction goes to completion.[2]
-
Workup: The product, this compound, is typically isolated by distillation. As it is moisture-sensitive, all workup procedures should be conducted under anhydrous conditions.
Mandatory Visualizations
Caption: General workflow for the phenylsilane and iodine reaction.
Caption: Decision tree for troubleshooting common reaction issues.
References
- 1. Iodination reactions with metalloid iodides: Discussion series on bromination/iodination reactions 28 – Chemia [chemia.manac-inc.co.jp]
- 2. EP3640205A1 - this compound producing method - Google Patents [patents.google.com]
- 3. gelest.com [gelest.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. benchchem.com [benchchem.com]
- 8. Room temperature reaction of polycarbosilane with iodine under different atmospheres for polymer-derived silicon carbide fibres - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. researchgate.net [researchgate.net]
techniques for safe handling of moisture-sensitive diiodosilane
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling and use of the highly moisture-sensitive reagent, diiodosilane (SiH₂I₂). The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: this compound is a flammable liquid and vapor that reacts violently with water and moisture.[1][2][3][4] This reaction releases flammable gases and corrosive hydrogen iodide (HI) vapor.[1][3] It can cause severe skin burns and serious eye damage.[1][2][3] Inhalation may cause irritation to the respiratory tract, and ingestion can be harmful.[3] The material may also be unstable in the presence of hindered amines, potentially forming pyrophoric products.[1][3]
Q2: What immediate first aid measures should be taken in case of exposure?
A2: In case of any exposure, seek immediate medical attention.
-
Skin Contact: Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[3]
-
Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do, and continue rinsing.[1][3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1]
Q3: What are the proper storage conditions for this compound?
A3: this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[1][3] It is light-sensitive and should be stored protected from light.[1][3] The material should be handled and stored under an inert gas like nitrogen.[5] It is incompatible with water, moisture, and amines.[1][3] For long-term storage, refrigeration is recommended.[6]
Q4: What personal protective equipment (PPE) is required when handling this compound?
A4: When handling this compound, a comprehensive suite of PPE is mandatory:
-
Eye Protection: Chemical goggles and a full face shield.[2]
-
Hand Protection: Neoprene or nitrile rubber gloves.[3]
-
Skin and Body Protection: A flame-resistant lab coat worn over clothing made of natural fibers, and appropriate protective clothing to prevent skin exposure.[2]
-
Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified combination organic vapor/acid gas respirator is recommended.[3]
Q5: How should I handle a spill of this compound?
A5: In case of a spill, eliminate all ignition sources. For minor spills, cover with dry earth, sand, or another non-combustible material and collect into a suitable container for disposal.[2] Do not use water or combustible materials like paper towels. For major spills, evacuate the area and alert emergency responders.[2] All cleanup operations should be performed using non-sparking tools.[3]
Troubleshooting Guide
Issue 1: Low or no yield in a reaction using this compound.
| Possible Cause | Troubleshooting Step |
| Moisture Contamination | This compound reacts extremely rapidly with atmospheric moisture.[6] Ensure all glassware is rigorously oven-dried or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques. |
| Reagent Purity | The purity of this compound can affect reaction outcomes. If the reagent has been stored for a long time or handled improperly, it may have degraded. Consider using a freshly opened bottle or purifying the reagent if its quality is suspect. Impurities such as hydrogen iodide or iodine can decompose the product.[7] |
| Incorrect Reaction Temperature | Many reactions with this compound are temperature-sensitive. For the conversion of carbamates to ureas, for example, the reaction is typically started at a low temperature (-30 to -5 °C) and gradually warmed.[1] Ensure precise temperature control is maintained throughout the experiment. |
| Inefficient Mixing | In heterogeneous reactions or viscous solutions, inefficient stirring can lead to low yields. Ensure vigorous and consistent stirring throughout the reaction. |
| Incompatible Solvents | This compound reacts with oxygen- and nitrogen-containing solvents.[6] Non-coordinating solvents like chlorinated hydrocarbons are generally recommended.[6] The use of coordinating solvents may lead to side reactions.[7] |
Issue 2: Formation of solid byproducts (precipitate) in the reaction mixture.
| Possible Cause | Troubleshooting Step |
| Reaction with Trace Water | The reaction of this compound with water produces silicon dioxide (SiO₂) and other siloxane byproducts, which are insoluble in many organic solvents.[2] To mitigate this, ensure all components of the reaction are scrupulously dried as mentioned above. |
| Incompatibility with Amines | This compound can be unstable in the presence of certain amines, especially hindered amines, potentially leading to the formation of pyrophoric products or other solid materials.[1] When using an amine base, such as in the carbamate (B1207046) to urea (B33335) conversion, ensure it is added under controlled conditions and at the correct temperature. |
| Salt Precipitation | In reactions involving other reagents, the formation of insoluble salts can occur. For example, in halide exchange reactions to synthesize this compound, the precipitation of salts like sodium chloride drives the reaction.[7] If a precipitate is unexpected, analyze its composition to diagnose the side reaction. |
Issue 3: Difficulty in purifying the product from silicon-containing byproducts.
| Possible Cause | Troubleshooting Step |
| Formation of Siloxanes | Siloxane byproducts are common in reactions involving silylating agents. These are often less polar than the desired product. |
| Aqueous Work-up | A careful aqueous work-up can help hydrolyze remaining this compound and wash away some water-soluble byproducts. However, this must be done cautiously to avoid promoting further condensation of silanols into siloxanes.[8] |
| Chromatography | Silica (B1680970) gel chromatography is a common and effective method for removing siloxane byproducts. Due to their lower polarity, siloxanes will typically elute before the desired, more polar product.[8] |
| Treatment with Activated Carbon | For non-polar siloxane byproducts, stirring the crude product with activated carbon can be an effective purification method.[8] |
| Quenching of Unreacted this compound | Before work-up, it is crucial to quench any unreacted this compound. This can be done by cautiously adding a proton source like an alcohol (e.g., isopropanol) at low temperature, followed by a more aqueous quench. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | H₂I₂Si | [9] |
| Molecular Weight | 283.91 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [10] |
| Melting Point | -1 °C | [11] |
| Boiling Point | 149-150 °C / 760 mmHg | [12] |
| Density | 2.834 g/mL at 25 °C | [6] |
| Flash Point | 38 °C (100.4 °F) | [12] |
| Solubility | Highly soluble in hydrocarbons and chlorinated solvents. | [6] |
| Reactivity | Reacts with oxygen- and nitrogen-containing solvents. | [6] |
Table 2: Recommended Solvent Purity for Moisture-Sensitive Reactions
| Solvent | Recommended Water Content | Method of Determination |
| Dichloromethane (B109758) (DCM) | < 10 ppm | Karl Fischer Titration |
| Toluene | < 10 ppm | Karl Fischer Titration |
| Acetonitrile | < 10 ppm | Karl Fischer Titration |
| Tetrahydrofuran (THF) | < 10 ppm | Karl Fischer Titration |
| Note: While specific quantitative data for this compound is scarce, for highly moisture-sensitive reagents, it is best practice to use solvents with the lowest possible water content, ideally below 10 ppm as determined by Karl Fischer titration. |
Experimental Protocols
Detailed Methodology: Conversion of a Carbamate to a Urea using this compound
This protocol is adapted from the procedure described by Gastaldi, S. et al. in J. Org. Chem. 2000, 65, 3239-3240.[1]
1. Materials and Reagents:
-
Carbamate (e.g., an N-Boc protected amine)
-
This compound (SiH₂I₂)
-
Hünig's base (N,N-Diisopropylethylamine, DIPEA), freshly distilled
-
Amine (for trapping the isocyanate)
-
Anhydrous dichloromethane (DCM)
-
Standard Schlenk line or glovebox setup
-
Oven-dried or flame-dried glassware
2. Reaction Setup:
-
Assemble the reaction glassware (e.g., a two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet) while hot from the oven and allow it to cool under a stream of dry nitrogen or argon.
-
Place the carbamate (1.0 eq) into the reaction flask and purge with inert gas for several minutes.
-
Add anhydrous DCM via syringe, followed by freshly distilled DIPEA (1.1 eq).
-
Cool the stirred solution to the desired starting temperature (e.g., -30 °C) using an appropriate cooling bath.
3. Reaction Procedure:
-
Slowly add this compound (1.1 eq) dropwise to the cooled, stirred solution of the carbamate and base via syringe.
-
After the addition is complete, allow the reaction mixture to gradually warm to -5 °C over a period of 1-2 hours.
-
Monitor the formation of the isocyanate intermediate by an appropriate method if desired (e.g., IR spectroscopy, looking for the characteristic isocyanate stretch at ~2270 cm⁻¹).
-
Once the isocyanate formation is deemed complete, add the desired amine (1.2 eq) to the reaction mixture at -5 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete as monitored by TLC or LC-MS.
4. Quenching and Work-up:
-
Cool the reaction mixture to 0 °C.
-
Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of sodium thiosulfate (B1220275) to consume any remaining iodine-containing species.
-
Follow this with the addition of a saturated aqueous solution of sodium bicarbonate until the gas evolution ceases.
-
Transfer the mixture to a separatory funnel and dilute with water and DCM.
-
Separate the organic layer, and wash it sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude urea product.
5. Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure urea.
Visualizations
Caption: Experimental workflow for the this compound-mediated conversion of carbamates to ureas.
Caption: Reaction pathway for the conversion of carbamates to ureas using this compound.
Caption: Logical troubleshooting workflow for this compound reactions.
References
- 1. This compound: A Reagent for Mild, Efficient Conversion of Carbamates to Ureas via Isocyanates [organic-chemistry.org]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. gelest.com [gelest.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound | 13760-02-6 [chemicalbook.com]
- 7. patents.justia.com [patents.justia.com]
- 8. benchchem.com [benchchem.com]
- 9. This compound | H2I2Si | CID 139466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. CAS # 13760-02-6, this compound - chemBlink [chemblink.com]
- 11. psc-gmbh.info [psc-gmbh.info]
- 12. This compound, 95% | [gelest.com]
Validation & Comparative
Diiodosilane in CVD: A Comparative Guide to Silicon Precursors
For researchers, scientists, and drug development professionals navigating the complexities of thin-film deposition, the choice of silicon precursor in Chemical Vapor Deposition (CVD) is a critical determinant of final material properties and process efficiency. This guide provides a detailed comparison of diiodosilane (SiH₂I₂) with other common silicon precursors—silane (B1218182) (SiH₄), dichlorosilane (B8785471) (SiH₂Cl₂), and tetrachlorosilane (B154696) (SiCl₄)—supported by available experimental data.
This compound has emerged as a promising precursor, particularly for low-temperature applications, offering potential advantages in film purity and quality. This guide will delve into the performance characteristics of these precursors, present quantitative data in a comparative format, and provide insights into their respective experimental protocols.
Performance Comparison of Silicon Precursors
The selection of a silicon precursor significantly impacts key CVD process parameters and the resulting film characteristics. This compound's utility is particularly noted in Atomic Layer Deposition (ALD) and plasma-enhanced CVD (PECVD) for creating silicon-containing films like silicon nitride and silicon carbide with controlled properties.[1] One of the key advantages of using an iodine-based precursor like this compound is the potential for producing high-quality silicon nitride films with reduced hydrogen impurity concentration compared to chlorine-based precursors.[2]
In contrast, chlorosilanes and silane have been the workhorses of the semiconductor industry for decades. Silane is known for its ability to deposit at low temperatures, while dichlorosilane and tetrachlorosilane are valued for their role in high-temperature epitaxial growth.[3] Higher-order silanes are also being explored for their potential to achieve higher growth rates at lower temperatures.[4]
The thermal stability and decomposition pathways of these precursors are crucial factors. For instance, the decomposition of dichlorosilane can proceed via the elimination of either hydrogen chloride (HCl) or hydrogen (H₂), with theoretical calculations suggesting comparable activation barriers for both pathways.[5]
Quantitative Data Summary
The following tables summarize key performance metrics for this compound and other silicon precursors based on available data. It is important to note that direct comparative studies under identical conditions are limited, and the data presented here is compiled from various sources.
| Precursor | Deposition Temperature (°C) | Deposition Rate | Film Purity/Quality | Key Applications |
| This compound (SiH₂I₂) ** | Low (enables lower temperature deposition) | Plasma-enhanced processes can achieve efficient deposition | Can produce high-purity films with low hydrogen content, especially for silicon nitride.[2] | Low-temperature ALD and CVD of SiN, SiC, and other silicon-containing films.[1][6] |
| Silane (SiH₄) | Low to High (versatile) | Generally moderate, can be enhanced by plasma | Can produce high-purity silicon films, but gas-phase nucleation can be an issue. | Amorphous and polycrystalline silicon deposition, silicon dioxide, silicon nitride. |
| Dichlorosilane (SiH₂Cl₂) ** | High (typically >700°C for epitaxy) | Moderate to high | Good for selective epitaxial growth, but can introduce chlorine impurities. | Epitaxial silicon growth, polycrystalline silicon, silicon nitride.[3][7] |
| Tetrachlorosilane (SiCl₄) | High (typically >1000°C) | High | Used for high-quality epitaxial silicon, often with HCl for etching. | High-temperature epitaxial silicon growth. |
Table 1: General Performance Comparison of Silicon Precursors in CVD.
| Precursor | Activation Energy (kcal/mol) | Primary Decomposition Products | Notes |
| This compound (SiH₂I₂) ** | Data not readily available | SiHₓIᵧ radicals, HI | The Si-I bond is weaker than Si-Cl and Si-H bonds, suggesting a lower decomposition temperature. |
| Silane (SiH₄) | ~55-60 | SiH₂, H₂ | A well-studied precursor with known decomposition kinetics.[4] |
| Dichlorosilane (SiH₂Cl₂) ** | ~75-77 | SiCl₂, H₂, SiHCl, HCl | Multiple decomposition pathways with similar activation energies.[5][8][9] |
| Tetrachlorosilane (SiCl₄) | High | SiCl₂, Cl₂ | Requires high temperatures for efficient decomposition. |
Table 2: Decomposition Characteristics of Silicon Precursors.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible and high-quality film deposition. While specific parameters vary widely based on the desired film properties and the CVD reactor configuration, this section outlines a general experimental workflow and key considerations.
General CVD Experimental Workflow
Caption: A generalized workflow for a typical Chemical Vapor Deposition (CVD) process.
Key Experimental Parameters for Silicon Precursor CVD:
-
Substrate: The choice of substrate material is critical and must be compatible with the deposition temperature and chemistry. Silicon wafers are commonly used.
-
Substrate Preparation: A thorough cleaning process is essential to remove any surface contaminants. This often involves a sequence of solvent cleaning followed by an acid dip (e.g., dilute HF) to remove the native oxide layer.
-
Deposition Temperature: This is a critical parameter that influences the deposition rate and film properties. This compound is often chosen for its potential in low-temperature processes.
-
Pressure: CVD processes can be run at atmospheric or reduced pressures (LPCVD). The pressure affects the mean free path of the gas molecules and can influence film uniformity and conformality.
-
Precursor Flow Rate: The flow rate of the silicon precursor and any co-reactants (e.g., ammonia (B1221849) for silicon nitride, a carbon source for silicon carbide) must be precisely controlled to achieve the desired film stoichiometry and growth rate.
-
Carrier Gas: An inert carrier gas, such as hydrogen or nitrogen, is typically used to transport the precursor into the reaction chamber.
-
Plasma Power (for PECVD): In plasma-enhanced CVD, the RF power is a key parameter for controlling the plasma density and the energy of the ions, which in turn affects the film properties.
Example Experimental Protocol: Low-Temperature Silicon Nitride Deposition using this compound (PE-ALD)
A study on silicon nitride thin film deposition using this compound via plasma-enhanced atomic layer deposition (PE-ALD) provides insights into a low-temperature process.[2] While this is an ALD process, the precursor chemistry is relevant to low-temperature PECVD.
-
Precursor: this compound (SiH₂I₂)
-
Reactant Gas: NH₃ or N₂ plasma
-
Deposition Temperature: As low as 100-400°C
-
Process: The substrate is sequentially exposed to the this compound precursor and a nitrogen-containing plasma.
-
Key Finding: The use of an iodine-based precursor resulted in silicon nitride films with a lower hydrogen impurity concentration compared to films deposited using chlorine-based precursors.[2]
Signaling Pathways and Logical Relationships
The choice of silicon precursor is governed by a set of logical relationships between the desired film properties, process constraints, and precursor characteristics.
Caption: Logical relationships influencing the selection of a silicon precursor for CVD.
Conclusion
This compound presents a compelling alternative to traditional silicon precursors, particularly for low-temperature CVD and ALD applications where high purity and low hydrogen content are critical. While direct, comprehensive comparative data with silane, dichlorosilane, and tetrachlorosilane under identical CVD conditions is still emerging, the available information suggests that this compound's unique chemical properties can be leveraged for the deposition of advanced silicon-containing films. The choice of precursor will ultimately depend on the specific requirements of the application, including the desired film properties, thermal budget, and the capabilities of the deposition system. Further research directly comparing these precursors in various CVD regimes will be invaluable for process optimization and material innovation.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. eng.buffalo.edu [eng.buffalo.edu]
A Comparative Analysis of Diiodosilane and Chlorosilanes for Epitaxial Growth
A detailed guide for researchers and scientists on the performance, experimental protocols, and reaction mechanisms of diiodosilane and chlorosilanes in epitaxial deposition processes.
In the pursuit of advanced semiconductor devices, the choice of precursor chemicals for epitaxial growth is a critical factor influencing film quality, process temperature, and overall device performance. This guide provides a comprehensive comparative analysis of this compound (SiH₂I₂) and various chlorosilanes (SiH₂Cl₂, SiHCl₃, and SiCl₄) as silicon precursors for epitaxy. This document is intended for researchers, scientists, and professionals in drug development who utilize semiconductor materials in their work.
Performance Comparison
The selection of a silicon precursor for epitaxy is a trade-off between deposition temperature, growth rate, film quality, and process complexity. While chlorosilanes have been the workhorses of the semiconductor industry for decades, this compound is emerging as a promising alternative, particularly for low-temperature applications.
Key Performance Indicators:
A summary of the key performance indicators for this compound and chlorosilanes is presented below. Direct comparative data under identical experimental conditions is limited in the literature, especially for this compound in silicon epitaxy. The following tables are compiled from various sources to provide a representative comparison.
Table 1: Growth Rate Comparison of Silicon Precursors at Various Temperatures
| Precursor | Temperature (°C) | Growth Rate (nm/min) | Pressure (Torr) | Reference |
| This compound (SiH₂I₂) | 400 - 600 | Data not readily available for Si epitaxy | < 600 | [1] |
| Dichlorosilane (B8785471) (SiH₂Cl₂) | 600 | Negligible | 6 | [2] |
| 800 - 850 | Defect-free layers achieved | Low Pressure | [3] | |
| 920 - 970 | Varies with HCl concentration | 40 and 150 | [4] | |
| Trichlorosilane (SiHCl₃) | 1150 | Moderate | Atmospheric | [5] |
| Silane (SiH₄) | 600 | 0.6 | 6 | [2] |
Note: The growth rate of chlorosilanes is highly dependent on the partial pressure of the precursor and the presence of etchant gases like HCl for selective growth.[6][7][8] this compound is noted for its utility in low-temperature deposition, particularly in Atomic Layer Deposition (ALD) for silicon nitride films.[4][7]
Table 2: Qualitative Comparison of Film Quality
| Precursor | Film Quality | Defect Density | Key Considerations |
| This compound (SiH₂I₂) | High-quality silicon nitride films | Low (in ALD) | Potential for low-temperature, highly conformal silicon films.[7] |
| Dichlorosilane (SiH₂Cl₂) | High, especially with HCl for selectivity | Low with optimized process | Widely used for selective epitaxial growth.[3][6] |
| Trichlorosilane (SiHCl₃) | Good | Moderate | Standard precursor for high-temperature epitaxy.[5] |
| Silicon Tetrachloride (SiCl₄) | Good | Moderate | Used in high-temperature processes. |
Experimental Protocols
Detailed experimental procedures are crucial for reproducible and high-quality epitaxial growth. Below are generalized protocols for Chemical Vapor Deposition (CVD) using chlorosilanes and a proposed framework for this compound based on available information.
Protocol 1: Selective Epitaxial Growth of Silicon using Dichlorosilane (DCS)
This protocol describes a typical Low-Pressure Chemical Vapor Deposition (LPCVD) process for selective silicon epitaxy.[3][8]
1. Substrate Preparation:
-
Start with a single-crystal silicon wafer with a patterned silicon dioxide (SiO₂) mask.
-
Perform a standard pre-cleaning procedure to remove organic and metallic contaminants.
-
A final dilute hydrofluoric acid (HF) dip is often used to remove the native oxide from the exposed silicon regions, followed by a deionized water rinse and nitrogen drying.
2. Wafer Loading and Pre-bake:
-
Load the wafer into the LPCVD reactor chamber.
-
Perform an in-situ pre-bake in a hydrogen (H₂) ambient at a temperature around 900°C. This step removes any residual native oxide and passivates the silicon surface.[3]
3. Epitaxial Growth:
-
Lower the temperature to the desired growth temperature, typically in the range of 800-1020°C.[8]
-
Introduce the process gases:
-
Silicon Source: Dichlorosilane (SiH₂Cl₂)
-
Carrier Gas: Hydrogen (H₂)
-
Etchant for Selectivity: Hydrogen Chloride (HCl)
-
-
The partial pressures of DCS and HCl are critical for achieving selectivity, preventing polysilicon nucleation on the SiO₂ mask.[6]
-
Typical reactor pressure ranges from 40 to 150 Torr.[8]
4. Post-Growth:
-
After the desired film thickness is achieved, terminate the precursor gas flow.
-
Cool down the reactor under a hydrogen or nitrogen ambient.
Protocol 2: Proposed Framework for Silicon Epitaxy using this compound (SiH₂I₂)
While specific protocols for SiH₂I₂ in silicon epitaxy via CVD are not as well-documented as for chlorosilanes, a general procedure can be outlined based on its properties.
1. Substrate Preparation:
-
Similar to the chlorosilane process, a clean, oxide-free silicon surface is essential.
2. Wafer Loading and Pre-treatment:
-
Load the wafer into the CVD or ALD reactor.
-
A low-temperature pre-bake or plasma clean might be employed to ensure a pristine starting surface.
3. Epitaxial Growth:
-
Due to the lower thermal stability of the Si-I bond compared to the Si-Cl bond, deposition is expected at lower temperatures, potentially in the range of 400-600°C.[1]
-
Introduce this compound vapor into the reactor, possibly with a carrier gas like hydrogen or an inert gas.
-
The process could be a continuous CVD process or a cyclic ALD process for atomic-level control.
4. Post-Growth:
-
Terminate the SiH₂I₂ flow and cool down the reactor.
Signaling Pathways and Reaction Mechanisms
The underlying chemical reactions in the gas phase and on the substrate surface dictate the growth characteristics and film quality.
Chlorosilane Reaction Mechanisms
The epitaxial growth from chlorosilanes in a hydrogen carrier gas is a complex process involving both gas-phase and surface reactions.[5] The primary steps include:
-
Mass Transport: The chlorosilane and hydrogen molecules are transported to the substrate surface.
-
Adsorption: The precursor molecules adsorb onto the silicon surface.
-
Surface Reactions: A series of surface reactions lead to the decomposition of the chlorosilane and the incorporation of silicon atoms into the crystal lattice. Hydrogen and HCl are byproducts that desorb from the surface.
-
Desorption: The reaction byproducts desorb from the surface.
-
Mass Transport Away: The byproducts are transported away from the substrate.
The addition of HCl plays a crucial role in selective epitaxy by etching away any silicon nuclei that form on the dielectric mask, thus preventing polycrystalline silicon deposition.[6]
This compound Reaction Mechanism (Proposed)
The reaction mechanism for this compound in silicon epitaxy is less established. However, based on its chemical properties, the following is a plausible pathway:
-
Due to the weaker Si-I bond, SiH₂I₂ is expected to decompose at lower temperatures than chlorosilanes.
-
The decomposition can lead to the formation of reactive silylene (SiH₂) or other silicon-containing radicals in the gas phase or on the surface.
-
These reactive species then contribute to the epitaxial growth.
-
The byproducts would be hydrogen iodide (HI) and hydrogen.
Visualizations
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
References
- 1. researchgate.net [researchgate.net]
- 2. Atomic layer epitaxy of silicon by dichlorosilane studied with core level spectroscopy for Journal of Vacuum Science and Technology A: Vacuum, Surfaces and Films - IBM Research [research.ibm.com]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. scsolutions.com [scsolutions.com]
- 6. researchers.mq.edu.au [researchers.mq.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. docs.lib.purdue.edu [docs.lib.purdue.edu]
A Comparative Guide to Analytical Techniques for the Characterization of Diiodosilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of diiodosilane (SiH₂I₂), a critical precursor in semiconductor manufacturing and various chemical syntheses. The selection of an appropriate analytical method is paramount for ensuring purity, structural integrity, and trace impurity levels, which directly impact downstream applications. This document outlines detailed experimental protocols, presents quantitative data in comparative tables, and includes workflow diagrams to aid in methodology selection.
Purity and Structural Integrity Assessment
The primary characterization of this compound involves confirming its identity, determining its purity, and identifying any related impurities. Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography (GC) are the principal techniques for these assessments.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
Quantitative NMR (qNMR) is a powerful primary ratio method for determining the absolute purity of this compound without the need for a specific this compound reference standard. It relies on the principle that the integrated signal area in an NMR spectrum is directly proportional to the number of nuclei.
Table 1: Comparison of NMR Spectroscopy Parameters for this compound Analysis
| Parameter | ¹H NMR | ²⁹Si NMR |
| Purpose | Purity assessment and identification of proton-containing impurities. | Structural confirmation and identification of other silane (B1218182) species. |
| Typical Chemical Shift | ~4.8 - 5.0 ppm (s, 2H) | ~ -150 to -160 ppm |
| Common Deuterated Solvent | Benzene-d₆, Chloroform-d | Benzene-d₆, Chloroform-d |
| Internal Standard | 1,3,5-Trimethoxybenzene (B48636), Maleic Anhydride | Not typically used for quantification. |
| Advantages | High precision and accuracy, non-destructive, provides structural information. | Provides direct information about the silicon environment. |
| Disadvantages | Requires careful selection of a non-reactive internal standard. | Lower sensitivity and longer acquisition times compared to ¹H NMR. |
-
Sample Preparation:
-
Due to the moisture sensitivity of this compound, all sample preparation must be conducted in an inert atmosphere (e.g., a glovebox).
-
Accurately weigh approximately 10-20 mg of a suitable internal standard (e.g., 1,3,5-trimethoxybenzene) into a clean, dry NMR tube.
-
Add approximately 0.6 mL of anhydrous deuterated solvent (e.g., Benzene-d₆).
-
Accurately weigh approximately 20-40 mg of this compound and add it to the NMR tube.
-
Seal the NMR tube securely.
-
-
NMR Data Acquisition:
-
Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Acquire a quantitative ¹H NMR spectrum with a pulse angle of 90° and a relaxation delay (d1) of at least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for quantitative accuracy).
-
Ensure a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved singlet from this compound (~4.9 ppm) and a well-resolved signal from the internal standard (e.g., the methoxy (B1213986) protons of 1,3,5-trimethoxybenzene at ~3.4 ppm and the aromatic protons at ~6.1 ppm).
-
Calculate the purity of this compound using the following equation:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = internal standard
-
Gas Chromatography (GC)
Gas chromatography is a robust technique for assessing the purity of volatile compounds like this compound and for separating it from other volatile silane impurities. Due to the reactive nature of this compound, special considerations for the GC system are necessary to prevent on-column reactions and degradation. A Thermal Conductivity Detector (TCD) is often preferred as it is non-destructive and provides a universal response.
Table 2: Comparison of GC Parameters for this compound Analysis
| Parameter | GC-TCD |
| Purpose | Purity assessment and separation of volatile impurities. |
| Column Type | Packed column with a nonpolar stationary phase (e.g., 5% SE-30 on Chromosorb W) or a capillary column with a similar phase. |
| Carrier Gas | Helium or Argon (high purity, dried). |
| Injector Temperature | 100-120 °C |
| Oven Temperature Program | Isothermal at 80-100 °C or a ramp from 50 °C to 150 °C. |
| Detector Temperature | 150 °C |
| Advantages | Excellent for separating volatile impurities, provides percentage purity based on peak area. |
| Disadvantages | Potential for on-column reactions if the system is not properly passivated; requires calibration for accurate quantification of impurities. |
-
System Preparation:
-
The entire GC system, including the injector, column, and detector, should be leak-tight and thoroughly purged with a high-purity inert carrier gas to eliminate any traces of moisture and oxygen.
-
Passivation of the system with a silanizing agent may be necessary to minimize active sites.
-
-
Sample Preparation:
-
Due to its reactivity, this compound should be handled in an inert atmosphere.
-
Dilute the this compound sample in a dry, inert solvent (e.g., anhydrous hexane (B92381) or toluene) in a sealed vial.
-
-
GC Analysis:
-
Inject a small volume (e.g., 0.1-1.0 µL) of the prepared sample onto the GC column.
-
Run the analysis using the optimized temperature program.
-
Identify the this compound peak based on its retention time, which can be confirmed by analyzing a known standard if available.
-
Purity is typically reported as the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.
-
Trace Metal Impurity Analysis
For applications in the semiconductor industry, the presence of trace metal impurities in this compound is a critical concern. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the preferred technique for quantifying trace and ultra-trace level metallic contaminants.
Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)
ICP-MS offers exceptional sensitivity for the detection of a wide range of elements. The primary challenge in analyzing this compound is the sample preparation, as it is a reactive, non-aqueous liquid.
Table 3: ICP-MS Parameters for Trace Metal Analysis in this compound
| Parameter | Value |
| Purpose | Quantification of trace and ultra-trace metallic impurities. |
| Sample Preparation | Controlled hydrolysis followed by acid digestion, or direct analysis with a solvent-resistant introduction system. |
| Typical Analytes | Na, K, Ca, Fe, Ni, Cr, Cu, Zn, Al, etc. |
| Detection Limits | parts-per-billion (ppb) to parts-per-trillion (ppt) range. |
| Advantages | Extremely high sensitivity, multi-element capability. |
| Disadvantages | Complex sample preparation for reactive organic/inorganic liquids, potential for interferences. |
-
Sample Preparation (Controlled Hydrolysis and Digestion):
-
Caution: This procedure should be performed in a well-ventilated fume hood with appropriate personal protective equipment due to the release of HI gas upon hydrolysis.
-
In a clean, inert vessel (e.g., PFA), slowly add a known mass of this compound to a cooled, deionized water matrix. The hydrolysis reaction will produce silica (B1680970) and hydroiodic acid.
-
After the reaction subsides, add high-purity nitric acid and hydrofluoric acid.
-
Digest the sample using a microwave digestion system to ensure complete dissolution of the silica and any metal impurities.
-
Dilute the digested sample to a final volume with deionized water.
-
-
ICP-MS Analysis:
-
Use an ICP-MS instrument equipped with a collision/reaction cell to minimize polyatomic interferences.
-
Prepare a series of multi-element calibration standards in a matrix that matches the digested sample.
-
Analyze the prepared sample and quantify the metal concentrations based on the calibration curves.
-
Structural and Vibrational Analysis
Vibrational spectroscopy techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provide valuable information about the molecular structure and bonding within the this compound molecule.
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These methods can be used to confirm the presence of specific functional groups and to gain insight into the molecular symmetry.
Table 4: Vibrational Spectroscopy for this compound
| Technique | Key Vibrational Modes | Sample Handling | Advantages | Disadvantages |
| FTIR | Si-H stretch (~2100-2200 cm⁻¹), Si-I stretch (~300-400 cm⁻¹), H-Si-H bend | Gas cell or liquid cell with moisture-resistant windows (e.g., KBr, CsI). | Provides information on polar bonds. | Can be sensitive to atmospheric moisture. |
| Raman | Si-I symmetric stretch, Si-H symmetric stretch | Sealed capillary tube or cuvette. | Less sensitive to water, good for symmetric vibrations. | Can be affected by fluorescence. |
-
Sample Preparation:
-
All sample handling must be performed in an inert and dry environment.
-
For liquid-phase analysis, use a sealed liquid cell with windows that are transparent in the spectral region of interest and non-reactive with this compound.
-
For gas-phase analysis, introduce the vapor of this compound into a gas cell.
-
-
Data Acquisition:
-
Acquire the FTIR or Raman spectrum over the desired wavenumber range.
-
For FTIR, a background spectrum of the empty cell should be collected.
-
For Raman, optimize the laser power and acquisition time to obtain a good signal-to-noise ratio without causing sample degradation.
-
-
Data Analysis:
-
Identify the characteristic vibrational bands of this compound and compare them with literature values or theoretical calculations to confirm the molecular structure.
-
Workflow for Analytical Technique Selection
The choice of analytical technique depends on the specific information required. The following diagram illustrates a logical workflow for the characterization of this compound.
Caption: Workflow for selecting analytical techniques for this compound.
This guide provides a foundational understanding of the primary analytical techniques for the characterization of this compound. The selection of the most appropriate method or combination of methods will depend on the specific quality attributes that need to be controlled for a given application. It is crucial to handle this reactive compound under inert conditions to obtain accurate and reliable analytical data.
A Comparative Guide to the Validation of Diiodosilane Purity by Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of gas chromatography (GC) with other analytical techniques for the validation of diiodosilane purity. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate method for their specific needs.
This compound (H₂SiI₂) is a critical precursor in the semiconductor industry and a versatile reagent in organic synthesis. The purity of this compound directly impacts the quality and performance of manufactured electronic components and the yield of chemical reactions. Therefore, accurate and reliable purity assessment is paramount. Gas chromatography is a widely adopted method for this purpose, offering high resolution and sensitivity. This guide will compare the GC-based approach with Nuclear Magnetic Resonance (NMR) spectroscopy and Fourier-Transform Infrared (FTIR) spectroscopy.
Comparison of Analytical Techniques for this compound Purity Analysis
The choice of analytical technique for determining this compound purity depends on the specific requirements of the analysis, such as the need for high accuracy, speed, or the identification of unknown impurities.
| Feature | Gas Chromatography (GC) | Quantitative NMR (qNMR) | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation of volatile compounds based on their partitioning between a stationary and a mobile phase. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies. | Absorption of infrared radiation by molecules, causing vibrational transitions. |
| Primary Use | Quantitative purity determination and separation of volatile impurities. | Absolute quantitative analysis and structural elucidation. | Identification of functional groups and detection of specific impurities (e.g., -OH). |
| Sensitivity | High (ppm to ppb levels, detector dependent). | Moderate to high, depends on the nucleus and acquisition time. | Lower sensitivity for high-purity materials. |
| Selectivity | High, based on chromatographic separation. | Very high, based on distinct chemical shifts for each nucleus. | Moderate, characteristic absorption bands can overlap. |
| Sample Throughput | High | Moderate | High |
| Ease of Use | Requires expertise in method development and instrumentation. | Requires a good understanding of NMR principles and data processing. | Relatively simple for qualitative analysis. |
| Key Advantages | Excellent separation of complex mixtures. Established and robust technique. | Primary analytical method, high precision and accuracy without a reference standard of the analyte. | Fast and non-destructive. Good for identifying specific types of impurities. |
| Limitations | Requires volatile and thermally stable compounds. Destructive technique. | Lower sensitivity than GC for trace impurities. Higher equipment cost. | Not ideal for quantifying the purity of a primary component in a high-purity sample. |
Experimental Protocols
Gas Chromatography (GC) Method for this compound Purity Validation
This protocol outlines a general method for the purity analysis of this compound using a Gas Chromatograph with a Thermal Conductivity Detector (TCD), which is well-suited for the analysis of inorganic and halosilane compounds.
1. Sample Preparation: Due to the air and moisture sensitivity of this compound, all sample handling must be performed in an inert atmosphere (e.g., a glovebox or using Schlenk line techniques).
-
Solvent: Use a dry, inert solvent such as n-hexane or anhydrous toluene.
-
Procedure: In an inert atmosphere, dilute a small, accurately weighed amount of the this compound sample with the chosen solvent in a sealed GC vial. The concentration should be optimized to be within the linear range of the detector.
2. GC System and Conditions:
-
Gas Chromatograph: An Agilent 7890B GC system or equivalent.
-
Injector: Split/splitless inlet.
-
Column: A non-polar capillary column, such as an Agilent J&W DB-1 (30 m x 0.25 mm ID, 0.25 µm film thickness) or a specialized column for silane (B1218182) analysis like the Restek RTX-200.
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injector Temperature: 150 °C.
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 200 °C.
-
Hold: 5 minutes at 200 °C.
-
-
Detector: Thermal Conductivity Detector (TCD).
-
Detector Temperature: 220 °C.
-
Injection Volume: 1 µL.
3. Data Analysis: The purity of this compound is determined by the area normalization method, where the peak area of this compound is divided by the total area of all peaks in the chromatogram.
Figure 1. Workflow for this compound purity validation by GC.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary ratio method that can provide a highly accurate determination of purity without the need for a this compound reference standard. ¹H NMR is particularly useful for this purpose.
1. Sample Preparation:
-
Solvent: A deuterated solvent that does not react with this compound, such as benzene-d₆ or toluene-d₈. The solvent must be anhydrous.
-
Internal Standard: A high-purity, stable compound with a known number of protons and a chemical shift that does not overlap with the this compound signal. 1,3,5-trimethoxybenzene (B48636) is a potential candidate. The internal standard must be accurately weighed.
-
Procedure: In an inert atmosphere, accurately weigh the this compound sample and the internal standard into an NMR tube. Add the deuterated solvent, cap the tube, and mix thoroughly.
2. NMR Acquisition:
-
Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Nucleus: ¹H.
-
Key Parameters:
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T₁).
-
A calibrated 90° pulse.
-
A sufficient number of scans to achieve a high signal-to-noise ratio.
-
3. Data Analysis: The purity of this compound is calculated using the following formula:
Purity (%) = (Isample / Nsample) * (Nstd / Istd) * (Msample / Mstd) * (mstd / msample) * Pstd
Where:
-
I = Integral of the signal
-
N = Number of protons giving rise to the signal
-
M = Molar mass
-
m = mass
-
P = Purity of the standard
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is primarily a qualitative technique for identifying functional groups and can be used to detect specific impurities in this compound, such as silanols (Si-OH) which have a characteristic absorption band. While quantitative analysis is possible, it is less accurate for high-purity materials compared to GC and qNMR.[1]
1. Sample Preparation:
-
A thin film of the neat liquid this compound can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. All handling must be done in a dry environment to avoid moisture contamination.
2. FTIR Acquisition:
-
Spectrometer: A standard FTIR spectrometer.
-
Mode: Transmission.
-
Scan Range: Typically 4000 - 400 cm⁻¹.
3. Data Analysis: The presence of impurities is indicated by the appearance of absorption bands that are not characteristic of this compound. For example, a broad band around 3200-3600 cm⁻¹ would suggest the presence of Si-OH groups.
Comparison of Analytical Methods Diagram
References
comparing deposition rates of different silicon precursors
For Researchers, Scientists, and Drug Development Professionals
The selection of a silicon precursor is a critical decision in the fabrication of silicon-based materials and devices, directly influencing the deposition rate, film quality, and process parameters. This guide provides an objective comparison of the deposition rates of common silicon precursors, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Executive Summary
The deposition rate of silicon thin films is fundamentally dependent on the chemical nature of the precursor gas, as well as process conditions such as temperature, pressure, and reactor geometry. This guide focuses on a comparative analysis of commonly used silicon precursors, including silane (B1218182) (SiH₄), dichlorosilane (B8785471) (SiH₂Cl₂), trichlorosilane (B8805176) (SiHCl₃), and higher-order silanes like disilane (B73854) (Si₂H₆) and neopentasilane (B600054) (Si₅H₁₂).
Generally, higher-order silanes exhibit significantly higher deposition rates at lower temperatures compared to silane and chlorosilanes. Chlorosilanes, while often used for their excellent film quality and selectivity, typically require higher deposition temperatures to achieve comparable growth rates to silane. The choice of precursor is therefore a trade-off between desired deposition speed, processing temperature constraints, and the required physical properties of the silicon film.
Comparative Deposition Rate Data
The following table summarizes quantitative data on the deposition rates of various silicon precursors from different studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions.
| Precursor | Deposition Technique | Temperature (°C) | Pressure (Torr) | Deposition Rate (nm/min) | Substrate | Source |
| Silane (SiH₄) | LPCVD | 580 - 650 | 0.2 - 1.0 | 6 - 20 | Silicon | [1][2] |
| Silane (SiH₄) | CVD | 600 | 6 | 0.6 | Silicon (100) | [3] |
| Dichlorosilane (SiH₂Cl₂) | CVD | 600 | 6 | Negligible | Silicon (100) | [3] |
| Dichlorosilane (SiH₂Cl₂) | LPCVD | 700 - 800 | - | - | Silicon | [4] |
| Disilane (Si₂H₆) | CVD | 600 | 6 | 8 | Silicon (100) | [3] |
| Neopentasilane (Si₅H₁₂) | CVD | 600 | 6 | 54 - 130 | Silicon (100) | [3] |
| Neopentasilane (Si₅H₁₂) | CVD | 650 | 6 | 180 | Silicon (100) | [3] |
| Trichlorosilane (SiHCl₃) | CVD | 740 - 870 | - | - | Glass | [5] |
Note: "-" indicates that the specific data was not provided in the source.
Precursor Deposition Characteristics
The choice of silicon precursor has a significant impact on the deposition kinetics. The following diagram illustrates the general relationship between precursor type and the resulting deposition rate, highlighting the key chemical reactions involved.
Caption: Relationship between silicon precursors and deposition rates.
Experimental Protocols
To ensure the reproducibility and comparability of deposition rate data, it is crucial to follow well-defined experimental protocols. The following sections detail the methodologies used in the cited studies for Low-Pressure Chemical Vapor Deposition (LPCVD) and Chemical Vapor Deposition (CVD).
Low-Pressure Chemical Vapor Deposition (LPCVD) of Polysilicon from Silane
This protocol is based on the typical parameters for polysilicon deposition using silane in an LPCVD system.[1][2][4]
1. Substrate Preparation:
-
Starting material: Silicon wafers.
-
Cleaning: Standard wafer cleaning procedures to remove organic and inorganic contaminants.
2. Deposition Parameters:
-
Precursor: 100% Silane (SiH₄) or 20-30% silane diluted in nitrogen.[2]
-
Deposition Temperature: 580 - 650 °C. The deposition rate is highly sensitive to temperature, following an Arrhenius relationship.[2]
-
Pressure: 25-130 Pa (0.2 to 1.0 Torr).[2]
-
Gas Flow Rate: Not specified, but controlled to ensure uniform deposition.
-
Wafer Spacing and Load Size: These have been shown to have minor effects on the deposition process.[2]
3. Deposition Process:
-
Wafers are loaded into a hot-wall LPCVD furnace.
-
The furnace is pumped down to the base pressure.
-
The temperature is stabilized at the desired setpoint.
-
Silane gas is introduced into the reactor. The silane thermally decomposes on the wafer surface according to the reaction: SiH₄ → Si + 2H₂.[2]
-
The deposition is carried out for a predetermined time to achieve the target film thickness.
-
After deposition, the gas supply is shut off, and the reactor is purged and cooled down.
4. Characterization:
-
The thickness of the deposited polysilicon film is measured using techniques like ellipsometry.
-
The deposition rate is calculated by dividing the film thickness by the deposition time.
Chemical Vapor Deposition (CVD) of Epitaxial Silicon from Various Precursors
This protocol is a generalized procedure based on the comparative study of different silicon precursors for epitaxial silicon growth.[3]
1. Substrate Preparation:
-
Starting material: (100) oriented silicon wafers.
-
Cleaning: Wafers are cleaned using a chemical mixture of sulfuric acid and hydrogen peroxide, followed by a dilute hydrofluoric acid (HF) dip to remove the native oxide.[3]
2. Deposition Parameters:
-
Precursors:
-
Silane (SiH₄)
-
Dichlorosilane (SiH₂Cl₂)
-
Disilane (Si₂H₆)
-
Neopentasilane (Si₅H₁₂)
-
-
Carrier Gas: Hydrogen (H₂) or Nitrogen (N₂).
-
Deposition Temperature: Varied to study its effect on the growth rate (e.g., 600 °C, 650 °C, 700 °C).[3]
-
Total Pressure: Maintained at a constant value (e.g., 6 Torr).[3]
-
Precursor Partial Pressure: Controlled by adjusting the flow rate of the precursor gas into the carrier gas stream.
3. Deposition Process:
-
The cleaned wafer is loaded into a single-wafer CVD reactor.
-
The reactor is heated to the desired deposition temperature under a continuous flow of the carrier gas.
-
The silicon precursor is introduced into the reactor at a controlled partial pressure.
-
The precursor decomposes on the heated substrate surface, leading to the epitaxial growth of silicon.
-
The deposition is performed for a specific duration.
-
After the deposition, the precursor flow is stopped, and the reactor is cooled down under the carrier gas flow.
4. Characterization:
-
The epitaxial growth rate is determined by measuring the step height on patterned oxide samples or by techniques like cross-sectional transmission electron microscopy (XTEM).[3]
Signaling Pathways and Logical Relationships
The deposition of silicon from a precursor gas involves a series of steps, each influencing the overall deposition rate. The following diagram illustrates the key stages in a typical CVD process.
Caption: Experimental workflow for a typical CVD process.
References
A Comparative Guide to Silicon Nitride Films: Evaluating Diiodosilane as a Precursor for Advanced Applications
For researchers, scientists, and drug development professionals, the selection of appropriate thin film deposition precursors is critical for the fabrication of high-performance semiconductor devices. This guide provides a detailed comparison of silicon nitride (SiNₓ) films deposited from diiodosilane (SiH₂I₂) and other common silicon precursors. The following sections present quantitative data, experimental methodologies, and visual workflows to aid in the selection of the most suitable deposition process for your specific application.
Silicon nitride is a cornerstone material in the semiconductor industry, valued for its use as a gate dielectric, passivation layer, and etch stop.[1] The increasing complexity and shrinking dimensions of modern electronic devices necessitate low-temperature deposition methods that yield high-quality, conformal films.[2] Traditional methods like Low-Pressure Chemical Vapor Deposition (LPCVD) often require high temperatures (≥700 °C), which can be incompatible with advanced device architectures.[1] Plasma-Enhanced Chemical Vapor Deposition (PECVD) allows for lower deposition temperatures but can suffer from poor conformality on three-dimensional structures.[3][4]
Plasma-Enhanced Atomic Layer Deposition (PEALD) has emerged as a promising alternative, offering precise thickness control and excellent conformality at lower temperatures.[2][4] The choice of the silicon precursor is a critical factor in any deposition process, significantly influencing the properties of the resulting SiNₓ film. This guide focuses on the evaluation of this compound (SiH₂I₂) as a precursor for PEALD of SiNₓ and compares its performance with established alternatives such as chlorosilanes, aminosilanes, and silane.
Comparative Data on Silicon Nitride Film Properties
The properties of silicon nitride films are highly dependent on the precursor and deposition method used. The following tables summarize key performance metrics for SiNₓ films deposited from various precursors.
Table 1: Comparison of Film Composition and Density
| Precursor | Deposition Method | Deposition Temp. (°C) | Reactant Gas | Hydrogen (H) Conc. (at. %) | Film Density (g/cm³) | Reference |
| This compound (SiH₂I₂) ** | PE-ALD | 500 | NH₃ | 19 | - | [5] |
| This compound (SiH₂I₂) | PE-ALD | 500 | N₂ | 15 | - | [5] |
| This compound (SiH₂I₂) ** | PE-ALD with plasma treatment | 500 | N₂ | 11 | 3.21 | [5] |
| Dichlorosilane (SiH₂Cl₂) | ALD | 500 | NH₃ | Higher H conc. than SiCl₄ | - | [6][7][8] |
| Trisilylamine (TSA) | PE-ALD | 250 | N₂ Plasma | - | 2.81 | [9][10] |
| Bis(tert-butylamino)silane (BTBAS) | PE-ALD | 400 | N₂ Plasma | - | 2.8 | [2] |
Table 2: Comparison of Deposition and Etch Rates
| Precursor | Deposition Method | Deposition Temp. (°C) | Growth Per Cycle (Å/cycle) | Wet Etch Rate (WER) in HF | Reference |
| Dichlorosilane (SiH₂Cl₂) | ALD | 500 | ~0.25 | Lower than SiCl₄ | [6][7][8] |
| Silicon Tetrachloride (SiCl₄) | ALD | 500 | ~0.15 | Higher than SiH₂Cl₂ | [6][7][8] |
| Trisilylamine (TSA) | PE-ALD | 300-400 | 1.3 - 2.1 | ~1 nm/min in 100:1 HF | [2] |
| Bis(tert-butylamino)silane (BTBAS) | PE-ALD | 400 | - | 0.2 nm/min | [2] |
| LPCVD Reference | LPCVD | 700-850 | - | 0.12 nm/min in 100:1 HF | [11] |
Table 3: Electrical and Mechanical Properties of Silicon Nitride Films (General Comparison)
| Property | Typical Value Range | Deposition Method | Precursor(s) | Reference |
| Breakdown Voltage | 8 - 14 MV/cm | Various | Various | [12] |
| as high as 6.6 MV/cm | Cat-CVD | SiH₄, NH₃, H₂ | [10] | |
| Leakage Current Density | 10⁻¹⁰ - 10⁻⁶ A/cm² | Various | Various | [13][14] |
| 0.25 nA/cm² at 3 MV/cm | ALD | SiH₂Cl₂, NH₃ | [13] | |
| Mechanical Stress | Tensile or Compressive | PECVD | SiH₄, NH₃ | [15] |
| 0.125 GPa (Tensile) | LPCVD | Dichlorosilane, Ammonia | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. The following are representative protocols for the deposition of silicon nitride films using this compound and other common precursors.
Protocol 1: PE-ALD of Silicon Nitride from this compound (SiH₂I₂)
This protocol is based on the work of S. E. Lee et al. (2020) for a space-divided plasma-enhanced atomic layer deposition system.[5]
-
Substrate Preparation: Use a silicon wafer as the substrate. Perform a standard cleaning procedure to remove any organic and inorganic contaminants from the surface.
-
Precursor and Reactants:
-
Silicon Precursor: this compound (SiH₂I₂)
-
Reactant Gases: Ammonia (NH₃) and Nitrogen (N₂)
-
-
Deposition Parameters:
-
Deposition Temperature: 500 °C
-
RF Power: 300 W for both upper and lower chamber electrodes (13.56 MHz)
-
Process Pressure: 0.6 Torr
-
Disk to Showerhead Distance: 7 mm
-
Disk Rotation Speed: 60 rpm
-
Wafer Rotation Speed: 5 rpm
-
-
PE-ALD Cycle:
-
Step 1 (Precursor Pulse): Introduce SiH₂I₂ vapor into the reaction chamber.
-
Step 2 (Purge): Purge the chamber with an inert gas (e.g., Ar) to remove unreacted precursor and byproducts.
-
Step 3 (Reactant Gas Pulse with Plasma): Introduce the reactant gas (NH₃ or N₂) and apply RF power to generate plasma.
-
Step 4 (Purge): Purge the chamber with an inert gas to remove unreacted reactant gas and byproducts.
-
-
Post-Deposition Treatment (Optional): A plasma treatment can be applied after deposition to improve film density and reduce impurities.[5]
-
Characterization:
-
Film Thickness and Refractive Index: Ellipsometry
-
Film Composition (H, N, Si content): Rutherford Backscattering Spectrometry (RBS) and Elastic Recoil Detection (ERD)
-
Film Density: X-ray Reflectivity (XRR)
-
Step Coverage: Scanning Electron Microscopy (SEM) on patterned substrates.
-
Protocol 2: ALD of Silicon Nitride from Chlorosilanes (SiCl₄ and SiH₂Cl₂)
This protocol is a general representation based on comparative studies of chlorosilane precursors.[6][7][8]
-
Substrate Preparation: Use silicon wafers with a pre-grown thermal oxide layer.
-
Precursor and Reactants:
-
Silicon Precursors: Silicon tetrachloride (SiCl₄) or Dichlorosilane (SiH₂Cl₂)
-
Nitrogen Source: Ammonia (NH₃)
-
-
Deposition Parameters:
-
Deposition Temperature: 500 °C
-
Reactor Type: Batch-type ALD reactor
-
-
ALD Cycle:
-
Step 1 (Si Precursor Pulse): Introduce SiCl₄ or SiH₂Cl₂ vapor into the reactor.
-
Step 2 (Purge): Purge with an inert gas.
-
Step 3 (NH₃ Pulse): Introduce NH₃ gas into the reactor.
-
Step 4 (Purge): Purge with an inert gas.
-
-
Characterization:
-
Film Thickness: Ellipsometry
-
Film Composition: X-ray Photoelectron Spectroscopy (XPS)
-
Wet Etch Rate: Etching in a diluted hydrofluoric acid (HF) solution (e.g., 100:1 H₂O:HF) and measuring the thickness change.
-
Visualizing Experimental Workflows
The following diagrams illustrate the logical flow of the experimental processes described.
Caption: Workflow for PE-ALD of SiNₓ from this compound.
Caption: Workflow for Thermal ALD of SiNₓ from Chlorosilanes.
Discussion and Conclusion
The use of this compound as a precursor for silicon nitride deposition, particularly via PE-ALD, presents several advantages. Notably, it allows for the deposition of films with a lower hydrogen content compared to processes using ammonia, and a post-deposition plasma treatment can further reduce hydrogen impurities and significantly increase film density.[5] A high film density is generally correlated with a lower wet etch rate in HF, which is a critical property for many applications.[9][10] The ability to achieve excellent step coverage (up to 99.2% with the addition of He to the N₂ plasma) makes this compound an attractive candidate for fabricating conformal layers on complex 3D structures.[5]
In comparison, chlorosilane-based ALD processes have been extensively studied and can produce films with low wet etch rates, although they may require higher deposition temperatures or result in chlorine contamination.[1][6][7][8] Aminosilane precursors like BTBAS and TSA are also widely used for low-temperature PE-ALD and can yield high-quality films with good density and low etch rates.[2]
While direct comparative data for the electrical and mechanical properties of this compound-based SiNₓ films is still emerging, the initial findings on film composition and conformality are promising. For applications demanding low-temperature deposition, high conformality, and low hydrogen content, this compound is a compelling precursor that warrants further investigation. Researchers should consider the specific requirements of their application, such as thermal budget, required conformality, and tolerance for impurities, when selecting a silicon nitride deposition process.
References
- 1. researchgate.net [researchgate.net]
- 2. Remote Plasma Atomic Layer Deposition of SiNx Using Cyclosilazane and H2/N2 Plasma | MDPI [mdpi.com]
- 3. avsconferences.org [avsconferences.org]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. researchgate.net [researchgate.net]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. US10410857B2 - Formation of SiN thin films - Google Patents [patents.google.com]
- 8. Residual stress in silicon nitride films for Journal of Electronic Materials - IBM Research [research.ibm.com]
- 9. swb.skku.edu [swb.skku.edu]
- 10. Suppression of electrical breakdown in silicon nitride films deposited by catalytic chemical vapor deposition at temperatures below 200 degrees C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cnf.cornell.edu [cnf.cornell.edu]
- 12. researchgate.net [researchgate.net]
- 13. jkps.or.kr [jkps.or.kr]
- 14. Electrical Properties of Silicon Nitride Thin Films Formed -Journal of the Korean Institute of Telematics and Electronics A | Korea Science [koreascience.kr]
- 15. researchgate.net [researchgate.net]
comparative study of ALD precursors for SiO2 thin films
A Comparative Guide to Atomic Layer Deposition (ALD) Precursors for High-Quality SiO₂ Thin Films
For researchers, scientists, and professionals in drug development, the precise deposition of high-quality silicon dioxide (SiO₂) thin films is crucial for a multitude of applications, from gate dielectrics in transistors to coatings for biomedical devices. Atomic Layer Deposition (ALD) stands out as a premier technique for achieving conformal, pinhole-free films with atomic-level thickness control. The choice of the silicon precursor is a critical factor that dictates the deposition process parameters and the final film properties. This guide provides a comparative analysis of common aminosilane (B1250345) precursors for SiO₂ ALD, supported by experimental data to aid in precursor selection.
Performance Comparison of SiO₂ ALD Precursors
The selection of an appropriate silicon precursor is a trade-off between deposition temperature, growth rate, film purity, and desired film properties. Aminosilane precursors are widely used due to their high reactivity and chlorine-free nature, which minimizes corrosion and contamination. Below is a summary of quantitative data for several common aminosilane precursors.
| Precursor | Abbreviation | Deposition Temperature (°C) | Growth Per Cycle (Å/cycle) | Refractive Index (@633 nm) | Wet Etch Rate (nm/min) in dilute HF |
| Tris(dimethylamino)silane | TDMAS or 3DMAS | 100 - 550[1][2] | 0.8 - 1.8[2] | ~1.45 - 1.46[3] | Varies with deposition conditions |
| Bis(diethylamino)silane | BDEAS | 100 - 300[1][4] | 1.14 - 1.3[1][5] | ~1.46[3] | Varies with deposition conditions |
| Bis(tertiary-butylamino)silane | BTBAS | 300 - 500[3] | ~0.8 - 1.0[3] | ~1.46[3] | Lower than TDMAS films[3] |
| Di(sec-butylamino)silane | DSBAS | 100 - 400[6] | Higher than BTBAS/BDEAS[6] | Not explicitly stated | Not explicitly stated |
| 1,1,1-tris(dimethylamino)disilane | TADS | 310 - 390[7] | ~0.11[7] | Not explicitly stated | 1.6 (in 200:1 HF)[7] |
Key Precursor Characteristics
Tris(dimethylamino)silane (TDMAS) is a versatile precursor that can be used over a wide temperature range.[2] Its growth rate is notably dependent on the deposition temperature.[2] While it can achieve high-quality films, some studies suggest that films deposited with TDMAS may have lower density and higher impurity content compared to those from bis-aminosilanes, potentially leading to a higher wet etch rate.[3]
Bis(diethylamino)silane (BDEAS) offers a good balance of reactivity and thermal stability, making it suitable for lower temperature ALD processes.[4] It typically provides a consistent growth per cycle and results in high-quality SiO₂ films with refractive indices close to that of thermally grown oxide.[1][3]
Bis(tertiary-butylamino)silane (BTBAS) is favored for its wide ALD process window, demonstrating good thermal stability at higher temperatures while remaining reactive at lower temperatures.[3] Films deposited with BTBAS generally exhibit excellent uniformity and properties closely matching pure SiO₂, suggesting lower porosity and impurity levels.[3]
Di(sec-butylamino)silane (DSBAS) , having only one amine ligand, is reported to have a higher growth per cycle compared to BTBAS and BDEAS.[6] This is attributed to better surface packing of the SiH₃ fragment after the initial surface reaction.[6]
1,1,1-tris(dimethylamino)disilane (TADS) has been shown to produce SiO₂ films with high density and excellent wet-etch resistance, comparable to thermal oxide, when used in a plasma-enhanced ALD (PEALD) process.[7]
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing experimental results. Below are representative experimental protocols for SiO₂ ALD using different precursors.
Protocol 1: SiO₂ Deposition using TDMAS and Oxygen Plasma[1]
-
Precursor: Tris(dimethylamino)silane (TDMAS), heated to 30°C.
-
Co-reactant: Oxygen plasma.
-
Deposition Temperature: 200°C.
-
ALD Cycle:
-
TDMAS pulse: 400 ms.
-
Hold precursor step: 4 s.
-
Purge: 4 s.
-
Oxygen plasma pulse: 3 s (50 sccm O₂, 300 W plasma power).
-
Purge: 4 s.
-
-
Process Pressure: Approximately 400 mTorr.
Protocol 2: SiO₂ Deposition using BDEAS and Oxygen Plasma[1]
-
Precursor: Bis(diethylamino)silane (BDEAS).
-
Co-reactant: Oxygen plasma.
-
Deposition Temperature: 200°C.
-
ALD Cycle (Process I):
-
BDEAS pulse: 125 ms.
-
Hold precursor step: 2 s.
-
Purge: 5 s.
-
Oxygen plasma pulse: 5 s (200 W plasma power).
-
Purge: 2 s.
-
-
Process Pressure: Approximately 14 mTorr.
Protocol 3: SiO₂ Deposition using TDMAS and Ozone[8]
-
Precursor: Tris(dimethylamino)silane (TDMAS).
-
Co-reactant: Ozone (O₃).
-
Deposition Temperature: 100°C, 200°C, and 300°C.
-
Mechanism: TDMAS dissociatively adsorbs on the Si(100) surface, and subsequent ozone exposure oxidizes the adsorbed precursor to form SiO₂.[8]
Visualizing the ALD Process
The following diagrams illustrate the fundamental workflow of a typical ALD cycle and the logical relationship in precursor selection.
References
- 1. OPG [opg.optica.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. electrochem.org [electrochem.org]
- 4. Bis(diethylamino)silane | 27804-64-4 | Benchchem [benchchem.com]
- 5. yonsei.elsevierpure.com [yonsei.elsevierpure.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Quality of Silicon Nanocrystals from Various Precursors
For Researchers, Scientists, and Drug Development Professionals
The burgeoning field of nanotechnology has seen a surge in the application of silicon nanocrystals (SiNCs) across diverse domains, including bio-imaging, sensing, and therapeutics. The intrinsic properties of these nanocrystals, such as their photoluminescence, biocompatibility, and quantum confinement effects, are intimately linked to their synthesis and the precursors utilized. This guide provides an objective comparison of the quality of silicon nanocrystals derived from various precursors, supported by experimental data, to aid researchers in selecting the optimal synthesis strategy for their specific applications.
Performance Comparison of Silicon Nanocrystals from Different Precursors
The choice of precursor significantly influences the key quality metrics of silicon nanocrystals, including their photoluminescence quantum yield (PLQY), size distribution, surface chemistry, and production efficiency. The following table summarizes quantitative data from various studies to facilitate a direct comparison.
| Precursor | Synthesis Method | Avg. Size (nm) | Size Distribution | Peak PL (nm) | PLQY (%) | Production Rate / Precursor Utilization | Key Characteristics |
| Silane (B1218182) (SiH₄) | Non-thermal Plasma | 3 - 10 | Fairly broad | ~850 | >60 | Up to 50 mg/h; 50-80% utilization | High-quality crystals with excellent optoelectronic properties after surface functionalization.[1][2][3] |
| Laser Pyrolysis | < 5 | Narrow | 660 - 1000 | High | - | Enables control over particle size by adjusting precursor partial pressure.[4] | |
| Silicon Tetrachloride (SiCl₄) | Non-thermal Plasma | 5 - 10 | - | - | - | Up to 140 mg/h; ~50% utilization | Chlorine-terminated surface, more prone to oxidation than hydrogen-terminated surfaces from silane.[4][5] |
| Trichlorosilane (B8805176) (HSiCl₃) | Sol-gel followed by Annealing | 1 - 5 | Controllable | ~390 | - | - | Economical alternative, allows for controllable average diameters depending on etching time.[6][7] |
| Cyclohexasilane (Si₆H₁₂) | Plasma Synthesis (Liquid Precursor) | < 5 | Size-separable | - | ~70 | - | Yields colloidal SiNCs with bright bandgap photoluminescence.[8][9] |
| Silicon-rich Oxides (SiOₓ) | Thermal Annealing | 2 - 9 | Broad | 700 - 800 | - | - | Size and PL peak are tunable by adjusting the Si/O ratio and annealing temperature.[6][10] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key synthesis techniques.
Non-thermal Plasma Synthesis from Silane (SiH₄)
This method is renowned for its high production rate and precursor utilization.
Objective: To synthesize free-standing, crystalline silicon nanocrystals.
Apparatus:
-
Low-pressure plasma reactor with RF power source
-
Gas flow controllers for argon, silane, and hydrogen
-
Quartz reaction tube
-
Particle collection filter (e.g., stainless steel mesh)
-
Vacuum system
Procedure:
-
The plasma reactor is evacuated to a base pressure.
-
A precursor gas mixture, typically argon and silane (SiH₄), is introduced into the quartz reaction tube at controlled flow rates.[3] Hydrogen may be added to the mixture.[5]
-
An RF plasma is ignited in the gas mixture. The plasma dissociates the silane precursor, leading to the nucleation and growth of silicon nanocrystals within milliseconds.[3]
-
The synthesized nanocrystals are carried by the gas flow and collected on a filter downstream.[3]
-
The collected particles are handled in an inert atmosphere (e.g., a nitrogen-filled glove bag) to prevent oxidation.[3]
-
For enhanced photoluminescence, a post-synthesis surface passivation step, such as hydrosilylation with organic ligands, is often performed under strict oxygen exclusion.[3]
Thermal Disproportionation of Silicon-Rich Oxides
This method offers precise control over nanocrystal size and structure.
Objective: To synthesize silicon nanocrystals embedded in a dielectric matrix.
Apparatus:
-
Deposition system for silicon-rich oxide films (e.g., PECVD, sputtering)
-
High-temperature annealing furnace
-
Inert gas supply (e.g., nitrogen, argon)
Procedure:
-
A non-stoichiometric silicon-containing film (e.g., silicon-rich oxide, SiOₓ where x < 2) is deposited on a substrate using techniques like plasma-enhanced chemical vapor deposition (PECVD) or sputtering.[1]
-
The substrate with the film is then placed in a furnace and annealed at high temperatures (typically 800–1200 °C) in an inert atmosphere (e.g., N₂ or Ar).[4][6]
-
During annealing, the silicon-rich film undergoes phase segregation, leading to the nucleation and crystallization of silicon nanocrystals within the amorphous dielectric matrix.[1]
-
The size of the resulting nanocrystals can be controlled by the initial stoichiometry of the film (the Si/O ratio) and the annealing temperature and duration.[6][10]
-
A post-annealing passivation step, often in a forming gas (N₂/H₂) atmosphere, can be used to reduce defects and enhance photoluminescence.[6][10]
Synthesis from Trichlorosilane via a Sol-Gel Precursor
This approach provides an economical route to ultra-fine silicon nanoparticles.
Objective: To produce ultra-fine, free-standing silicon nanoparticles.
Apparatus:
-
Standard laboratory glassware for sol-gel synthesis
-
Tube furnace for annealing
-
Etching solution (e.g., hydrofluoric acid)
Procedure:
-
A (HSiO₁.₅)ₙ sol-gel precursor is synthesized through the polycondensation of trichlorosilane (HSiCl₃).[7]
-
The resulting polymer is then annealed in a tube furnace under an inert atmosphere. This step leads to the formation of silicon nanocrystals within a silica (B1680970) matrix.[7]
-
Finally, the oxide matrix is chemically etched away using a solution like hydrofluoric acid to obtain free-standing, ultra-fine silicon nanoparticles.[7] The duration of the etching process can be varied to control the average diameter of the nanoparticles.[7]
Visualizing the Pathways and Processes
Diagrams can offer a clearer understanding of the complex relationships and workflows in nanocrystal synthesis.
Caption: General workflow for SiNC synthesis and characterization.
Caption: Precursor types and their resulting SiNC properties.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Comparison of Silicon Nanocrystals Prepared by Two Fundamentally Different Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. pubs.aip.org [pubs.aip.org]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Thermal Disproportionation for the Synthesis of Silicon Nanocrystals and Their Photoluminescent Properties [frontiersin.org]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. Bright Silicon Nanocrystals from a Liquid Precursor: Quasi-Direct Recombination with High Quantum Yield - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Thermal Disproportionation for the Synthesis of Silicon Nanocrystals and Their Photoluminescent Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analysis of Impurities in Commercial Diiodosilane
For Researchers, Scientists, and Drug Development Professionals
Diiodosilane (H₂SiI₂) is a critical precursor in various advanced applications, including the manufacturing of semiconductors and in specialized organic synthesis. The purity of this compound is paramount, as even trace impurities can significantly impact the performance and reliability of end products. This guide provides an objective comparison of commercially available this compound, focusing on the analysis of common impurities, and presents the experimental protocols for their detection.
Understanding the Impurity Landscape
Commercially available this compound is available in various purity grades, typically ranging from 95% to ultra-high purity levels of 99.9% or greater. The primary impurities of concern can be broadly categorized into metallic and non-metallic species.
Common Impurities in Commercial this compound:
-
Metallic Impurities: Trace metals are a significant concern, especially in microelectronics applications. Common metallic impurities include Aluminum (Al), Calcium (Ca), Chromium (Cr), Gold (Au), Iron (Fe), Nickel (Ni), Sodium (Na), Titanium (Ti), and Zinc (Zn). These can be introduced from raw materials or during the manufacturing process.[1]
-
Non-Metallic Impurities: These can include residual reactants, by-products, or degradation products. Commonly observed non-metallic impurities are free Iodine (I₂), Hydrogen Iodide (HI), and various hydrocarbons.
Commercially Available this compound Grades
While detailed head-to-head comparative data on impurity levels from different suppliers is not always publicly available, manufacturers typically offer several grades of this compound. The choice of grade depends on the specific application's tolerance for impurities.
| Supplier | Available Purity Grades | Notes |
| Gelest | 95%, 99%, >99.9%[2][3][4][5] | Higher purity grades are available for applications like semiconductor fabrication. |
| Sigma-Aldrich (Merck KGaA) | Not explicitly specified; contains copper as a stabilizer.[6] | The presence of a stabilizer may be a consideration for certain applications. |
| Various Chinese Suppliers | Typically ≥99.0% by GC. | Often specify moisture content as well.[7] |
It is crucial for researchers and developers to request a detailed Certificate of Analysis (CoA) from their supplier to understand the specific impurity profile of the batch they are purchasing.
Experimental Analysis of Impurities
To ensure the quality of this compound, rigorous analytical testing is necessary. The two primary techniques for identifying and quantifying the key impurities are Gas Chromatography-Mass Spectrometry (GC-MS) for volatile organic and inorganic impurities, and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for trace metal analysis.
Experimental Workflow
The general workflow for the analysis of impurities in this compound involves careful sample handling due to its reactivity, followed by analysis using appropriate instrumentation.
Experimental Protocols
Below are detailed methodologies for the key analytical techniques.
1. Gas Chromatography-Mass Spectrometry (GC-MS) for Non-Metallic Impurities
-
Objective: To identify and quantify volatile and semi-volatile impurities such as hydrocarbons and other silane-related compounds.
-
Instrumentation: A standard gas chromatograph coupled with a mass spectrometer (e.g., quadrupole or time-of-flight).
-
Methodology:
-
Sample Preparation: Due to the reactivity of this compound with moisture, all sample handling should be performed under an inert atmosphere (e.g., a nitrogen or argon-filled glovebox). A sample of this compound is carefully diluted in a high-purity, anhydrous solvent (e.g., heptane).
-
GC Conditions:
-
Injector: Split/splitless injector, operated in split mode to avoid column overloading. The injection volume is typically 1 µL.
-
Carrier Gas: Helium at a constant flow rate.
-
Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating a wide range of impurities.
-
Oven Temperature Program: An initial temperature of 40-50°C, held for a few minutes, followed by a ramp up to 250-300°C to elute higher boiling point compounds.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan range of m/z 30-500.
-
Data Analysis: Impurities are identified by comparing their mass spectra to a reference library (e.g., NIST) and their retention times to those of known standards. Quantification can be performed using an internal or external standard method.
-
-
2. Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Trace Metal Impurities
-
Objective: To detect and quantify trace and ultra-trace metallic impurities.
-
Instrumentation: An ICP-MS instrument.
-
Methodology:
-
Sample Preparation: A known amount of the this compound sample is carefully digested in a mixture of high-purity nitric acid and hydrofluoric acid in a closed microwave digestion system. The use of hydrofluoric acid is necessary to keep the silicon in solution as hexafluorosilicic acid. The digested sample is then diluted with deionized water to a final volume.
-
ICP-MS Conditions:
-
Sample Introduction: A peristaltic pump is used to introduce the sample solution into a nebulizer, which creates a fine aerosol.
-
Plasma: An argon plasma at a temperature of 6,000-10,000 K is used to ionize the atoms in the sample.
-
Mass Spectrometry: The ions are then passed into a mass spectrometer, which separates them based on their mass-to-charge ratio.
-
Detector: An electron multiplier detector is used to count the individual ions.
-
-
Data Analysis: The concentration of each metallic impurity is determined by comparing the signal intensity of the sample to that of a series of calibration standards.
-
Logical Relationship of Analytical Steps
The selection and execution of analytical methods are logically dependent on the class of impurities being targeted.
Conclusion
The analysis of impurities in commercially available this compound is a critical step in ensuring its suitability for high-tech applications. While direct, public comparisons of impurity profiles across all suppliers are limited, a thorough understanding of the potential impurities and the robust analytical methods for their detection empowers researchers to make informed decisions. By requesting detailed Certificates of Analysis and, if necessary, performing independent verification using the protocols outlined in this guide, scientists and drug development professionals can ensure the quality and consistency of this vital chemical precursor.
References
- 1. US20220340430A1 - Method for purifying iodosilanes - Google Patents [patents.google.com]
- 2. This compound, 95% | [gelest.com]
- 3. This compound, 95% | CymitQuimica [cymitquimica.com]
- 4. This compound, 99% | CymitQuimica [cymitquimica.com]
- 5. gelest.com [gelest.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. High Quality this compound [13760-02-6] | China Supplier [gmchemix.com]
Safety Operating Guide
Safe Disposal of Diiodosilane: A Procedural Guide
The following document provides comprehensive procedures for the safe handling and disposal of diiodosilane (H₂I₂Si). This compound is a highly reactive and hazardous chemical, and all handling must be conducted with extreme caution by trained personnel. The information herein is intended to supplement, not replace, institutional safety protocols and regulatory requirements.
WARNING: this compound reacts violently with water and may ignite in contact with air. This substance is corrosive and can cause severe chemical burns to the skin, eyes, and respiratory tract. All procedures must be carried out in a controlled laboratory environment with appropriate personal protective equipment.
Hazard Profile and Safety Information
Proper disposal of this compound is critical due to its significant chemical hazards. It is classified as a hazardous substance that is flammable, corrosive, and highly reactive.[1][2]
-
Reactivity: this compound reacts violently with water and moisture, liberating flammable gases which may ignite spontaneously.[1][2] Combustion byproducts include toxic hydrogen iodide and silicon dioxide.[1]
-
Corrosivity (B1173158): It causes severe skin burns and serious eye damage upon contact.[3][4]
-
Toxicity: The substance is harmful if inhaled, swallowed, or in contact with skin.[2][3]
-
Flammability: this compound is a flammable liquid and vapor.[2][4][5]
All waste generated from this compound must be treated as hazardous waste, adhering to local, state, and federal regulations.[1] It is designated with EPA hazardous waste numbers D002 for corrosivity and D003 for reactivity.[1]
Personal Protective Equipment (PPE) and Handling
Before beginning any disposal procedure, ensure all necessary safety equipment is accessible and in use.
-
Eye and Face Protection: Wear chemical splash goggles that meet ANSI Z87.1 standards.[6] A face shield must be worn over the goggles for additional protection.[6][7]
-
Skin Protection: A fire-resistant lab coat (e.g., Nomex) is required.[8] Wear neoprene or nitrile rubber gloves; double-gloving is recommended for enhanced safety.[4][8]
-
Work Environment: All manipulations must be performed in a certified chemical fume hood or a glovebox under an inert atmosphere (e.g., nitrogen or argon).[2][8][9]
-
Emergency Preparedness: An appropriate fire extinguisher (Class D, dry powder such as powdered lime, or dry sand) must be immediately accessible.[9][10] DO NOT USE WATER or carbon dioxide extinguishers.[2][4][5] A safety shower and eyewash station must be within a 10-second travel time.[6]
This compound Key Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 13760-02-6[3][11] |
| Molecular Formula | H₂I₂Si[11] |
| Appearance | Yellow to colorless liquid[1][3][11] |
| Flash Point | 38 °C (100.4 °F)[2] |
| Boiling Point | 56 - 60 °C @ 25 mmHg[3] |
| EPA Waste Codes | D002 (Corrosivity), D003 (Reactivity)[1] |
| GHS Hazard Classes | Flammable Liquid (Cat. 3), Water-Reactive (Cat. 1), Acute Toxicity (Cat. 4), Skin Corrosion/Eye Damage (Cat. 1B)[12] |
Experimental Protocol: Quenching and Neutralization of this compound
This procedure details the controlled quenching (hydrolysis) and neutralization of residual this compound for disposal. The primary reaction involves the hydrolysis of this compound to form silanols and hydroiodic acid, which is highly exothermic.[4][5][13]
Methodology:
-
Preparation (in a chemical fume hood):
-
Prepare a three-necked flask equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet connected to a bubbler. The flask should be large enough to accommodate at least three times the total final volume to prevent overflow from splashing or foaming.
-
Place the reaction flask in an ice/water bath to manage heat generated during the reaction.
-
Fill the dropping funnel with the this compound to be neutralized.
-
Add a suitable, dry, and less reactive solvent, such as hexane (B92381) or toluene, to the reaction flask. The volume should be sufficient to effectively stir and dilute the this compound as it is added.
-
-
Step-wise Quenching:
-
Begin stirring the solvent in the reaction flask under a gentle flow of inert gas.
-
Slowly add the this compound from the dropping funnel to the stirred solvent. The addition must be dropwise and controlled to prevent a rapid temperature increase.
-
After all the this compound has been added, slowly add a less reactive alcohol, such as isopropanol (B130326), to the mixture.[6] This will react with any remaining this compound.
-
Once the reaction with isopropanol subsides, very cautiously add methanol (B129727) or ethanol, followed by the dropwise addition of water to ensure complete hydrolysis of all silane (B1218182) species.[13][14] Throughout this process, monitor the reaction temperature and control the addition rate to keep it from rising uncontrollably.
-
-
Neutralization:
-
The resulting solution will be highly acidic due to the formation of hydroiodic acid.[4][5]
-
Slowly add a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide (B78521) to the flask to neutralize the acid.
-
Monitor the pH of the aqueous layer using pH paper or a calibrated pH meter. Continue adding the base until the pH is between 6 and 8. Be cautious, as neutralization is also an exothermic process.
-
-
Final Waste Disposal:
-
Transfer the final, neutralized biphasic mixture (aqueous and organic layers) into a clearly labeled hazardous waste container.
-
The container must be labeled "Hazardous Waste" and include the full chemical names of the contents (e.g., "Neutralized this compound reaction mixture containing water, hexane, isopropanol, and sodium iodide").
-
Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal facility.[4][5][12] Do not pour down the drain.[5][12]
-
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
Evacuate the area and alert personnel.
-
Eliminate all sources of ignition.[1]
-
Wearing full PPE, cover the spill with a dry, inert absorbent material such as sand, dry earth, or vermiculite.[1][2]
-
DO NOT USE WATER OR COMBUSTIBLE MATERIALS.
-
Carefully collect the absorbed material using non-sparking tools and place it into a designated, vented container for hazardous waste disposal.[1][2][5]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. gelest.com [gelest.com]
- 5. s3.amazonaws.com [s3.amazonaws.com]
- 6. chemistry.ucla.edu [chemistry.ucla.edu]
- 7. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 8. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. nbinno.com [nbinno.com]
- 12. gelest.com [gelest.com]
- 13. dakenchem.com [dakenchem.com]
- 14. gelest.com [gelest.com]
Safeguarding Your Research: A Comprehensive Guide to Handling Diiodosilane
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Diiodosilane, a highly reactive and hazardous compound. Adherence to these procedures is critical to mitigate risks and ensure operational integrity.
Essential Safety and Physical Properties
This compound is a colorless to yellow liquid that is flammable and reacts violently with water.[1][2][3] It is crucial to handle this substance under an inert atmosphere and take extensive precautions to avoid contact with moisture.[1][4] Below is a summary of its key physical and safety data:
| Property | Value | Source |
| Physical State | Liquid | [1] |
| Color | Colorless to yellow | [1][2] |
| Melting Point | -1°C | [1] |
| Boiling Point | 56-60°C @ 25 mm Hg | [1] |
| Flash Point | 38°C (100.4°F) | [3] |
| Specific Gravity | 2.834 g/mL | [2] |
Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is mandatory when handling this compound to prevent severe skin burns, eye damage, and respiratory harm.[1][3][5] All personnel must be trained on the proper use and disposal of PPE.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Neoprene or nitrile rubber gloves | Inspect gloves for any signs of degradation or perforation before use. After handling, wash and dry hands thoroughly. Contaminated gloves should be replaced immediately.[2][4][5] |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a full-face shield | Contact lenses should not be worn. Ensure compliance with EN 166 (EU) or NIOSH (US) standards.[1][4][5] |
| Body | Fire/flame resistant and impervious clothing; PVC apron | Wear suitable protective clothing to prevent any skin contact. For large-scale operations, tight-weave, non-static clothing with no metallic fasteners is recommended.[1][2][5] |
| Respiratory | NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator or a full-face respirator | To be used if exposure limits are exceeded, if irritation is experienced, or where inhalation may occur.[4] A self-contained breathing apparatus (SCBA) is necessary for firefighting.[1][3] |
Standard Operating Procedure for Handling this compound
The following workflow outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
Caption: A step-by-step workflow for the safe handling of this compound.
Emergency Response Plan
Immediate and appropriate action is critical in the event of an emergency involving this compound.
Emergency Actions Flowchart
Caption: Flowchart of immediate actions for this compound emergencies.
Disposal Plan
Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure safety.
-
Waste Collection : All this compound waste, including empty containers and contaminated materials, must be collected in suitable, labeled, and tightly closed containers.[1]
-
Storage : Store waste containers in a cool, dry, and well-ventilated area away from heat and ignition sources.[1][5] Do not store with incompatible materials such as water or amines.[5]
-
Disposal Method : The material must be disposed of as hazardous waste.[2] This should be done through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][6] Do not discharge into sewer systems or contaminate water, foodstuffs, or feed.[1][5]
-
Container Disposal : Empty containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[1][6] Alternatively, they can be punctured to prevent reuse and disposed of in a sanitary landfill.[1][2] Combustible packaging materials may be incinerated under controlled conditions.[1]
By implementing these comprehensive safety and handling protocols, research institutions can significantly mitigate the risks associated with this compound, fostering a secure and productive research environment.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
